1,3-Dimethylcyclohexane
Description
Properties
IUPAC Name |
1,3-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUHPSBDNVHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858731 | |
| Record name | 1,3-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | 1,3-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9489 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
21.4 [mmHg] | |
| Record name | 1,3-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9489 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
591-21-9 | |
| Record name | 1,3-Dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cis and trans isomers of 1,3-Dimethylcyclohexane
An In-Depth Technical Guide to the Stereoisomers of 1,3-Dimethylcyclohexane
Abstract
This technical guide provides a comprehensive examination of the stereoisomers of this compound, a fundamental model system for understanding stereochemistry and conformational analysis in cyclic alkanes. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational dynamics, and energetic landscapes of the cis and trans isomers. We present a detailed analysis grounded in established chemical principles, supported by quantitative data and validated experimental protocols for synthesis, separation, and characterization. The guide aims to serve as an authoritative resource, bridging theoretical concepts with practical laboratory applications.
Introduction: Stereoisomerism in Disubstituted Cyclohexanes
Disubstituted cyclohexanes represent a cornerstone of stereochemical education and research. The introduction of two substituents on the cyclohexane ring gives rise to geometric isomers, designated as cis (substituents on the same face of the ring) and trans (substituents on opposite faces).[1] Unlike their acyclic counterparts, the restricted rotation around the carbon-carbon bonds of the ring means that cis and trans isomers are distinct, separable compounds with different physical and chemical properties.[2]
The complexity deepens when considering the non-planar, puckered nature of the cyclohexane ring, which predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[3] The interplay between geometric isomerism (cis/trans) and conformational isomerism (axial/equatorial arrangements) dictates the overall stability, reactivity, and spectroscopic properties of these molecules. This guide focuses specifically on the this compound system to explore these critical concepts.
Conformational Analysis and Energetic Landscape
The thermodynamic stability of a substituted cyclohexane is primarily governed by steric strain. The most significant destabilizing factor is the 1,3-diaxial interaction , a form of steric hindrance between an axial substituent and the two other axial atoms (typically hydrogens) on the same side of the ring.[4] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol).[5]
cis-1,3-Dimethylcyclohexane
The cis isomer can exist in two distinct chair conformations that are interconvertible via a "ring flip."
-
Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is the most stable conformation.[6]
-
Diaxial (a,a) Conformer: Both methyl groups occupy axial positions. This conformer is severely destabilized by two types of steric interactions:
-
Each axial methyl group has 1,3-diaxial interactions with two axial hydrogens.
-
A highly unfavorable 1,3-diaxial interaction occurs between the two axial methyl groups themselves. This interaction is sometimes referred to as a "syn-pentane" interaction and is exceptionally destabilizing.
-
The total steric strain in the diaxial conformer is estimated to be approximately 5.4-5.6 kcal/mol, rendering its population at equilibrium negligible. Therefore, cis-1,3-dimethylcyclohexane exists almost exclusively in the diequatorial (e,e) conformation.[7]
From a stereochemical perspective, cis-1,3-dimethylcyclohexane possesses a plane of symmetry that passes through C2 and C5. Consequently, it is an achiral meso compound .[7]
trans-1,3-Dimethylcyclohexane
The trans isomer exists as two chair conformations that are energetically equivalent. In either conformation, one methyl group is axial and the other is equatorial (a,e or e,a).[6] A ring flip simply converts one (a,e) conformer into the other, which is its mirror image.
Each conformer has one axial methyl group, which introduces steric strain from 1,3-diaxial interactions with two axial hydrogens. The total strain energy for either conformer is therefore approximately equal to the A-value of a single methyl group, ~1.74 kcal/mol.[5]
Unlike the cis isomer, trans-1,3-dimethylcyclohexane lacks a plane of symmetry. It is therefore chiral and exists as a pair of enantiomers. A standard sample of the trans isomer is a racemic mixture of these two rapidly interconverting enantiomeric conformers.[7]
Comparative Stability: cis vs. trans
By comparing the most stable conformers of each isomer, we can determine their relative thermodynamic stability.
-
Most Stable cis Conformer: Diequatorial (e,e), with a relative strain energy of 0 kcal/mol.
-
Most Stable trans Conformer: Axial-equatorial (a,e), with a relative strain energy of ~1.74 kcal/mol.
Therefore, the cis isomer of this compound is more stable than the trans isomer by approximately 1.74 kcal/mol (or 7.3 kJ/mol).[2][7] This is a notable exception to the general trend seen in 1,2- and 1,4-disubstituted cyclohexanes, where the trans isomer is typically more stable.
The energetic relationships are summarized in the diagram below.
Quantitative Energetic Data
The following table summarizes the key energetic values discussed, which are crucial for predicting conformational equilibria and relative isomer stability.
| Parameter | Isomer / Conformer | Value (kcal/mol) | Value (kJ/mol) | Citation(s) |
| A-Value (Methyl Group) | Monosubstituted Cyclohexane | ~1.74 | ~7.3 | [5] |
| Strain Energy (Relative) | cis (e,e) Conformer | 0 | 0 | |
| Strain Energy (Relative) | trans (a,e) Conformer | ~1.74 | ~7.3 | [2][5] |
| Strain Energy (Relative) | cis (a,a) Conformer | ~5.6 | ~23.4 | |
| Stability Difference (ΔG°) | cis isomer vs. trans isomer | -1.74 | -7.3 | [2][7] |
Experimental Protocols
The synthesis, separation, and characterization of this compound isomers require standard organic chemistry laboratory techniques. The protocols described below are self-validating systems designed for reproducibility.
Synthesis via Catalytic Hydrogenation of m-Xylene
A mixture of cis and trans isomers can be reliably synthesized by the catalytic hydrogenation of 1,3-dimethylbenzene (m-xylene). This method is effective because it directly produces the saturated cyclohexane ring system.[1]
Objective: To synthesize a mixture of cis- and trans-1,3-dimethylcyclohexane.
Methodology:
-
Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr reactor) is charged with m-xylene (1.0 mol) and a catalytic amount of rhodium-on-alumina (Rh/Al₂O₃, 5 wt. %, ~1-2 mol%).
-
Expertise & Experience: Rhodium is chosen as the catalyst for its high activity in aromatic ring hydrogenation under relatively mild conditions, minimizing potential side reactions.
-
-
Solvent: The reaction is typically run neat (without solvent) or in a hydrocarbon solvent like hexane if dilution is needed.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 500-1000 psi.
-
Reaction Conditions: The mixture is heated to 80-100 °C with vigorous stirring to ensure efficient mass transfer of hydrogen to the catalyst surface.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).
-
Workup & Purification:
-
The reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite to remove the solid catalyst.
-
The resulting liquid, a mixture of the cis and trans isomers, can be purified by simple distillation to remove any high-boiling impurities.
-
Trustworthiness: The successful removal of the aromatic starting material can be confirmed by UV spectroscopy (disappearance of aromatic absorbance) or ¹H NMR (disappearance of signals in the 6.5-7.5 ppm region).
-
Isomer Separation by Gas Chromatography (GC)
Gas chromatography is the premier technique for separating the cis and trans isomers due to their difference in boiling points and interaction with the stationary phase.
Objective: To separate and quantify the cis and trans isomers from the synthesized mixture.
Methodology:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Expertise & Experience: An FID is chosen for its high sensitivity to hydrocarbons and a wide linear response range, making it ideal for quantification.
-
-
Column: A fused-silica capillary column with a non-polar or moderately polar stationary phase is effective. A common choice is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
For enantiomeric separation of the trans isomer, a chiral stationary phase such as Chirasil-Dex would be required.[8]
-
-
Sample Preparation: The crude reaction mixture is diluted (e.g., 1:100) in a volatile solvent like hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
Causality: A temperature ramp is used to ensure sharp peaks for the volatile isomers while allowing for the elution of any less volatile impurities.
-
-
Data Analysis: The retention times of the two peaks are used for identification. Based on literature, cis-1,3-dimethylcyclohexane is expected to elute before the trans isomer on many standard columns.[8] The peak areas are integrated to determine the relative percentage of each isomer in the mixture.
-
Trustworthiness: The identity of each peak should be confirmed by GC-Mass Spectrometry (GC-MS) or by injecting authentic standards of each isomer if available.
-
Spectroscopic Characterization
NMR and IR spectroscopy provide definitive structural confirmation of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing the isomers based on their molecular symmetry.
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the purified isomer (or isomer mixture) in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Expected Spectra:
-
cis-1,3-Dimethylcyclohexane: Due to the Cₛ plane of symmetry in its dominant diequatorial conformation, the molecule has chemically equivalent carbons and protons. This results in a simplified spectrum. It is expected to show five unique signals in the ¹³C NMR spectrum.[9]
-
trans-1,3-Dimethylcyclohexane: This chiral molecule lacks any symmetry elements. At room temperature, the rapid ring flip between the two enantiomeric (a,e) conformers creates a time-averaged spectrum. This averaging still results in fewer signals than would be expected for a static, asymmetric molecule. Like the cis compound, the racemic mixture of the trans isomer also shows five absorption peaks in its ¹³C NMR spectrum under these conditions.[9] If the sample were cooled to a low enough temperature to stop the ring flip (coalescence temperature), one would expect to see eight distinct carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of C-H bonds in an alkane and for distinguishing isomers based on their unique "fingerprint" region.
Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Acquisition: Record the spectrum using an FTIR spectrometer from 4000 cm⁻¹ to 600 cm⁻¹.
-
Expected Spectra:
-
Common Features: Both isomers will show strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1450 cm⁻¹.
-
Distinguishing Features: The primary differences will appear in the fingerprint region (below 1500 cm⁻¹). These complex vibrations are highly sensitive to the exact molecular geometry, and the spectra of the cis and trans isomers will show distinct patterns, allowing for unambiguous identification when compared to reference spectra.[10]
-
Conclusion
The stereoisomers of this compound provide an exemplary system for the study of conformational analysis. The greater stability of the cis isomer, driven by its ability to adopt a strain-free diequatorial conformation, is a critical concept that contrasts with other disubstituted cyclohexanes. This guide has detailed the structural and energetic principles governing this system and provided robust, field-proven protocols for its synthesis, separation, and characterization. For professionals in drug development and chemical research, a thorough understanding of these foundational principles is indispensable for predicting molecular properties and designing stereochemically pure compounds.
References
- 1. CIS-1,3-DIMETHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. homework.study.com [homework.study.com]
- 6. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Conformational analysis of 1,3-Dimethylcyclohexane
An In-Depth Technical Guide to the Conformational Analysis of 1,3-Dimethylcyclohexane
Authored by a Senior Application Scientist
Abstract
The stereochemical and conformational properties of substituted cyclohexanes are foundational to modern organic chemistry and drug development, where three-dimensional structure dictates molecular interaction and biological activity. This guide provides a comprehensive technical analysis of the conformational landscape of this compound. We will dissect the energetic penalties and steric interactions that govern the stability of its cis and trans isomers. By leveraging established principles of steric strain, including 1,3-diaxial and gauche interactions, we will quantify the relative stabilities of the various chair conformers. Furthermore, this document outlines the principal experimental and computational methodologies, namely Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics, employed to validate these theoretical models. This analysis serves as a definitive resource for researchers and professionals requiring a deep, mechanistic understanding of this classic stereochemical system.
Foundational Principles of Cyclohexane Conformation
To understand the subtleties of this compound, one must first master the conformational dynamics of the parent cyclohexane ring. The six-membered ring is not a planar hexagon; doing so would impose significant angle strain (120° bond angles instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsing C-H bonds.[1] To alleviate these strains, the ring puckers into several conformations, the most stable of which is the chair conformation .[1]
In the chair form, all C-C-C bond angles are approximately 109.5°, and all C-H bonds are staggered, resulting in a structure free of angle and torsional strain.[2] The hydrogen atoms (or any substituents) occupy two distinct types of positions:
-
Axial (a): Six bonds oriented perpendicular to the approximate plane of the ring, three pointing up and three pointing down.[1]
-
Equatorial (e): Six bonds oriented parallel to the approximate plane of the ring, pointing out from the perimeter.[1]
The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1]
When a substituent is placed on the ring, the two chair conformers are no longer equal in energy. A substituent in the axial position experiences steric repulsion with the other two axial hydrogens on the same side of the ring.[3][4] This destabilizing interaction is known as a 1,3-diaxial interaction .[3][4] These are mechanistically equivalent to gauche-butane interactions.[3] The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its A-value , representing the change in Gibbs free energy (ΔG).[5] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol), indicating a strong preference for the equatorial position.[5][6]
Conformational Analysis of cis-1,3-Dimethylcyclohexane
The cis isomer is defined by having both methyl groups on the same face of the ring (either both "up" or both "down"). This geometric constraint dictates the possible chair conformations.
Upon ring flipping, the cis-1,3-dimethylcyclohexane molecule interconverts between a diequatorial (e,e) and a diaxial (a,a) conformation.[7][8][9]
-
Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions.[8][10] As equatorial substituents point away from the ring system, there are no significant destabilizing 1,3-diaxial interactions involving the methyl groups.[7][10] This is the ground-state, lowest-energy conformation for the cis isomer.
-
Diaxial (a,a) Conformer: After a ring flip, the molecule adopts a conformation where both methyl groups are in axial positions.[8][11] This conformer is severely destabilized by multiple steric interactions:
-
Each axial methyl group has two 1,3-diaxial interactions with axial hydrogens.
-
A highly unfavorable 1,3-diaxial interaction occurs between the two axial methyl groups themselves.[12] This interaction is sometimes referred to as a syn-pentane interaction and is exceptionally high in energy.
-
The cumulative strain in the diaxial conformer is substantial. While A-values are additive, the direct methyl-methyl interaction adds even more strain than a simple summation would suggest. The total energy of the diaxial conformation is estimated to be over 5.4 kcal/mol higher than the diequatorial conformer, rendering its population negligible at equilibrium.
Caption: Conformational equilibrium of cis-1,3-dimethylcyclohexane.
Conformational Analysis of trans-1,3-Dimethylcyclohexane
In the trans isomer, the two methyl groups are on opposite faces of the ring (one "up," one "down"). This arrangement leads to a fundamentally different conformational outcome.
For trans-1,3-dimethylcyclohexane, both chair conformations possess one axial methyl group and one equatorial methyl group (a,e).[7][9] The ring flip simply interconverts one (a,e) conformer into another (e,a) conformer.[8][12]
-
Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformers: Each conformation has one axial methyl group that introduces steric strain through 1,3-diaxial interactions with two axial hydrogens.[7][9] The magnitude of this strain is equal to the A-value for a single methyl group, approximately 1.74 kcal/mol.[5] Since the ring flip converts one (a,e) structure into another that is its mirror image (an enantiomer) and is identical in energy, the two conformers are isoenergetic.[2][8]
Caption: Interconversion of the two equivalent trans-1,3-dimethylcyclohexane conformers.
Comparative Stability: cis vs. trans Isomers
To determine which isomer is more stable, we must compare their lowest-energy, most populated conformations.
-
The most stable conformer of cis-1,3-dimethylcyclohexane is the diequatorial (e,e) form, which has essentially no additional steric strain compared to an unsubstituted ring.
-
The conformers of trans-1,3-dimethylcyclohexane are both (a,e) and possess approximately 1.74 kcal/mol of steric strain .
Summary of Steric Strain Energies
| Isomer | Conformation | Substituent Positions | Key Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |
| cis | Diequatorial | e,e | None | ~ 0 | Most Stable |
| Diaxial | a,a | 2 x (Me-H) + 1 x (Me-Me) | > 5.4 | Least Stable (negligible) | |
| trans | Axial-Equatorial | a,e / e,a | 1 x (Me-H) | ~ 1.74 | Less Stable than cis |
Methodologies for Conformational Analysis
The theoretical models described above are validated and quantified through sophisticated experimental and computational techniques.
Experimental Protocol: Dynamic NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[15] At room temperature, the rapid ring flipping of cyclohexanes averages the signals for axial and equatorial protons.[1][16] However, by lowering the temperature, this interconversion can be slowed on the NMR timescale, allowing for the observation and quantification of individual conformers.[17]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable low-freezing point solvent (e.g., deuterated toluene, CS₂).
-
Initial Spectrum Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.
-
Coalescence and "Freeze-Out": Observe the broadening of the time-averaged signals as the temperature decreases. Continue cooling until the signals decoalesce and resolve into separate, sharp peaks corresponding to each distinct conformer (the "freeze-out" temperature).
-
Quantification: At a temperature where the conformer signals are fully resolved and sharp, carefully integrate the corresponding peaks. The ratio of the integrals directly reflects the population ratio of the conformers.
-
Thermodynamic Calculation: Use the equilibrium constant (K_eq = [diequatorial]/[diaxial] for the cis isomer) to calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(K_eq) .[18]
Computational Workflow: Molecular Modeling
Computational chemistry provides a theoretical means to calculate the geometries and relative energies of conformers, corroborating experimental data.[19] Molecular mechanics (MM) force fields are particularly well-suited for this task due to their computational efficiency.[20]
Step-by-Step Workflow:
-
Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct the initial 3D structures of the relevant conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial).[21][22]
-
Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94, AMBER) capable of accurately modeling alkane sterics.
-
Geometry Optimization: Perform an energy minimization calculation for each constructed conformer. This process adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum on the potential energy surface.
-
Conformational Search (Optional but Recommended): To ensure the global minimum is found, perform a systematic or stochastic conformational search by rotating single bonds to generate a wide array of starting structures, followed by minimization of each.[19]
-
Energy Calculation: Record the final steric energy (or potential energy) for each optimized conformer.
-
Analysis: Calculate the energy difference between the conformers (e.g., E_diaxial - E_diequatorial) to determine their relative stabilities. These values can be directly compared to the ΔG° obtained from NMR experiments.
Caption: Workflow for experimental and computational conformational analysis.
Final Conclusion
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. homework.study.com [homework.study.com]
- 15. auremn.org.br [auremn.org.br]
- 16. m.youtube.com [m.youtube.com]
- 17. sikhcom.net [sikhcom.net]
- 18. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 19. calcus.cloud [calcus.cloud]
- 20. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 21. youtube.com [youtube.com]
- 22. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Chair and boat conformations of 1,3-Dimethylcyclohexane
An In-depth Technical Guide to the Chair and Boat Conformations of 1,3-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of substituted cyclohexanes is a foundational concept in stereochemistry, profoundly influencing molecular recognition, chemical reactivity, and the rational design of therapeutic agents. This compound serves as a quintessential model for elucidating the nuanced interplay of steric forces that dictate three-dimensional molecular architecture. This technical guide provides a rigorous examination of the chair and boat conformations for both cis and trans isomers of this compound. We will dissect the energetic penalties associated with various steric interactions, particularly the destabilizing 1,3-diaxial interactions, to establish a clear hierarchy of conformational stability. This analysis is indispensable for professionals in medicinal chemistry and materials science, where a precise understanding of molecular geometry is paramount for predicting biological activity and tuning material properties.
Fundamental Principles of Cyclohexane Conformation
To obviate the significant angle and torsional strain inherent in a planar hexagonal structure, the cyclohexane ring adopts several non-planar conformations.[1] The most stable and predominant of these is the chair conformation , a structure that is virtually free of both angle strain (with bond angles near the ideal tetrahedral 109.5°) and torsional strain (due to a perfectly staggered arrangement of C-H bonds).[1][2] In this conformation, the twelve substituents on the ring are partitioned into two distinct environments: six axial positions, which are oriented perpendicular to the ring's approximate plane, and six equatorial positions, which lie within the plane of the ring.[1]
A higher-energy conformer is the boat conformation . While it also alleviates angle strain, it is significantly destabilized by torsional strain from eclipsing C-H bonds and a potent steric clash between the two C1 and C4 "flagpole" hydrogens.[3][4][5] This flagpole interaction alone introduces approximately 12 kJ/mol of repulsion energy.[3] The flexible boat form can twist into a slightly more stable twist-boat conformation, which mitigates some of these unfavorable interactions but remains about 23 kJ/mol less stable than the chair.[3] At room temperature, over 99.9% of cyclohexane molecules exist in the chair form, rendering the boat and twist-boat conformations minor contributors to the overall equilibrium.[6]
The analysis of substituted cyclohexanes is governed by the concept of A-values , which quantify the Gibbs free energy difference when a substituent moves from an axial to a more favorable equatorial position.[7][8] This energy penalty for axial placement arises from 1,3-diaxial interactions , a form of steric strain where the axial substituent repels the axial hydrogens located on carbons three positions away.[9][10] For a methyl group, this destabilization, or A-value, is approximately 7.6 kJ/mol (1.8 kcal/mol).[11][12]
Conformational Analysis of cis-1,3-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same face of the ring.[13] This stereochemical constraint leads to two possible chair conformations that interconvert via a ring flip.
-
Conformation A: Diequatorial (e,e): One chair form places both methyl groups in equatorial positions. This is a highly stable arrangement as the substituents point away from the ring, avoiding any unfavorable 1,3-diaxial interactions.[13][14]
-
Conformation B: Diaxial (a,a): The ring-flipped conformer places both methyl groups in axial positions. This conformation is exceptionally unstable.[13][15] It suffers not only from four methyl-hydrogen 1,3-diaxial interactions but also a severe steric repulsion between the two axial methyl groups themselves.[15] This interaction is sometimes referred to as a syn-pentane interaction and is highly destabilizing.
Due to the extreme instability of the diaxial form, the equilibrium lies overwhelmingly in favor of the diequatorial conformer, which is estimated to be over 23 kJ/mol more stable.[16] For practical purposes, cis-1,3-dimethylcyclohexane is considered to exist exclusively in the diequatorial conformation.[15]
Caption: Interconversion of cis-1,3-dimethylcyclohexane conformers.
Conformational Analysis of trans-1,3-Dimethylcyclohexane
In the trans isomer, the two methyl groups are on opposite faces of the ring. This configuration results in two chair conformations that are mirror images and energetically identical.
-
Conformation C: Axial-Equatorial (a,e)
-
Conformation D: Equatorial-Axial (e,a)
In both possible chair conformations of the trans isomer, one methyl group must occupy an axial position while the other is in an equatorial position.[14][17] A ring flip simply converts one (a,e) conformer into the other (e,a) form. Since each conformer contains exactly one axial methyl group, they both possess the same amount of steric strain from one set of 1,3-diaxial interactions (~7.6 kJ/mol).[17] Consequently, the two conformers are equal in energy and exist as a 50:50 mixture at equilibrium.[14][17]
Caption: Interconversion of the two degenerate chair conformations of trans-1,3-dimethylcyclohexane.
Comparative Stability and Energetics
| Isomer | Conformation | Key Steric Interactions | Relative Energy (kJ/mol) | Relative Stability |
| cis | Diequatorial (e,e) | None involving methyl groups | 0 (Reference) | Most Stable |
| trans | Axial-Equatorial (a,e) | Two Me-H 1,3-diaxial interactions | ~7.6 | Less Stable |
| cis | Diaxial (a,a) | Four Me-H & one Me-Me 1,3-diaxial | >23 | Least Stable |
Experimental and Computational Methodologies
The conformational energies and equilibria of cyclohexane derivatives are elucidated through a synergistic combination of experimental techniques and computational modeling.[2]
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is the preeminent technique for studying conformational equilibria. As the temperature is lowered, the rate of chair-chair interconversion decreases, allowing for the direct observation of distinct signals for the axial and equatorial conformers. The ratio of the integrated signal intensities provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) can be calculated (ΔG° = -RT ln Keq).[8]
Computational Workflow for Conformational Analysis
Computational chemistry offers a powerful predictive tool for assessing the relative stabilities of different conformers.[19]
Step-by-Step Protocol:
-
Initial Structure Generation: Construct 3D models of the relevant conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial) using molecular modeling software such as Avogadro.[19]
-
Geometry Optimization: Perform a full geometry optimization for each structure to locate the nearest energy minimum on the potential energy surface. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed for this purpose.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This step also provides crucial thermodynamic data, including zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Refinement: For enhanced accuracy, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set.
-
Data Analysis: Compare the final calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium population at a specified temperature.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Video: Conformations of Cyclohexane [jove.com]
- 6. byjus.com [byjus.com]
- 7. A value - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Stability of Substituted Cyclohexanes [jove.com]
- 10. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 11. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 12. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
An In-depth Technical Guide to the Axial and Equatorial Positions in 1,3-Dimethylcyclohexane
This guide provides a comprehensive analysis of the conformational isomers of 1,3-dimethylcyclohexane, with a specific focus on the energetic implications of axial and equatorial substituent placement. Designed for researchers, scientists, and professionals in drug development, this document delves into the stereochemical principles that govern molecular stability and shape, critical factors in medicinal chemistry and materials science.
Introduction: The Primacy of Conformation in Cyclohexane Systems
The cyclohexane ring is a ubiquitous structural motif in organic chemistry, particularly in natural products and pharmaceutical agents. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle strain and torsional strain. In this chair conformation, substituents can occupy two distinct spatial orientations: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the approximate plane of the ring.[1] The interchange between these positions occurs through a process known as ring-flipping.
For monosubstituted cyclohexanes, the equatorial position is almost always energetically favored to minimize steric hindrance.[2] This steric strain in the axial position arises from 1,3-diaxial interactions, where the axial substituent encounters steric repulsion from the two axial hydrogens on the same side of the ring.[1][3] The magnitude of this preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[4][5] For a methyl group, this energy difference is approximately 1.74 kcal/mol, leading to a population of about 95% equatorial conformer at room temperature.[2][6]
When two or more substituents are present on the cyclohexane ring, as in this compound, the analysis becomes more complex, involving the interplay of multiple steric interactions. This compound exists as two diastereomers: cis and trans.[7] The relative stability of these isomers and their respective conformations is determined by the cumulative steric strain, which we will dissect in the following sections.
Conformational Analysis of cis-1,3-Dimethylcyclohexane
The cis isomer of this compound is characterized by having both methyl groups on the same side of the cyclohexane ring. This diastereomer can exist in two primary chair conformations that are interconvertible through ring-flipping.[8]
The Two Chair Conformations of cis-1,3-Dimethylcyclohexane
The two chair conformers of cis-1,3-dimethylcyclohexane are the diequatorial (e,e) and the diaxial (a,a) forms.[9][10]
-
Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions.
-
Diaxial (a,a) Conformer: In this conformation, both methyl groups are in axial positions.
The ring-flip process interconverts these two conformations.
Caption: Interconversion of cis-1,3-dimethylcyclohexane conformers.
Energetic Landscape and Stability
The relative stability of the two conformers is dictated by the presence of steric interactions.
-
Diequatorial (e,e) Conformer: In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups.[3][9] This conformation is therefore relatively low in energy.
-
Diaxial (a,a) Conformer: This conformer is significantly destabilized by multiple steric clashes.[11] Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens.[12] Furthermore, a severe steric interaction occurs between the two axial methyl groups themselves, known as a syn-pentane interaction. This additional repulsion makes the diaxial conformer exceptionally unstable. The total strain energy in the diaxial form is estimated to be around 5.5 kcal/mol higher than the diequatorial form.[13]
Due to this large energy difference, the conformational equilibrium for cis-1,3-dimethylcyclohexane lies overwhelmingly in favor of the diequatorial conformer, with the population of the diaxial form being negligible at room temperature.[8]
Conformational Analysis of trans-1,3-Dimethylcyclohexane
In the trans isomer, the two methyl groups are on opposite sides of the ring. Unlike the cis isomer, the two chair conformations of trans-1,3-dimethylcyclohexane are energetically equivalent.[8][10]
The Two Chair Conformations of trans-1,3-Dimethylcyclohexane
In any chair conformation of trans-1,3-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position (a,e or e,a).[3][9] Ring-flipping interconverts these two conformations, but since the substituents are identical, the resulting conformers are degenerate (identical in energy).[8]
Caption: Interconversion of trans-1,3-dimethylcyclohexane conformers.
Energetic Considerations
Each of the two chair conformations of trans-1,3-dimethylcyclohexane has one axial methyl group. This axial methyl group introduces steric strain due to two 1,3-diaxial interactions with axial hydrogens.[14] The energy cost of these two interactions is approximately 1.8 kcal/mol.[14] Since both conformers have the same number and type of steric interactions, they are isoenergetic.[3][10]
Comparative Stability: cis vs. trans-1,3-Dimethylcyclohexane
A crucial aspect of this analysis is comparing the stability of the two diastereomers. The most stable conformer of cis-1,3-dimethylcyclohexane is the diequatorial form, which is essentially free of significant steric strain.[15] In contrast, the trans isomer is a mixture of two equally stable conformers, each possessing the steric strain of one axial methyl group (approximately 1.8 kcal/mol).[15]
Therefore, cis-1,3-dimethylcyclohexane is more stable than trans-1,3-dimethylcyclohexane.[16][17] This is a notable exception to the general trend observed for other disubstituted cyclohexanes, such as the 1,2- and 1,4-isomers, where the trans isomer is typically more stable.
Quantitative Analysis of Steric Strain
The energetic penalties associated with various steric interactions in substituted cyclohexanes can be quantified. These values are instrumental in predicting the most stable conformations of complex molecules.
| Interaction Type | Description | Approximate Energy Cost (kcal/mol) |
| Gauche-Butane Interaction | Steric repulsion between two methyl groups in a gauche conformation. An axial methyl group in cyclohexane has two such interactions with the ring carbons. | 0.9[14] |
| 1,3-Diaxial Interaction (CH₃-H) | The steric strain between an axial methyl group and an axial hydrogen on a carbon three atoms away. This is equivalent to a gauche-butane interaction. | 0.9 (per interaction)[14] |
| A-Value (Methyl Group) | The total energy difference between an axial and an equatorial methyl group on a cyclohexane ring. This is the sum of two 1,3-diaxial CH₃-H interactions. | 1.74 - 1.8[6][14] |
| Syn-Pentane Interaction | Severe steric repulsion between two axial substituents at the 1 and 3 positions. | ~3.7[13] |
Table 1: Steric Strain Energy Values
Applying these values to this compound:
-
cis-1,3-Dimethylcyclohexane (diequatorial): Strain energy ≈ 0 kcal/mol.
-
cis-1,3-Dimethylcyclohexane (diaxial): Strain energy from two axial methyl groups (2 x 1.8 kcal/mol) plus the syn-pentane interaction between them (~3.7 kcal/mol), totaling approximately 5.5 kcal/mol.[13]
-
trans-1,3-Dimethylcyclohexane (axial-equatorial): Strain energy from one axial methyl group ≈ 1.8 kcal/mol.[15]
Implications for Drug Design and Molecular Recognition
The principles of conformational analysis are paramount in the field of drug development. The three-dimensional shape of a molecule, which is governed by its most stable conformation, dictates its ability to bind to biological targets such as enzymes and receptors. A difference in the axial or equatorial orientation of a functional group can dramatically alter the binding affinity and pharmacological activity of a drug candidate.
For instance, if a cyclohexane ring is a core scaffold in a drug molecule, substituents that are crucial for target interaction must be oriented correctly. An understanding of the energetic penalties associated with axial versus equatorial placement allows medicinal chemists to design molecules that will predominantly adopt the desired bioactive conformation. The case of this compound illustrates that seemingly subtle changes in stereochemistry can lead to significant differences in conformational preference and overall stability, which in turn can have profound biological consequences.
Experimental Methodologies
The determination of conformational equilibria and energy differences is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is particularly powerful, as it can "freeze out" the rapid ring-flipping process, allowing for the direct observation and quantification of individual conformers. The relative integrals of the signals corresponding to the axial and equatorial substituents provide a direct measure of their populations, from which the Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant.[2]
Conclusion
The conformational analysis of this compound provides a clear and instructive example of the fundamental principles governing the stereochemistry of cyclic molecules. The strong preference of the cis isomer for the diequatorial conformation, rendering it more stable than the trans isomer, highlights the critical role of minimizing 1,3-diaxial interactions. For researchers in drug discovery and materials science, a thorough understanding of these concepts is indispensable for the rational design of molecules with specific three-dimensional structures and desired properties.
References
- 1. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 13. community.wvu.edu [community.wvu.edu]
- 14. The energy difference between the axial and equatorial conformers of meth.. [askfilo.com]
- 15. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. homework.study.com [homework.study.com]
An In-Depth Technical Guide to the Stereoisomerism of 1,3-Dimethylcyclohexane
Abstract
Stereoisomerism profoundly influences the physicochemical and biological properties of molecules, a critical consideration in pharmaceutical sciences and materials research. This technical guide provides a comprehensive examination of the stereoisomerism of 1,3-dimethylcyclohexane, a model system for understanding conformational analysis in disubstituted cyclohexanes. We will explore the structural nuances of its cis and trans isomers, delve into the energetic landscapes of their respective chair conformations, and discuss the pivotal role of 1,3-diaxial interactions in determining stereoisomer stability. Furthermore, this guide will outline key experimental methodologies for the separation and characterization of these isomers, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its function. In drug development, for instance, different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1][3] Therefore, a thorough understanding and control of stereochemistry are paramount.
Cyclohexane and its derivatives are ubiquitous structural motifs in natural products and synthetic compounds. The non-planar "chair" conformation of the cyclohexane ring minimizes both angle and torsional strain, leading to a system of axial and equatorial substituent positions.[4][5] For disubstituted cyclohexanes, such as this compound, the spatial relationship between the two substituents gives rise to cis-trans (geometric) isomerism.[6][7] These diastereomers are distinct chemical compounds with different physical properties and stabilities.[3] A comprehensive analysis of their conformational preferences is essential for predicting molecular behavior and reactivity.[8]
This guide will focus on this compound as a case study to illuminate the principles of stereoisomerism and conformational analysis in cyclic systems.
Configurational Isomers of this compound: Cis and Trans
This compound exists as two primary stereoisomers: cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane.[7]
-
cis-1,3-Dimethylcyclohexane: In this isomer, both methyl groups are on the same side of the cyclohexane ring plane.[9]
-
trans-1,3-Dimethylcyclohexane: In this isomer, the methyl groups are on opposite sides of the ring plane.[10]
It is crucial to recognize that the cis isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry.[11][12] In contrast, the trans isomer is chiral and exists as a pair of enantiomers ((1R,3R) and (1S,3S)).[11]
Conformational Analysis: Unveiling the Energetic Landscape
The stability of substituted cyclohexanes is dictated by the energetic penalties associated with various steric interactions, most notably the 1,3-diaxial interactions.[4][13] These are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.[5][14] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations.[15][16]
Conformational Analysis of cis-1,3-Dimethylcyclohexane
The cis isomer can exist in two distinct chair conformations that are interconvertible through a process called ring flipping.[17][18]
-
Diequatorial (e,e) Conformation: One chair conformer places both methyl groups in the more stable equatorial positions.[9][17] In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups.[18]
-
Diaxial (a,a) Conformation: The ring-flipped conformer places both methyl groups in the sterically hindered axial positions.[9][17] This conformation is significantly destabilized by two sets of 1,3-diaxial interactions between each axial methyl group and the axial hydrogens.[9] Additionally, a significant steric interaction occurs between the two axial methyl groups themselves.
Consequently, the diequatorial conformation is substantially more stable, and at equilibrium, cis-1,3-dimethylcyclohexane exists almost exclusively in this form.[11][19] The energy difference between the two conformers has been measured to be approximately 23 kJ/mol (5.4 kcal/mol).[20]
Conformational Analysis of trans-1,3-Dimethylcyclohexane
For the trans isomer, ring flipping interconverts two chair conformations where one methyl group is axial and the other is equatorial (a,e and e,a).[17][21]
-
Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformations: Since the substituents are identical, these two conformations are energetically equivalent.[17] Each conformation possesses one axial methyl group, which introduces steric strain due to 1,3-diaxial interactions with axial hydrogens.[17]
Relative Stability of Cis and Trans Isomers
Comparing the most stable conformations of both isomers, the cis-1,3-dimethylcyclohexane (in its diequatorial conformation) is more stable than the trans-1,3-dimethylcyclohexane.[22][23] The diequatorial cis isomer is essentially strain-free, whereas the trans isomer always has the steric strain associated with one axial methyl group.[10][22] The cis-isomer is favored by approximately 7 kJ/mol over the trans-isomer.[19][23]
Quantitative Energetic Analysis
The relative energies of the different conformations can be estimated using A-values. The A-value for a methyl group is approximately 1.74 kcal/mol or 7.3 kJ/mol.[15] This value represents the energy cost of having a methyl group in an axial position compared to an equatorial one.[15]
| Isomer | Conformation | Methyl Positions | 1,3-Diaxial Interactions (Methyl-Hydrogen) | Relative Strain Energy (kcal/mol) |
| cis-1,3-Dimethylcyclohexane | More Stable | Diequatorial (e,e) | 0 | ~0 |
| cis-1,3-Dimethylcyclohexane | Less Stable | Diaxial (a,a) | 4 (plus Me-Me interaction) | > 5.4 |
| trans-1,3-Dimethylcyclohexane | Equivalent | Axial/Equatorial (a,e) | 2 | ~1.74 |
Note: The diaxial conformation of the cis-isomer has additional strain from the interaction between the two axial methyl groups, making its total strain significantly higher than just the sum of the A-values.
Experimental Methodologies for Separation and Characterization
In a laboratory or industrial setting, the separation and characterization of stereoisomers are crucial steps.
Separation: Gas Chromatography (GC)
Capillary gas chromatography is a powerful technique for separating volatile compounds like the isomers of this compound.[24] The separation is based on differences in the compounds' boiling points and their interactions with the stationary phase of the GC column.
-
Principle: The cis and trans isomers, being diastereomers, have different physical properties, including boiling points, which allows for their separation on a standard non-chiral GC column.[24] Chiral stationary phases can be employed to separate the enantiomers of the trans isomer.[25]
A typical GC protocol for separating this compound isomers might involve:
-
Column Selection: A fused-silica capillary column with a non-polar or moderately polar stationary phase is often suitable.[24]
-
Injector and Oven Temperature Programming: The sample is injected into a heated port to ensure rapid volatilization.[26] A programmed temperature ramp for the oven can optimize the separation of the isomers.
-
Carrier Gas: An inert carrier gas, such as helium or nitrogen, transports the analytes through the column.[26]
-
Detection: A flame ionization detector (FID) is commonly used for hydrocarbon analysis.
The elution order can provide insights into the isomers' relative volatility and interactions with the stationary phase.[25]
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including the stereochemistry of this compound.
-
¹³C NMR Spectroscopy: The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.
-
For cis-1,3-dimethylcyclohexane, due to its plane of symmetry, there are five distinct carbon environments, resulting in five signals in the ¹³C NMR spectrum.[27][28][29]
-
For trans-1,3-dimethylcyclohexane, at room temperature where ring flipping is rapid, the two enantiomers also show five signals due to time-averaging of the axial and equatorial environments.[27][29] However, under conditions where ring flipping is slow (low temperature), one would expect to see eight distinct signals as all eight carbons become non-equivalent.[28]
-
-
¹H NMR Spectroscopy: While the ¹H NMR spectra can be complex due to overlapping signals, they can provide detailed information about the axial and equatorial protons and their coupling constants, which differ based on their dihedral angles.[30][31]
Implications in Drug Development and Materials Science
The principles of stereoisomerism and conformational analysis illustrated by this compound have far-reaching implications. In drug design, locking a molecule into its most active conformation can enhance its potency and selectivity.[2][32] The spatial arrangement of functional groups on a cyclic scaffold, dictated by its stereochemistry, is critical for its interaction with biological targets like enzymes and receptors.[1][2] Regulatory bodies like the FDA now strongly encourage the development of single-isomer drugs, necessitating robust methods for their synthesis, separation, and characterization.[1][33]
In materials science, the stereochemistry of cyclic monomers can influence the properties of the resulting polymers, affecting their crystallinity, melting point, and mechanical strength.
Logical and Experimental Workflows
Logical Flow for Stereochemical Analysis
Caption: Logical workflow for the stereochemical analysis of this compound.
Experimental Workflow for Isomer Separation and Characterization
Caption: Experimental workflow for separating and characterizing this compound isomers.
Conclusion
This compound serves as an exemplary model for understanding the fundamental principles of stereoisomerism in cyclic systems. The interplay between configurational isomerism (cis vs. trans) and conformational isomerism (chair flips) dictates the overall stability of the molecule. The energetic preference for substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions is the key determinant of the conformational landscape. In this specific case, the ability of the cis isomer to adopt a strain-free diequatorial conformation renders it more stable than the trans isomer, which must always accommodate one axial methyl group. A firm grasp of these concepts, supported by robust analytical techniques like GC and NMR, is indispensable for professionals in chemistry, materials science, and particularly in the nuanced field of drug discovery and development, where precise control over a molecule's three-dimensional architecture is critical for success.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. fiveable.me [fiveable.me]
- 9. homework.study.com [homework.study.com]
- 10. brainly.com [brainly.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 15. A value - Wikipedia [en.wikipedia.org]
- 16. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound | 591-21-9 | Benchchem [benchchem.com]
- 20. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]
- 21. Solved The most stable chair conformation of trans-1,3 | Chegg.com [chegg.com]
- 22. homework.study.com [homework.study.com]
- 23. stereoelectronics.org [stereoelectronics.org]
- 24. vurup.sk [vurup.sk]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. scribd.com [scribd.com]
- 28. homework.study.com [homework.study.com]
- 29. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]
- 30. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR spectrum [chemicalbook.com]
- 31. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 1H NMR spectrum [chemicalbook.com]
- 32. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 33. fda.gov [fda.gov]
An In-depth Technical Guide to the Physical Properties of 1,3-Dimethylcyclohexane
Introduction
1,3-Dimethylcyclohexane (C₈H₁₆, molar mass: 112.21 g/mol ) is a saturated cyclic hydrocarbon that serves as a vital model compound in stereochemical and conformational analysis. Its seemingly simple structure belies a fascinating complexity arising from stereoisomerism, offering a rich platform for researchers, scientists, and drug development professionals to explore the intricate relationship between three-dimensional molecular architecture and bulk physical properties. Understanding these properties is not merely an academic exercise; it provides the foundational data necessary for reaction design, purification, and the rational design of molecules with specific spatial orientations, a cornerstone of modern medicinal chemistry.
This technical guide provides a comprehensive exploration of the physical properties of this compound, focusing on the distinct characteristics of its cis and trans isomers. We will delve into the conformational landscape that dictates these properties, present a detailed summary of key physical data, and provide robust, field-proven experimental protocols for their determination.
Stereoisomerism and Conformational Analysis: The Heart of the Matter
This compound exists as two diastereomers: cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane. The spatial arrangement of the two methyl groups relative to the cyclohexane ring profoundly influences their stability and, consequently, their physical properties. This is best understood through the lens of conformational analysis, primarily focusing on the chair conformations, which are the most stable arrangements for a cyclohexane ring.
cis-1,3-Dimethylcyclohexane
The cis isomer has both methyl groups on the same face of the ring. This arrangement allows for two possible chair conformations that can interconvert through a process known as ring flipping.
-
Diequatorial (e,e) Conformation: In this more stable conformation, both methyl groups occupy equatorial positions. This arrangement minimizes steric strain, as the bulky methyl groups are directed away from the bulk of the ring, avoiding unfavorable interactions.
-
Diaxial (a,a) Conformation: The alternative chair form places both methyl groups in axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions. The two axial methyl groups are in close proximity to each other and to the axial hydrogens on the same side of the ring, leading to substantial steric repulsion.
The energy difference between the diequatorial and diaxial conformers is large enough that at room temperature, cis-1,3-dimethylcyclohexane exists almost exclusively in the diequatorial conformation.
trans-1,3-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite faces of the ring. This leads to two chair conformations that are energetically equivalent.
-
Axial-Equatorial (a,e) Conformation: One methyl group is in an axial position, while the other is in an equatorial position.
-
Equatorial-Axial (e,a) Conformation: Through a ring flip, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial.
Since both conformers of the trans isomer always have one axial and one equatorial methyl group, they possess the same energy and are equally populated at equilibrium.
Relative Stability of cis and trans Isomers
Counterintuitively for many acyclic systems, the cis isomer of this compound is more stable than the trans isomer. This is because the cis isomer can adopt a strain-free diequatorial conformation, whereas the trans isomer is locked in a conformation where one methyl group must always be in a sterically hindered axial position. This difference in stability is reflected in their heats of formation and combustion, and it directly influences their physical properties. The cis isomer is more stable than the trans isomer by approximately 7 kJ/mol.
Caption: Conformational equilibrium of cis and trans isomers.
Key Physical Properties
The distinct conformational preferences of the cis and trans isomers of this compound give rise to measurable differences in their physical properties. The following table summarizes these key characteristics.
| Property | cis-1,3-Dimethylcyclohexane | trans-1,3-Dimethylcyclohexane |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol | 112.22 g/mol |
| Appearance | Clear, colorless liquid | Colorless to almost colorless clear liquid |
| Boiling Point | 120-120.1 °C | 124 °C |
| Melting Point | -75.6 °C | -79 °C |
| Density | 0.784 g/mL at 25 °C | 0.766 g/mL |
| Refractive Index (n20/D) | 1.423 | 1.421 |
| Vapor Pressure | 40.5 mmHg at 37.7 °C | - |
| Flash Point | 9.4 °C | 9 °C |
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for chemical characterization and quality control. The following protocols are designed to be self-validating and are grounded in established laboratory practices.
Determination of Boiling Point by Micro-Reflux
Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. For small sample volumes, a micro-reflux method provides an accurate determination by ensuring the thermometer bulb is in equilibrium with the refluxing vapor.
Protocol:
-
Apparatus Setup:
-
Place a small volume (approx. 0.5-1 mL) of the this compound isomer into a small test tube.
-
Add a boiling chip to ensure smooth boiling.
-
Position a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
-
Place the test tube in a heating block or a sand bath on a hot plate.
-
-
Heating and Observation:
-
Gently heat the sample.
-
Observe the reflux ring of condensing vapor rising up the test tube.
-
Adjust the heating rate so that the reflux ring is stable and surrounds the thermometer bulb.
-
-
Measurement:
-
Record the temperature when it has remained constant for at least one minute. This is the observed boiling point.
-
-
Self-Validation:
-
The stability of the temperature reading is a key indicator of a pure substance. A fluctuating temperature suggests the presence of impurities.
-
Record the atmospheric pressure at the time of the experiment. If it deviates significantly from 1 atm (760 mmHg), a pressure correction may be necessary.
-
Determination of Density using a Pycnometer
Rationale: A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of a liquid's density by measuring its mass. This method is highly precise when performed with care.
Protocol:
-
Preparation:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C).
-
Ensure no air bubbles are trapped.
-
Carefully dry the outside of the pycnometer and record its mass.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature. This step validates the pycnometer's volume.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the this compound isomer, again ensuring no air bubbles and equilibrating to the same temperature as the water.
-
Dry the exterior and record the mass.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid.
-
Divide the mass of the liquid by the calibrated volume of the pycnometer to obtain the density.
-
Determination of Refractive Index using an Abbe Refractometer
Rationale: The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property that is sensitive to purity and temperature. The Abbe refractometer is a standard instrument for this measurement.
Protocol:
-
Calibration:
-
Ensure the refractometer is calibrated using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).
-
Adjust the instrument if the reading deviates from the standard.
-
-
Sample Application:
-
Open the prism assembly of the refractometer.
-
Place a few drops of the this compound isomer onto the lower prism.
-
Close the prism assembly gently to spread the liquid into a thin film.
-
-
Measurement:
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine control knobs until the field of view is divided into a light and a dark region.
-
Rotate the compensator dial to eliminate any color fringes and sharpen the borderline.
-
Adjust the control knobs again to bring the borderline exactly to the center of the crosshairs.
-
-
Reading and Temperature Control:
-
Read the refractive index from the scale.
-
Record the temperature, as refractive index is temperature-dependent. Most Abbe refractometers have a water jacket for temperature control.
-
Caption: Workflow for physical property determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound isomers.
Infrared (IR) Spectroscopy
The IR spectra of both cis- and trans-1,3-dimethylcyclohexane are dominated by the characteristic absorptions of C-H bonds in a saturated hydrocarbon.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are indicative of C-H stretching vibrations in both the methyl groups and the cyclohexane ring.
-
C-H Bending: Absorptions around 1450-1465 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex and unique to each isomer, serving as a "fingerprint" for identification when compared to a reference spectrum. Subtle differences in the C-C stretching and C-H rocking vibrations between the cis and trans isomers can be observed here.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound due to their different symmetries.
-
¹³C NMR:
-
cis-1,3-Dimethylcyclohexane: Due to a plane of symmetry that bisects the molecule, the cis isomer will show five distinct signals in its ¹³C NMR spectrum. The two methyl carbons are equivalent, as are certain pairs of carbons in the ring.
-
trans-1,3-Dimethylcyclohexane: In the trans isomer, this plane of symmetry is absent. At room temperature, rapid ring flipping averages the environments of the ring carbons, also resulting in five signals. However, the chemical shifts of these signals will differ from those of the cis isomer. At very low temperatures where ring flipping is slow, one would expect to see eight distinct signals for the individual, non-equivalent carbons.
-
-
¹H NMR: The ¹H NMR spectra are more complex due to spin-spin coupling. However, the chemical shifts and coupling patterns of the methyl protons and the methine protons (the carbons to which the methyl groups are attached) will differ between the cis and trans isomers, allowing for their differentiation. The spectrum of the cis isomer, with its predominantly diequatorial conformation, will show different chemical shifts for the axial and equatorial protons of the ring compared to the time-averaged spectrum of the trans isomer.
Applications in Research and Drug Development
The well-defined stereochemistry and conformational properties of this compound make it an excellent scaffold for:
-
Validating Computational Models: The experimentally determined energy differences between conformers and isomers can be used to benchmark and validate the accuracy of computational chemistry methods.
-
Understanding Receptor-Ligand Interactions: In drug development, the spatial arrangement of functional groups is critical for binding to biological targets. Using substituted cyclohexane rings as part of a larger drug molecule allows for precise control over the 3D presentation of these groups. The principles learned from this compound can inform the design of more potent and selective therapeutics.
-
Reaction Mechanism Studies: The steric environment created by the axial and equatorial positions on a cyclohexane ring can influence the stereochemical outcome of reactions. This compound and its derivatives are often used to probe the steric and electronic effects in various reaction mechanisms.
Conclusion
This compound is a cornerstone molecule for understanding the fundamental principles of stereoisomerism and conformational analysis. The distinct physical properties of its cis and trans isomers are a direct consequence of the subtle interplay of steric interactions in their preferred chair conformations. For researchers in chemistry and drug development, a thorough grasp of these properties, coupled with robust experimental methods for their determination, is essential for advancing our ability to design and synthesize molecules with tailored three-dimensional structures and functions.
Thermodynamic stability of 1,3-Dimethylcyclohexane isomers
An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethylcyclohexane Isomers
Authored by: A Senior Application Scientist
Abstract
The Foundational Principle: The Cyclohexane Chair and Steric Strain
The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles (≈109.5°) and minimize both angle and torsional strain, it adopts a puckered, three-dimensional structure. The lowest energy and most significant of these is the chair conformation . Within this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions parallel to the principal axis of the ring, three pointing "up" and three pointing "down".
-
Equatorial (e): Six positions pointing out from the "equator" of the ring.
A crucial dynamic process known as a ring flip rapidly interconverts two chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial.
For a monosubstituted cyclohexane, such as methylcyclohexane, these two flipped conformations are not energetically equal.[1] When the methyl group is in the axial position, it experiences repulsive steric strain with the two other axial hydrogens on the same side of the ring.[1][2][3] This destabilizing interaction is termed a 1,3-diaxial interaction .[2][3][4] The equatorial position is less sterically hindered and therefore energetically favored.[2][3]
The energetic "cost" of forcing a substituent into an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[5] For a methyl group, this value is approximately 7.3-7.6 kJ/mol (1.74 kcal/mol) .[1][5][6] This value is the cornerstone for quantitatively assessing the stability of more complex substituted cyclohexanes.
Conformational Analysis of cis-1,3-Dimethylcyclohexane
The cis isomer is defined by having both methyl groups on the same face of the ring (both "up" or both "down"). Let's analyze its two possible chair conformations resulting from a ring flip.
-
Conformation A (diaxial): One chair form places both methyl groups in axial positions (a,a). This conformation is severely destabilized by multiple steric interactions.[7][8][9] Not only does each axial methyl group have 1,3-diaxial interactions with ring hydrogens, but there is a highly unfavorable 1,3-diaxial interaction between the two methyl groups themselves. This specific interaction is often referred to as a syn-pentane interaction and carries a substantial energetic penalty, making this conformer exceptionally unstable.
-
Conformation B (diequatorial): Upon ring-flipping, the diaxial conformer converts to a diequatorial (e,e) form. In this arrangement, both bulky methyl groups occupy the sterically favored equatorial positions.[7][9][10][11] There are no significant 1,3-diaxial interactions involving the substituents.[7][9]
Conformational Analysis of trans-1,3-Dimethylcyclohexane
In the trans isomer, the two methyl groups are on opposite faces of the ring (one "up," one "down"). This geometric constraint leads to a fundamentally different conformational outcome.
-
Conformation C (axial-equatorial): In one chair conformation, one methyl group must be axial while the other is equatorial (a,e).
-
Conformation D (equatorial-axial): A ring flip interconverts this to the other possible chair, where the first methyl group is now equatorial and the second is axial (e,a).
Thermodynamic Stability: cis versus trans
To determine which isomer is more stable, we must compare their lowest-energy, most populated states.
-
The ground state of cis-1,3-dimethylcyclohexane is the diequatorial (e,e) conformer. In this state, there are no destabilizing 1,3-diaxial interactions involving the methyl groups. We can consider its steric strain as the baseline (0 kJ/mol of added strain).
-
The ground state of trans-1,3-dimethylcyclohexane is an equal mixture of two (a,e) conformers. Any given molecule at any instant will have one axial methyl group. This conformation is therefore destabilized by the steric strain of that one axial methyl group, which is equal to its A-value.
Quantitative Data Summary
| Isomer | Most Stable Conformation(s) | Key Steric Interactions | Relative Strain Energy (Approx.) | Thermodynamic Stability |
| cis-1,3-Dimethylcyclohexane | Diequatorial (e,e) | None | 0 kJ/mol | More Stable |
| trans-1,3-Dimethylcyclohexane | Axial-Equatorial (a,e) / (e,a) | One axial CH₃ group (1,3-diaxial) | ~7.6 kJ/mol | Less Stable |
Methodologies for Stability Determination
The relative stability of these isomers is not merely a theoretical construct; it can be validated through both experimental and computational methodologies.
A. Experimental Validation
While a full protocol is beyond the scope of this guide, key experimental approaches include:
-
Calorimetry: Precisely measuring the heat of combustion for purified samples of the cis and trans isomers can directly reveal the difference in their ground-state energies.[15] The more stable isomer will release less heat upon combustion.
-
Low-Temperature NMR Spectroscopy: At sufficiently low temperatures, the ring-flip process can be slowed, allowing for the observation and quantification of individual conformers. For the trans isomer, this would confirm the 50:50 population, while for the cis isomer, it would show the overwhelming dominance of the diequatorial form.
B. Computational Chemistry Protocol
Molecular mechanics provides a rapid and reliable method for calculating the steric energies of different conformers, making it an invaluable tool for predictive analysis in drug design.
Objective: To computationally determine the relative energies of the stable conformers of cis- and trans-1,3-dimethylcyclohexane.
Step-by-Step Protocol:
-
Structure Generation: Using a molecular modeling program (e.g., Avogadro, Maestro), construct the 3D structures for all relevant conformers: cis-(a,a), cis-(e,e), and trans-(a,e).[16][17]
-
Force Field Selection: Choose a suitable molecular mechanics (MM) force field. Force fields like MMFF94 or MM3 are well-parameterized for small organic molecules and are appropriate for this task.[18][19]
-
Geometry Optimization (Energy Minimization): For each constructed conformer, perform a geometry optimization. This computational process systematically alters bond lengths, angles, and dihedrals to find the lowest energy structure (a local minimum on the potential energy surface).[18]
-
Energy Calculation: After optimization, calculate the final steric energy for each conformer. The software reports this value, which is a sum of all the strains within the molecule (bond stretching, angle bending, torsional, and van der Waals).[16]
-
Relative Energy Analysis:
-
Subtract the energy of the most stable conformer (cis-(e,e)) from the energies of all other conformers.
-
This will yield the relative potential energy, confirming that the cis-(e,e) is the global minimum and the trans-(a,e) is higher in energy by an amount that should approximate the A-value of a methyl group.
-
Conclusion and Implications for Drug Development
The conformational analysis of this compound isomers provides a clear and compelling demonstration of fundamental stereochemical principles. We have established that cis-1,3-dimethylcyclohexane is thermodynamically more stable than its trans counterpart . This outcome, which may seem counterintuitive to the general preference for trans in acyclic systems, is a direct consequence of the unique geometric constraints of the cyclohexane chair, which allows the cis isomer to adopt a strain-free diequatorial conformation.
For researchers in drug development, this principle is of profound importance. The thermodynamic stability of a given conformation dictates its population at physiological temperatures and therefore its availability to interact with a biological target. A molecule that can lock into a low-energy, pre-organized conformation complementary to a receptor's binding site will have a significant entropic advantage, leading to higher binding affinity. Understanding and predicting these conformational preferences through the principles illustrated here is a critical step in the rational design of potent and selective therapeutics.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. m.youtube.com [m.youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. stereoelectronics.org [stereoelectronics.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 17. sapub.org [sapub.org]
- 18. stolaf.edu [stolaf.edu]
- 19. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,3-Dimethylcyclohexane via Catalytic Hydrogenation of 1,3-Dimethylcyclohexene
Abstract
The transformation of unsaturated cyclic hydrocarbons into their saturated counterparts is a cornerstone of modern organic synthesis, with broad applications in pharmaceuticals, fine chemicals, and materials science.[1] This guide provides an in-depth technical examination of the synthesis of 1,3-dimethylcyclohexane from 1,3-dimethylcyclohexene. The core focus is on catalytic hydrogenation, a powerful and widely utilized reduction method. We will dissect the underlying reaction mechanisms, explore the principles of catalyst selection, provide a detailed, field-proven experimental protocol, and address the critical safety considerations inherent to this process. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical guidance on the controlled synthesis of substituted cycloalkanes.
Theoretical Framework: The Principles of Alkene Hydrogenation
The conversion of 1,3-dimethylcyclohexene to this compound is achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of the alkene to yield a saturated alkane.[2][3]
1.1. Energetics and the Role of the Catalyst
From a thermodynamic standpoint, the hydrogenation of an alkene is an exothermic process, meaning it releases energy and results in a more stable, lower-energy product.[4][5] However, the reaction is characterized by a very high activation energy, primarily due to the strength of the H-H bond in molecular hydrogen.[6] Consequently, the reaction is kinetically slow to the point of being non-existent under normal conditions without the intervention of a catalyst.[3][7]
A catalyst, typically a finely divided transition metal, lowers this activation energy by providing an alternative reaction pathway.[4][8] It does not alter the overall thermodynamics but drastically increases the reaction rate, making the synthesis feasible at practical temperatures and pressures.[5][6]
1.2. The Horiuti-Polanyi Mechanism for Heterogeneous Catalysis
While the precise mechanism can be complex, the widely accepted model for hydrogenation on a solid metal surface is the Horiuti-Polanyi mechanism. This process can be broken down into four key stages:
-
Adsorption of Reactants : Both molecular hydrogen and the alkene (1,3-dimethylcyclohexene) diffuse and adsorb onto the active surface of the metal catalyst.[2][7]
-
Hydrogen Dissociation : The catalyst weakens and cleaves the H-H sigma bond, resulting in individual hydrogen atoms bound to the metal surface.[3][6]
-
Stepwise Hydrogen Addition : A hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming an alkyl-metal intermediate. A second hydrogen atom is then transferred to the other carbon.[3]
-
Product Desorption : The newly formed alkane (this compound), being more weakly adsorbed, detaches from the catalyst surface, freeing the active site for the next catalytic cycle.[2][3]
dot graph ER { layout=neato; graph [bb="0,0,760,150"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];
} caption: Horiuti-Polanyi mechanism for heterogeneous hydrogenation.
1.3. Stereochemical Implications: Syn-Addition
A critical and predictable outcome of heterogeneous catalytic hydrogenation is its stereochemistry. Because both the alkene and the dissociated hydrogen atoms are present on the same catalyst surface, the hydrogen atoms are added to the same face of the double bond.[9][10][11] This is known as syn-addition .
For 1,2-dimethylcyclohexene, this stereoselectivity leads to the formation of cis-1,2-dimethylcyclohexane as the major product.[12][13] By extension, the hydrogenation of 1,3-dimethylcyclohexene is expected to proceed with the same syn-addition, yielding predominantly cis-1,3-dimethylcyclohexane. The catalyst approaches the less sterically hindered face of the alkene, dictating the stereochemical outcome.[11]
Catalyst Selection: A Comparative Analysis
The choice of catalyst is paramount to the success of the hydrogenation, influencing reaction rate, efficiency, and cost. While numerous catalysts exist, the most common for this transformation are heterogeneous catalysts based on noble metals.
| Catalyst | Formulation | Key Advantages | Primary Considerations |
| Palladium on Carbon | 1-10% Pd on activated charcoal (Pd/C) | Highly active, versatile, cost-effective, and considered a general-purpose catalyst for many reductions.[8] | Can sometimes cause double-bond isomerization prior to reduction. Can be pyrophoric, especially after use.[12] |
| Platinum(IV) Oxide | PtO₂ (Adam's Catalyst) | Extremely active and often faster than Pd/C. Less prone to causing isomerization side reactions.[11][12] | Higher cost compared to palladium and nickel catalysts.[8] |
| Raney Nickel | Spongy, porous Ni-Al alloy | Very cost-effective, making it suitable for large-scale industrial applications.[8] | Highly pyrophoric when dry and requires meticulous handling. Generally requires higher pressures/temperatures than Pd or Pt. |
For laboratory-scale synthesis where high conversion and stereochemical fidelity are desired, 10% Palladium on Carbon (Pd/C) offers the best balance of reactivity, reliability, and cost. It is the catalyst of choice for the protocol detailed in this guide.
Experimental Protocol: Synthesis of cis-1,3-Dimethylcyclohexane
This protocol details the synthesis of cis-1,3-dimethylcyclohexane from 1,3-dimethylcyclohexene at atmospheric pressure using a hydrogen balloon. It is designed to be a self-validating system, where adherence to the procedure, particularly the inerting steps, ensures both safety and reaction success.
3.1. Materials and Equipment
-
Reagents : 1,3-dimethylcyclohexene, 10% Palladium on Carbon (Pd/C), Ethanol (anhydrous), Hydrogen gas (H₂), Nitrogen gas (N₂), Celite® 545.
-
Apparatus : Three-neck round-bottom flask (e.g., 100 mL), magnetic stir plate and stir bar, glass stoppers, gas inlet adapter, vacuum/nitrogen manifold, two hydrogen-filled balloons with Luer-lock syringes and needles, filtration funnel, filter flask, and a secondary containment vessel.[14][15]
3.2. Experimental Workflow Diagram
dot graph workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#4285F4"]; edge [color="#5F6368"];
} caption: Overall workflow for catalytic hydrogenation.
3.3. Step-by-Step Methodology
-
Reactor Setup & Inerting :
-
Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar in a secondary container on a stir plate.[15]
-
Seal two necks with glass stoppers and the central neck with a gas inlet adapter connected to a nitrogen/vacuum manifold.
-
Weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask.
-
Add the solvent (ethanol) followed by the 1,3-dimethylcyclohexene substrate.
-
Crucial Safety Step : Evacuate the flask under vacuum until the solvent begins to bubble, then carefully backfill with nitrogen gas. Repeat this cycle three times to thoroughly remove all oxygen from the system.[14][15][16] An explosive mixture can form if hydrogen is introduced in the presence of oxygen.[16]
-
-
Initiation of Hydrogenation :
-
After the final nitrogen backfill, remove the vacuum line and insert the needle of a hydrogen-filled balloon through the septum on the gas inlet adapter.
-
Create a slight vacuum again to draw hydrogen into the flask, then close the stopcock to the vacuum line, leaving the flask under a positive pressure of hydrogen from the balloon.
-
Begin vigorous stirring. The reaction is often accompanied by a noticeable uptake of hydrogen (the balloon will deflate) and may be slightly exothermic.
-
-
Reaction Monitoring and Completion :
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots.
-
To take an aliquot, first purge the system with nitrogen, safely remove a sample, and then re-establish the hydrogen atmosphere.[14]
-
The reaction is complete when hydrogen uptake ceases and starting material is no longer observed. This can take anywhere from 2 to 24 hours depending on the scale and catalyst activity.
-
-
Workup and Catalyst Removal :
-
Once the reaction is complete, carefully remove the hydrogen balloon needle and purge the flask with nitrogen for several minutes to displace all residual hydrogen.[14][17]
-
Prepare a filtration apparatus by placing a small plug of cotton in a Pasteur pipette or funnel and adding a 2-3 cm layer of Celite.[18] Wet the Celite pad with the reaction solvent.
-
Under a positive flow of nitrogen, transfer the reaction mixture onto the Celite pad and filter it into a clean flask.[18] Wash the reaction flask and the Celite pad with additional solvent to ensure complete transfer.
-
Crucial Safety Step : The filtered Pd/C catalyst is highly pyrophoric and can ignite spontaneously in air, especially when dry.[14][16] Immediately quench the used catalyst on the Celite pad with plenty of water and transfer the wet slurry to a designated, clearly labeled waste container.[14] Do not allow the catalyst to dry in the open air.
-
-
Product Isolation and Characterization :
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude oil is the this compound product. If necessary, it can be further purified by simple distillation.
-
Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The stereochemistry can be confirmed by analyzing the coupling constants and symmetry in the NMR spectrum.
-
Critical Safety and Hazard Management
Catalytic hydrogenation is a powerful technique, but it carries significant inherent risks that must be actively managed. A thorough understanding of these hazards is non-negotiable for any researcher performing this reaction.
-
Hydrogen Gas Hazard : Hydrogen is a colorless, odorless, and highly flammable gas. It forms explosive mixtures with air over a wide concentration range (4-75%).
-
Mitigation : Always work in a well-ventilated chemical fume hood.[17] Ensure all glassware is free of cracks or defects.[16] Before introducing hydrogen, the system must be purged of all oxygen with an inert gas like nitrogen.[16][19] Eliminate all potential ignition sources (sparks, open flames, static electricity) from the vicinity.[16]
-
-
Pyrophoric Catalyst Hazard : Used hydrogenation catalysts, particularly Pd/C and Raney Nickel, are saturated with adsorbed hydrogen and are highly reactive.[16] They can ignite spontaneously upon contact with air.[14][19]
-
Exothermic Reaction Hazard : Hydrogenation reactions are exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[19]
-
Mitigation : For scales larger than a few grams, monitor the reaction temperature and have a cooling bath (e.g., an ice-water bath) on standby.[19] Introduce hydrogen in a controlled manner and ensure efficient stirring to dissipate heat.
-
Conclusion
The synthesis of this compound from its corresponding cyclohexene via catalytic hydrogenation is a robust and highly efficient transformation. The stereochemical outcome is reliably controlled by the principle of syn-addition on the surface of a heterogeneous catalyst, yielding predominantly the cis-isomer. Success in this synthesis hinges on three pillars: a sound understanding of the reaction mechanism, judicious selection of the catalyst (with Pd/C being a reliable choice), and, most importantly, an unwavering commitment to rigorous safety protocols. The procedures outlined in this guide, when executed with precision and care, provide a safe and effective pathway for obtaining this valuable saturated cycloalkane for further research and development.
References
- 1. echemi.com [echemi.com]
- 2. study.com [study.com]
- 3. Hydrogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 10.5 Reaction of Alkenes: Hydrogenation | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 8. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 9. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation [chem.ucla.edu]
- 14. chem.uci.edu [chem.uci.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. njhjchem.com [njhjchem.com]
- 18. youtube.com [youtube.com]
- 19. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Basic reactivity of 1,3-Dimethylcyclohexane
An In-Depth Technical Guide to the Core Reactivity of 1,3-Dimethylcyclohexane
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of this compound, a key molecular model for understanding the interplay between stereochemistry and chemical behavior in cyclic systems. We delve into the conformational landscape of its cis and trans isomers, establishing a direct causal link between steric energies and ground-state populations. This conformational foundation is then used to dissect the regioselectivity and stereochemical outcomes of core organic reactions, including free-radical halogenation, oxidation, and elimination. This document is intended for researchers, scientists, and drug development professionals who leverage stereochemical control in molecular design and synthesis. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical principles with practical laboratory application.
Introduction: The Significance of Stereochemistry in Reactivity
In the field of organic chemistry, particularly in drug development and materials science, the three-dimensional arrangement of atoms—stereochemistry—is a paramount determinant of molecular function. Substituted cyclohexanes serve as ubiquitous scaffolds in countless pharmacologically active molecules and complex natural products. Their reactivity is not merely a function of the constituent atoms but is profoundly governed by the subtle, yet powerful, influence of their conformational preferences.
This compound offers a classic, non-anecdotal model for exploring these principles. Its two diastereomers, cis and trans, exhibit distinct energetic landscapes and conformational dynamics that directly dictate the accessibility of reactive sites and the feasibility of specific reaction pathways. Understanding the basic reactivity of this compound provides a foundational, field-proven framework for predicting and controlling chemical outcomes in more complex cyclic systems.
Conformational Analysis of this compound Isomers
The reactivity of a substituted cyclohexane is intrinsically linked to the population of its conformers, which is dictated by the minimization of steric strain. The chair conformation is the most stable arrangement for the cyclohexane ring, and the orientation of substituents as either axial or equatorial determines the overall molecular energy.[1]
Cis-1,3-Dimethylcyclohexane: The Diequatorial Preference
The cis isomer exists as an equilibrium between two interconverting chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.[2][3][4][5]
-
Diequatorial (e,e) Conformer: Both methyl groups occupy the sterically favored equatorial positions. In this arrangement, they are positioned away from other ring atoms, leading to minimal steric strain.[2][3][4][5]
-
Diaxial (a,a) Conformer: Both methyl groups occupy axial positions. This conformer is severely destabilized by two major steric interactions:
-
1,3-Diaxial Interactions: Each axial methyl group clashes with the axial hydrogens on carbons 3 and 5 relative to its position.[2][6]
-
Syn-Pentane Interaction: A highly unfavorable steric clash occurs between the two axial methyl groups themselves. This interaction renders the diaxial conformation exceptionally unstable.
-
Consequently, the equilibrium overwhelmingly favors the diequatorial conformer, with over 99% of the molecules adopting this arrangement at room temperature.[6] Due to the presence of a plane of symmetry, cis-1,3-dimethylcyclohexane is an achiral, or meso, compound.[7][8]
Trans-1,3-Dimethylcyclohexane: A Chiral Enantiomeric Pair
For the trans isomer, a ring flip interconverts two conformations that are mirror images and energetically equivalent. In both conformers, one methyl group is axial, and the other is equatorial (a,e or e,a).[2][3][4][5][7] Each conformation possesses steric strain due to the 1,3-diaxial interactions of the single axial methyl group.[2] Unlike the cis isomer, the trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of resolvable enantiomers.[7]
Comparative Stability and Energy Landscape
The determinative factor in the relative stability of the two isomers is the unavoidable steric penalty in the trans form. The cis isomer can adopt a low-energy diequatorial state, whereas the trans isomer must always have one methyl group in a higher-energy axial position.[1][9] This makes the cis isomer thermodynamically more stable than the trans isomer by approximately 7 kJ/mol.[9]
| Isomer | Conformation | Key Steric Interactions | Relative Energy (Strain) | Stability |
| Cis | Diequatorial (e,e) | None | 0 kJ/mol (Reference) | Most Stable |
| Diaxial (a,a) | 4 x (Me-H) 1,3-diaxial; 1 x (Me-Me) syn-axial | High (~23 kJ/mol) | Highly Unstable | |
| Trans | Axial/Equatorial (a,e) | 2 x (Me-H) 1,3-diaxial | ~7.6 kJ/mol | Less Stable than cis-(e,e) |
| Equatorial/Axial (e,a) | 2 x (Me-H) 1,3-diaxial | ~7.6 kJ/mol | Less Stable than cis-(e,e) |
Note: Energy values are approximate and serve for comparative purposes. The strain of a single axial methyl group is ~7.6 kJ/mol.[2][10]
Caption: Conformational equilibria for cis and trans isomers.
Core Reactivity Principles: A Conformation-Driven Paradigm
The principles of reactivity for this compound are best understood by examining how its ground-state conformation influences transition state energies and product distributions.
Free-Radical Halogenation: Site Selectivity and Stereochemical Outcomes
Free-radical halogenation is a classic reaction for alkanes, proceeding via a chain mechanism initiated by UV light or heat.[11] The reaction involves the substitution of a hydrogen atom with a halogen.[12]
Mechanism Pillars:
-
Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two halogen radicals.
-
Propagation: A halogen radical abstracts a hydrogen atom from the cyclohexane ring, forming a carbon-centered radical. This radical then reacts with another halogen molecule to form the product and a new halogen radical.
-
Termination: Combination of any two radicals.
Caption: Workflow of a free-radical chain reaction.
Site Selectivity: The rate-determining step is hydrogen abstraction. The stability of the resulting carbon radical dictates the regioselectivity. The order of stability is tertiary (3°) > secondary (2°) > primary (1°).[11] this compound contains all three types of C-H bonds.
| C-H Bond Type | Location | Number of Hydrogens | Relative Reactivity (Chlorination) | Weighted Reactivity |
| Tertiary (3°) | C1, C3 | 2 | 5.0 | 10.0 |
| Secondary (2°) | C2, C4, C6 | 6 | 3.8 | 22.8 |
| Secondary (2°) | C5 | 2 | 3.8 | 7.6 |
| Primary (1°) | Methyl groups | 6 | 1.0 | 6.0 |
| Total | 16 | 46.4 |
Stereochemical Outcome: The alkyl radical intermediate is sp²-hybridized and planar (or rapidly inverting). Halogenation can therefore occur from either face, leading to a mixture of stereoisomers. The reaction's outcome is governed by the statistical probability of abstracting a specific hydrogen, adjusted for its intrinsic reactivity.[13] For cis-1,3-dimethylcyclohexane, which reacts almost exclusively from its diequatorial conformation, abstraction of a tertiary hydrogen at C1 will produce a radical that, upon chlorination, yields a mixture of cis and trans products.
Oxidation Reactions
Oxidation of C-H bonds in this compound can be achieved with various reagents, typically yielding alcohols or ketones.[6] The reaction selectivity mirrors that of halogenation, with tertiary C-H bonds being the most susceptible to oxidation due to the stability of the intermediate radical or carbocation-like species.[14]
The stereochemical accessibility of the C-H bonds is critical. Equatorial hydrogens are generally more sterically accessible to bulky oxidizing agents than axial hydrogens. Therefore, in the stable cis-(e,e) isomer, the equatorial tertiary hydrogens at C1 and C3 are primary targets for oxidation.
Elimination Reactions of this compound Derivatives
Elimination reactions, particularly the E2 mechanism, are highly stereospecific. The E2 reaction requires a rigid geometric arrangement where the leaving group and the β-hydrogen are anti-periplanar . In a cyclohexane chair, this translates to a diaxial orientation.[15]
Causality of Stereochemical Control: If a derivative, such as 1-chloro-1,3-dimethylcyclohexane, is subjected to a strong, non-bulky base (e.g., NaOEt), the feasibility of the E2 reaction depends entirely on the ability of the molecule to adopt a conformation where the chlorine and a β-hydrogen are both axial.
-
Case Study: Consider trans-1-chloro-1,3-dimethylcyclohexane. For the chlorine at C1 to be axial, the methyl group at C1 must be equatorial, and the methyl group at C3 must be axial. This is a high-energy conformation. The alternative, with an equatorial chlorine, cannot undergo E2 elimination because no β-hydrogens are anti-periplanar. The reaction rate is thus dictated by the small population of the reactive (diaxial-requiring) conformer.
Caption: Stereochemical requirement for E2 elimination in cyclohexanes.
Experimental Protocols
The following protocol describes a representative experiment for analyzing the reactivity of this compound.
Protocol: Free-Radical Monochlorination of a this compound Mixture
Objective: To perform the monochlorination of this compound and analyze the constitutional isomer product distribution via Gas Chromatography-Mass Spectrometry (GC-MS).
Trustworthiness: This protocol is self-validating. The product ratio serves as an internal confirmation of the established principles of radical stability and statistical reactivity.
Materials:
-
This compound (cis/trans mixture)
-
Sulfuryl chloride (SO₂Cl₂) - as a controlled source of chlorine radicals
-
Azobisisobutyronitrile (AIBN) - radical initiator
-
Toluene (solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
UV lamp (optional, if using Cl₂ gas directly)
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (5.0 g, 44.5 mmol) and toluene (30 mL).
-
Initiation: Add AIBN (0.15 g, 0.9 mmol).
-
Chlorination: While stirring, add sulfuryl chloride (3.0 g, 22.2 mmol, 0.5 eq.) dropwise over 15 minutes. Caution: SO₂Cl₂ is corrosive and reacts with moisture. Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2 hours. The reaction progress can be monitored by GC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 50 mL of 5% NaHCO₃ solution to quench any remaining acidic byproducts.
-
Extraction: Shake the funnel, allowing gases to vent periodically. Separate the organic layer. Wash the organic layer with 50 mL of water, then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting crude oil by GC-MS to identify and quantify the various monochlorinated constitutional isomers.
Conclusion
The reactivity of this compound is a direct and predictable consequence of its conformational stereochemistry. The marked stability of the diequatorial cis isomer and the enforced axial substituent in the trans isomer create distinct reactive landscapes. For reactions proceeding through planar intermediates, such as free-radical halogenation, product ratios are governed by a combination of statistical probability and the intrinsic reactivity of C-H bonds. For stereospecific reactions like E2 eliminations, reactivity is gated by the energetic cost of accessing a conformation that satisfies strict geometric requirements. These foundational principles, demonstrated clearly with this model compound, are essential for the rational design and synthesis of complex cyclic molecules in pharmaceutical and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 591-21-9 | Benchchem [benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. quora.com [quora.com]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 12. chemistry.ucr.edu [chemistry.ucr.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
An In-depth Technical Guide to 1,3-Dimethylcyclohexane as a Non-Polar Solvent
Abstract
1,3-Dimethylcyclohexane is a cyclic alkane recognized for its utility as a non-polar solvent and a versatile intermediate in organic synthesis.[1] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals, covering its fundamental physicochemical properties, advanced conformational analysis, practical applications, and critical safety protocols. The document emphasizes the causal relationships between its molecular structure, particularly its stereochemistry, and its functional efficacy as a solvent in various scientific applications, including pharmaceutical research.[2]
Core Physicochemical & Structural Properties
This compound (C₈H₁₆) is a colorless, flammable liquid with a characteristic odor.[1] As a saturated aliphatic hydrocarbon, its non-polar nature governs its solubility profile, making it immiscible with water but soluble in many organic solvents.[3] It is commercially available primarily as a mixture of its cis and trans isomers.[1]
Key Physical Data
A precise understanding of the physical properties of this compound is paramount for its effective application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [1][4] |
| Molecular Weight | 112.21 g/mol | [1][4] |
| CAS Number | 591-21-9 (cis- and trans- mixture) | [1] |
| 638-04-0 (cis- isomer) | [4] | |
| Appearance | Colorless liquid | [1] |
| Density | ~0.77 - 0.78 g/mL at 25 °C | [5][6] |
| Boiling Point | 120 - 124 °C | [6] |
| Flash Point | ~6 °C (42.8 °F) - closed cup | [6] |
| Vapor Pressure | ~21.4 mmHg | [1] |
| Refractive Index | ~1.423 - 1.426 (n20/D) | [5][6] |
| Water Solubility | 11.7 mg/L | [3] |
| logP (Octanol/Water) | 4.010 | [3] |
Stereochemistry and Conformational Stability: The Decisive Factor
The utility and stability of this compound are deeply rooted in its stereochemistry. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. The spatial orientation of the two methyl groups defines the cis and trans isomers, which have significantly different energy profiles.
-
cis-1,3-Dimethylcyclohexane : In its most stable chair conformation, both methyl groups can occupy equatorial positions.[7][8] This arrangement minimizes steric hindrance, specifically the high-energy 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[9] Consequently, the diequatorial conformer of the cis isomer is highly favored and represents the most stable form of the molecule.[10][11]
-
trans-1,3-Dimethylcyclohexane : This isomer cannot achieve a diequatorial state. In any chair conformation, one methyl group must be equatorial while the other is forced into an axial position.[7][12] The axial methyl group creates 1,3-diaxial interactions, introducing steric strain and making the trans isomer thermodynamically less stable than the cis isomer by approximately 7 kJ/mol.[13][14]
This inherent stability makes the cis isomer and mixtures rich in it particularly suitable as a non-reactive or "inert" solvent medium.
Applications in Research and Drug Development
The combination of non-polarity, chemical stability, and a useful boiling point range makes this compound a valuable solvent in several scientific domains.
-
Organic Synthesis : It serves as a reliable medium for reactions involving non-polar reagents and intermediates. Its stability allows it to be used in reactions that require heating without the risk of solvent participation.[15]
-
Catalysis : In fine chemical manufacturing, its specific molecular geometry allows it to function as a co-solvent or additive in catalytic processes, which can lead to improved reaction yields and more controlled environments.[2][13]
-
Pharmaceutical R&D : During early-stage drug discovery and process development, this compound can be employed as a non-reactive solvent for the synthesis or purification of active pharmaceutical ingredients (APIs).[2] Its chemical inertness is crucial for maintaining the integrity of complex molecules where purity is paramount.[2]
-
Polymer Science : It can act as a structural stabilizer or building block in polymer development, contributing to materials with enhanced thermal and mechanical stability.[2]
Experimental Workflow: Inert Atmosphere Reaction
Executing a reaction under anhydrous and anaerobic conditions is fundamental in organic synthesis. This compound is an excellent solvent for such setups due to its non-polar nature and relatively high boiling point.
Detailed Step-by-Step Protocol
-
Solvent Preparation : Ensure the this compound is of an appropriate grade (e.g., anhydrous, >97% purity). If necessary, dry the solvent by distilling it over a suitable drying agent (e.g., sodium metal with benzophenone as an indicator) under an inert atmosphere.
-
Glassware Assembly : Oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool in a desiccator. Assemble the apparatus and purge the system with an inert gas like argon or nitrogen for 15-30 minutes. This is a self-validating step to ensure an inert environment.
-
Reagent Introduction : Dissolve the non-polar starting materials in the anhydrous this compound within the reaction flask under a positive pressure of inert gas.
-
Reaction Execution : Heat the reaction mixture to the desired temperature. For reflux conditions, the temperature will be stable at the solvent's boiling point (~120-124 °C). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The solvent can be efficiently removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by standard methods such as column chromatography or recrystallization.
Safety, Handling, and Disposal
Adherence to strict safety protocols is mandatory when working with this compound due to its high flammability and potential health hazards.
Hazard Identification and Classification
This chemical is classified as hazardous and requires careful handling.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids, Cat. 2 | H225 | Danger | Highly flammable liquid and vapor. |
| Skin Corrosion/Irritation, Cat. 2 | H315 | Warning | Causes skin irritation. |
| Aspiration Hazard, Cat. 1 | H304 | Danger | May be fatal if swallowed and enters airways. |
Source: Aggregated GHS information.[1][16][17]
Overexposure may also cause anesthetic effects such as drowsiness, dizziness, and headache.[1]
Self-Validating Safety & Handling Protocols
-
Engineering Controls : Always handle this solvent in a well-ventilated area, preferably within a chemical fume hood.[18] Use explosion-proof electrical and ventilating equipment.[19]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[19][20]
-
Handling : Keep the container tightly closed when not in use.[18] Keep away from all sources of ignition, including heat, sparks, and open flames.[19] All metal parts of equipment must be grounded and bonded to prevent static electricity discharge.[19][20] Use only non-sparking tools.[19]
-
Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[18][19]
-
Spill Management : In case of a spill, remove all ignition sources.[19] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[18]
-
Disposal : Dispose of waste material as hazardous waste in accordance with all applicable local, regional, and national regulations.[19][21][22] Do not empty into drains.[5]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17][19]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[17][19]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][19]
Conclusion
This compound is a highly effective and stable non-polar solvent with significant utility in organic synthesis and pharmaceutical research. Its performance is intrinsically linked to its molecular structure, where the diequatorial conformation of the cis-isomer provides exceptional thermodynamic stability. By understanding its physicochemical properties, conformational behavior, and adhering to rigorous safety protocols, researchers can confidently leverage this compound as a reliable component in demanding experimental designs.
References
- 1. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. parchem.com [parchem.com]
- 4. This compound, cis- | C8H16 | CID 252361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. cis-1,3-Dimethylcyclohexane 99 638-04-0 [sigmaaldrich.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 591-21-9 | Benchchem [benchchem.com]
- 14. stereoelectronics.org [stereoelectronics.org]
- 15. This compound | 591-21-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 16. This compound | 591-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. echemi.com [echemi.com]
- 18. bg.cpachem.com [bg.cpachem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chirality of trans-1,3-Dimethylcyclohexane
Abstract
Substituted cyclohexanes are foundational models in stereochemistry, providing a rich landscape for understanding the interplay between conformational dynamics and molecular chirality. Among these, trans-1,3-dimethylcyclohexane presents a particularly instructive case. While possessing two stereogenic centers, its chirality is not immediately obvious and is deeply rooted in its three-dimensional structure and conformational behavior. This guide provides a comprehensive technical analysis of the stereochemical properties of trans-1,3-dimethylcyclohexane, intended for researchers, scientists, and professionals in drug development. We will dissect its conformational energetics, the origin of its chirality, methods for assigning absolute configuration, and protocols for enantiomeric resolution, thereby offering a complete framework for understanding this deceptively simple yet stereochemically complex molecule.
Foundational Concepts: Chirality in Cyclohexane Systems
Chirality, or "handedness," is a geometric property of a molecule that is non-superimposable on its mirror image. Such non-superimposable mirror images are known as enantiomers . Molecules that are superimposable on their mirror images are termed achiral . Often, chirality is associated with the presence of one or more stereogenic centers—typically a carbon atom bonded to four different substituents.
However, the presence of stereocenters does not guarantee molecular chirality. Achiral molecules that contain stereocenters are known as meso compounds . These molecules possess an internal plane of symmetry or a center of inversion that renders them achiral overall.
In the context of cyclohexane derivatives, assessing chirality requires a thorough conformational analysis. The flexible nature of the six-membered ring, which predominantly exists in a low-energy chair conformation , means that the spatial arrangement of substituents is dynamic. A molecule is only considered chiral if it is non-superimposable on its mirror image across all its accessible conformations.
Stereochemical Analysis of 1,3-Dimethylcyclohexane Isomers
This compound exists as two diastereomers: cis and trans. A critical analysis of both is necessary to fully appreciate the unique nature of the trans isomer.
cis-1,3-Dimethylcyclohexane: An Achiral Meso Compound
In the cis isomer, both methyl groups are on the same side of the cyclohexane ring. This isomer exists as an equilibrium between two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form.
-
Diequatorial (e,e) Conformation: This is the more stable conformer, as both bulky methyl groups occupy the sterically favored equatorial positions, avoiding unfavorable 1,3-diaxial interactions.[1]
-
Diaxial (a,a) Conformation: This conformer is significantly less stable due to severe steric repulsion between the two axial methyl groups and between each methyl group and the axial hydrogens on the same face of the ring.[2][3]
Crucially, the cis-1,3-dimethylcyclohexane molecule possesses a plane of symmetry that passes through C2 and C5, bisecting the C1-C6 and C3-C4 bonds.[4] This plane of symmetry exists in both the planar representation and the more stable diequatorial chair conformation, making the molecule achiral. Therefore, cis-1,3-dimethylcyclohexane is a meso compound and is optically inactive.[4][5]
trans-1,3-Dimethylcyclohexane: A Chiral Enantiomeric Pair
In the trans isomer, the methyl groups are on opposite sides of the ring. This configuration dictates that in any chair conformation, one methyl group must be in an axial (a) position while the other is in an equatorial (e) position.[4][6] Ring flipping interconverts the two methyl groups between axial and equatorial positions (a,e ⇌ e,a).
Unlike the cis isomer, trans-1,3-dimethylcyclohexane lacks any plane of symmetry or center of inversion.[4][7] This absence of symmetry elements renders the molecule chiral. Consequently, it exists as a pair of enantiomers that are non-superimposable mirror images of each other.[8] The molecule is asymmetric and belongs to the C1 point group.[4] It is a resolvable racemic mixture, meaning the two enantiomers can, in principle, be separated.[4][9]
A common point of confusion is the effect of the chair flip. In trans-1,3-dimethylcyclohexane, the ring flip converts one conformer (a,e) into another (e,a). However, these two conformers are not enantiomers; they are identical and superimposable representations of the same enantiomer.[4] The enantiomer is its distinct, non-superimposable mirror image.
Conformational Energetics
The stability of substituted cyclohexanes is primarily dictated by steric strain, particularly 1,3-diaxial interactions. An axial substituent experiences steric hindrance from the two other axial hydrogens on the same face of the ring.
-
cis-1,3-Dimethylcyclohexane : As noted, the diequatorial (e,e) conformer has minimal steric strain, while the diaxial (a,a) form is highly unstable. The equilibrium overwhelmingly favors the (e,e) conformer, making the cis isomer overall more stable than the trans isomer.[1][10]
-
trans-1,3-Dimethylcyclohexane : Both chair conformers (a,e and e,a) are energetically equivalent.[2][6] Each has one axial methyl group, which introduces a consistent level of steric strain from two 1,3-diaxial C-H interactions. This strain is approximately 1.8 kcal/mol (7.5 kJ/mol).[3][4]
| Isomer / Conformer | Methyl Positions | Relative Strain Energy (kcal/mol) | Stability |
| cis-1,3- | Diequatorial (e,e) | ~0 | Most Stable |
| Diaxial (a,a) | > 5.4 | Least Stable | |
| trans-1,3- | Axial/Equatorial (a,e) | ~1.8 | Less Stable |
| Equatorial/Axial (e,a) | ~1.8 | Less Stable | |
| Table 1: Comparative stability and strain energy of this compound conformers. |
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously name each enantiomer of trans-1,3-dimethylcyclohexane, the Cahn-Ingold-Prelog (CIP) priority rules are applied to each stereocenter (C1 and C3).[11]
CIP Priority Assignment Protocol
-
Identify Stereocenters : In trans-1,3-dimethylcyclohexane, both C1 and C3 are stereocenters. Each is attached to four different groups: a methyl group, a hydrogen atom, and two different carbon pathways around the ring.
-
Assign Priorities : Rank the four groups attached to a stereocenter based on atomic number. The atom with the higher atomic number gets higher priority.[12][13]
-
For C1:
-
Priority 1: The carbon of the methyl group (-CH₃) is attached to C1. The other three attachments are H, C2, and C6.
-
To break the tie between C2 and C6, we move to the next atoms along each path.
-
Path 1 (C1 → C2 → C3): C2 is bonded to two hydrogens and C3. C3 is bonded to a methyl group.
-
Path 2 (C1 → C6 → C5): C6 is bonded to two hydrogens and C5. C5 is bonded only to hydrogens.
-
The path C1 → C2 → C3 takes priority over C1 → C6 → C5 because at the first point of difference (C3 vs C5), C3 is substituted with a carbon while C5 is not.
-
Therefore, the priorities at C1 are: (1) -CH₂-C(CH₃)H- (path towards C3), (2) -CH₃, (3) -CH₂-CH₂- (path towards C5), (4) -H.
-
-
-
Determine R/S Configuration : Orient the molecule so the lowest priority group (4) points away from the viewer. Trace the path from priority 1 → 2 → 3.
-
If the path is clockwise , the configuration is R (Rectus).
-
If the path is counter-clockwise , the configuration is S (Sinister).
-
The two enantiomers of trans-1,3-dimethylcyclohexane are (1R,3R) and (1S,3S).
Experimental Resolution and Characterization
Since trans-1,3-dimethylcyclohexane exists as a racemic mixture of two enantiomers, these enantiomers can be separated, or "resolved." Chiral chromatography is a powerful technique for this purpose.
Protocol: Enantiomeric Resolution by Chiral Gas Chromatography (GC)
This protocol describes a generalized workflow for separating the enantiomers of (±)-trans-1,3-dimethylcyclohexane. The key is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Objective: To separate and quantify the (1R,3R) and (1S,3S) enantiomers of trans-1,3-dimethylcyclohexane.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of racemic trans-1,3-dimethylcyclohexane (e.g., 100 ppm) in a volatile, inert solvent like hexane.
-
Ensure the sample is free of non-volatile impurities.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a cyclodextrin-based CSP such as a permethylated beta-cyclodextrin column, which is effective for resolving non-polar chiral hydrocarbons.
-
-
GC Method Parameters:
-
Injector Temperature: 200 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 100 °C at a rate of 2 °C/min.
-
Final Hold: Hold at 100 °C for 5 minutes.
-
(Note: This program is illustrative and must be optimized for the specific column and instrument.)
-
-
Detector Temperature: 250 °C
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times (tᵣ).
-
Integrate the peak area for each enantiomer.
-
For a racemic mixture, the peak areas should be approximately equal (50:50 ratio).
-
The enantiomeric excess (% ee) can be calculated if analyzing an enriched sample.
-
Conclusion
trans-1,3-Dimethylcyclohexane serves as an exemplary model for teaching and understanding complex stereochemical principles. Its chirality is a consequence of its overall molecular asymmetry (C1 point group), a feature that persists despite rapid conformational interconversion via ring flipping. This is in stark contrast to its diastereomer, cis-1,3-dimethylcyclohexane, which is an achiral meso compound due to an internal plane of symmetry. The energetic equivalence of the two chair conformers of the trans isomer, each bearing one axial methyl group, and its existence as a resolvable racemic pair, are defining characteristics. A thorough understanding of its structure, energetics, and the methods used for its analysis provides invaluable expertise for professionals engaged in the design and development of chiral molecules in pharmaceuticals and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jove.com [jove.com]
- 3. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
Ring flip energy barrier in 1,3-Dimethylcyclohexane
An In-Depth Technical Guide to the Ring Flip Energy Barrier in 1,3-Dimethylcyclohexane
Abstract
The conformational dynamics of substituted cyclohexanes are a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The interconversion between chair conformers, known as a ring flip, must overcome a specific energy barrier that is dictated by the nature and position of substituents. This technical guide provides a comprehensive examination of the ring flip energy barrier in the cis and trans isomers of this compound. We will dissect the underlying steric factors, present quantitative analyses using A-values, and detail both experimental and computational methodologies for determining these critical energetic parameters. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of conformational analysis.
Introduction: The Dynamic World of Cyclohexane
Cyclohexane and its derivatives eschew planarity, adopting a variety of three-dimensional conformations to minimize angle and torsional strain. The most stable of these is the "chair" conformation, which boasts ideal tetrahedral bond angles and a perfectly staggered arrangement of all substituents, thereby eliminating torsional strain.[1] However, the cyclohexane ring is not static. It undergoes a rapid conformational change known as a ring flip, interconverting between two distinct chair forms.[2][3]
During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[2][4] This inversion is not instantaneous; it proceeds through several higher-energy intermediates, including the half-chair and twist-boat conformations.[4][5] The energetic cost to reach the highest-energy transition state on this pathway defines the ring flip energy barrier. For unsubstituted cyclohexane, this barrier is approximately 10-11 kcal/mol.[4]
For substituted cyclohexanes, such as this compound, the two chair conformers are often not equal in energy. The steric interactions experienced by the substituents can create a significant energy difference between the conformers and alter the energy barrier for interconversion. Understanding these energetic landscapes is paramount for predicting molecular shape, stability, and reactivity.
Conformational Analysis of this compound Stereoisomers
This compound exists as two distinct stereoisomers: cis and trans. Their conformational preferences and associated energy barriers differ significantly due to the spatial arrangement of the two methyl groups.
cis-1,3-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same face of the ring. This arrangement leads to two possible chair conformations upon ring flipping:
-
Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions. In this arrangement, the bulky methyl groups are pointed away from the ring, minimizing steric strain.[6][7][8] This is the most stable conformation.
-
Diaxial (a,a) Conformer: Both methyl groups occupy axial positions. This conformer is highly unstable due to severe steric hindrance.[6][7][9] There are two primary sources of this strain:
-
1,3-Diaxial Interactions: Each axial methyl group experiences repulsive interactions with the two axial hydrogens on the same side of the ring (at C1-C3 and C1-C5).[10]
-
Syn-Pentane Interaction: A severe steric clash occurs directly between the two axial methyl groups, which is analogous to the highly unfavorable syn-pentane conformation. This interaction is far more destabilizing than the sum of two individual methyl-hydrogen diaxial interactions.
-
Due to this immense steric strain, the equilibrium lies overwhelmingly in favor of the diequatorial conformer, with the diaxial form being practically negligible.[11]
trans-1,3-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite faces of the ring. This leads to two chair conformations that are mirror images of each other (enantiomers):
-
Axial-Equatorial (a,e) Conformer: One methyl group is in an axial position, and the other is in an equatorial position.
-
Equatorial-Axial (e,a) Conformer: After a ring flip, the formerly axial methyl becomes equatorial, and the equatorial methyl becomes axial.
Crucially, both of these conformers are energetically identical.[6][7][8] In each case, there is one axial methyl group experiencing 1,3-diaxial interactions with axial hydrogens.[12] Therefore, the two conformers exist in a 50:50 mixture at equilibrium, rapidly interconverting.[12][13]
Logical Flow: Isomer Stability
Caption: Conformational stability of this compound isomers.
Quantitative Energetic Analysis: The Role of A-Values
To quantify the steric strain, we use "A-values," which represent the difference in Gibbs free energy (ΔG) for a substituent being in an axial versus an equatorial position.[14]
The A-value for a methyl group is approximately 1.74 kcal/mol (7.3 kJ/mol) .[14] This value corresponds to the energetic penalty of two gauche-butane interactions that an axial methyl group has with the ring carbons.[10]
-
cis-1,3-Dimethylcyclohexane:
-
Diequatorial (e,e): Relative Strain Energy ≈ 0 kcal/mol (baseline).
-
Diaxial (a,a): The energy is significantly higher than simply adding two A-values (2 x 1.74 = 3.48 kcal/mol). The direct 1,3-diaxial interaction between the methyl groups adds a substantial penalty. Experimental and computational studies place the total strain energy at >5.5 kcal/mol .[15]
-
-
trans-1,3-Dimethylcyclohexane:
-
Axial-Equatorial (a,e) & Equatorial-Axial (e,a): Each conformer has one axial methyl group. Therefore, the steric strain in each is approximately equal to one A-value: ~1.74 kcal/mol .[15] Since both conformers have the same energy, the energy difference (ΔG) between them is 0 kcal/mol .
-
| Isomer | Conformer | Substituent Positions | Key Steric Interactions | Relative Strain Energy (kcal/mol) | Stability |
| cis | 1 | Diequatorial (e,e) | None | ~ 0 | Most Stable |
| 2 | Diaxial (a,a) | Two Me-H 1,3-diaxial; One Me-Me 1,3-diaxial | > 5.5 | Least Stable | |
| trans | 1 | Axial-Equatorial (a,e) | One Me-H 1,3-diaxial | ~ 1.74 | Moderately Stable |
| 2 | Equatorial-Axial (e,a) | One Me-H 1,3-diaxial | ~ 1.74 | Moderately Stable |
Experimental Protocol: Determining the Energy Barrier via Dynamic NMR (DNMR)
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the quintessential technique for measuring the rates of conformational exchange and determining the associated activation barriers.[16][17][18] The method relies on monitoring the appearance of NMR spectra as a function of temperature.
Workflow for DNMR Analysis
Caption: Experimental workflow for Dynamic NMR (DNMR) spectroscopy.
Step-by-Step Methodology
-
Sample Preparation: A high-purity sample of the isomer of interest (e.g., trans-1,3-dimethylcyclohexane) is dissolved in a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₂Cl₂, or CS₂). Tetramethylsilane (TMS) is added as an internal standard.
-
Low-Temperature Acquisition (Slow Exchange): The sample is cooled inside the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale (e.g., -60 °C or lower).[2] At this point, distinct signals for the axial and equatorial methyl groups (in the case of the trans isomer) will be resolved. The frequency difference (Δν in Hz) between these signals is recorded.
-
Coalescence Measurement: The temperature is increased incrementally. The spectra are monitored until the two distinct signals broaden and merge into a single, broad peak. The temperature at which this merging is complete is the coalescence temperature (Tc).
-
High-Temperature Acquisition (Fast Exchange): The temperature is further increased until the single merged peak becomes sharp. This confirms that the system is in the fast exchange regime.
-
Calculation of the Energy Barrier (ΔG‡): The free energy of activation (the energy barrier) can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) using the simplified Eyring equation:
kc = (π * Δν) / √2
ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc))
Where:
-
kc is the rate constant at coalescence
-
R is the gas constant
-
Tc is the coalescence temperature in Kelvin
-
h is Planck's constant
-
kB is the Boltzmann constant
-
This protocol provides a direct experimental value for the energy barrier of the ring flip process.
Computational Protocol: Modeling the Ring Flip Pathway
Computational chemistry offers a powerful complementary approach to predict and visualize the entire ring flip energy profile, including the elusive transition state structures.
Step-by-Step Methodology
-
Structure Generation: Using molecular modeling software, build the 3D structures of the ground state conformers (e.g., the (a,e) and (e,a) chairs for the trans isomer).
-
Ground State Optimization: Perform a geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This finds the lowest energy geometry for the chair conformers.
-
Transition State Search: Locate the transition state structure (typically the half-chair) connecting the two chair conformers. This is achieved using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Verification of Structures:
-
Frequency Calculation: Perform a vibrational frequency calculation on all optimized structures.
-
Ground States: A true minimum energy structure will have zero imaginary frequencies.
-
Transition State: A true transition state will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (the ring flip).[5]
-
-
Energy Calculation: Calculate the single-point electronic energies and thermal corrections to Gibbs free energy for both the ground state and the transition state.
-
Barrier Calculation: The ring flip energy barrier (ΔG‡) is the difference in Gibbs free energy between the transition state and the ground state conformer.
This computational approach not only yields an energy barrier that can be compared with experimental DNMR results but also provides invaluable insight into the precise geometric changes that occur during the ring flip.
Conclusion
The conformational analysis of cis- and trans-1,3-dimethylcyclohexane reveals a nuanced interplay of steric forces that govern their stability and dynamic behavior. The cis isomer exists almost exclusively in a low-energy diequatorial conformation, making its ring flip to the prohibitively high-energy diaxial form energetically demanding and rare. Conversely, the trans isomer exists as an equilibrium of two isoenergetic axial-equatorial conformers, separated by a moderate and experimentally measurable energy barrier.
A thorough understanding of these principles, verified through robust experimental techniques like Dynamic NMR and corroborated by computational modeling, is not merely an academic exercise. For professionals in drug development, the conformational preferences and flexibility of cyclic scaffolds are critical determinants of a molecule's ability to bind to a biological target. The energy barriers associated with these dynamics dictate the residence time in specific conformations, directly influencing pharmacological activity. This guide provides the foundational knowledge and practical methodologies required to analyze and engineer these properties for the rational design of next-generation therapeutics.
References
- 1. quora.com [quora.com]
- 2. Ring flip - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ring-flipping in cyclohexane in a different light - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. Stereochemical Consequences in Cis-1,3-dimethylcyclohexane Explain the s.. [askfilo.com]
- 14. A value - Wikipedia [en.wikipedia.org]
- 15. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 16. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 17. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,3-Diaxial Interactions in cis-1,3-Dimethylcyclohexane
Preamble: The Primacy of Conformation in Molecular Behavior
In the realms of chemical synthesis and drug development, the three-dimensional architecture of a molecule is not a trivial detail; it is a primary determinant of its reactivity, physical properties, and biological function. For cyclic systems, and particularly the ubiquitous cyclohexane scaffold, a nuanced understanding of conformational isomerism is paramount. The chair conformation, a puckered, strain-free arrangement, represents the ground state for cyclohexane.[1][2] However, the introduction of substituents onto this ring fundamentally alters the energetic landscape. This guide provides a detailed examination of one of the most illustrative examples of steric hindrance in conformational analysis: the 1,3-diaxial interaction within cis-1,3-dimethylcyclohexane. We will dissect the energetic penalties of this arrangement, explore the experimental and computational methodologies used for its characterization, and establish a framework for predicting conformational preference—a critical skill for rational molecular design.
Foundational Concepts: The Cyclohexane Chair and Substituent Effects
The cyclohexane ring avoids the angle and torsional strain of a planar arrangement by adopting a chair conformation.[2] In this conformation, the twelve hydrogen atoms are segregated into two distinct sets: six are axial, oriented parallel to the principal C3 axis of the ring, and six are equatorial, pointing outwards from the ring's "equator." Through a process known as a "ring flip," these positions interconvert.
When a substituent, such as a methyl group, is introduced, the two chair conformers are no longer energetically equivalent.[3] The substituent can occupy either an axial or an equatorial position. The universal principle, driven by steric hindrance, is that substituents prefer the more spacious equatorial position.[4][5] The energetic cost of forcing a substituent into the axial position is quantified by its A-value , defined as the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[6][7]
Conformational Equilibrium of cis-1,3-Dimethylcyclohexane
The cis stereoisomer of 1,3-dimethylcyclohexane provides a stark and unambiguous illustration of this principle. Due to its constitution, a ring flip interconverts two distinct chair conformations:
-
Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions.
-
Diaxial (a,a) Conformer: Both methyl groups occupy axial positions.[8][9][10]
Even a qualitative assessment reveals that the diequatorial conformer will be vastly more stable, as it avoids the severe steric penalties inherent to the diaxial arrangement.[8][10] The equilibrium overwhelmingly favors the diequatorial form.
Caption: Conformational equilibrium of cis-1,3-dimethylcyclohexane.
Quantifying Steric Strain: The Anatomy of 1,3-Diaxial Interactions
The instability of the diaxial conformer is rooted in 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the axial atoms on carbons 3 and 5 relative to it.[5][11]
In the case of axial methylcyclohexane, the methyl group has two such interactions with axial hydrogens, which is energetically equivalent to two gauche-butane interactions.[11][12] This accounts for the methyl group's A-value of approximately 1.74 kcal/mol (7.3 kJ/mol).[6]
For diaxial cis-1,3-dimethylcyclohexane, the destabilization is far more severe and cannot be calculated by simply summing the A-values. The total strain arises from three distinct sources:
-
Two Me↔H Interactions: Each axial methyl group interacts with the axial hydrogen at C5 (or C1).
-
One Me↔Me Interaction: The two axial methyl groups at C1 and C3 are forced into close proximity, resulting in a highly unfavorable steric clash. This specific interaction is sometimes referred to as a syn-pentane interaction and is the largest contributor to the overall strain.
The cumulative effect of these interactions renders the diaxial conformer approximately 5.4 kcal/mol (23 kJ/mol) less stable than the diequatorial conformer.[13] This substantial energy difference means that at equilibrium, the concentration of the diaxial conformer is negligible (>99.9% is diequatorial).
Data Presentation: Energetic Penalties
| Interaction Type | Contributing Interactions in (a,a) Conformer | Approximate Energy Cost (kcal/mol) | Approximate Energy Cost (kJ/mol) |
| Me↔H 1,3-Diaxial | 2 (Me at C1 with H at C5; Me at C3 with H at C5) | 2 x ~0.9 = ~1.8 | 2 x ~3.8 = ~7.6[13] |
| Me↔Me 1,3-Diaxial | 1 (Me at C1 with Me at C3) | ~3.6 | ~15[13] |
| Total Destabilization | Sum of all 1,3-diaxial interactions | ~5.4 | ~23 [13] |
Experimental and Computational Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the quintessential tool for studying conformational dynamics.[1] For cis-1,3-dimethylcyclohexane at room temperature, the ring flip is rapid on the NMR timescale, and the resulting spectrum shows averaged signals. However, due to the extreme energy difference, the observed spectrum is effectively that of the pure diequatorial conformer.
The cis isomer is a meso compound, possessing a plane of symmetry that bisects the C2 and C5 atoms.[14][15][16] This symmetry element renders certain carbons and protons chemically equivalent. Consequently, the 13C NMR spectrum of cis-1,3-dimethylcyclohexane displays only five distinct signals, confirming the presence of this symmetry.[14][15][16]
Computational Chemistry
Modern computational chemistry provides a powerful, self-validating system for corroborating experimental findings.[1][17] Molecular mechanics and quantum mechanics calculations can accurately predict the geometries and relative energies of different conformers. By building and minimizing the energies of both the diaxial and diequatorial conformers of cis-1,3-dimethylcyclohexane, one can compute the energy difference, which consistently aligns with experimentally derived values.[17][18]
References
- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 13. brainly.com [brainly.com]
- 14. scribd.com [scribd.com]
- 15. homework.study.com [homework.study.com]
- 16. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]
- 17. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Distinguishing Stereoisomers: A Detailed Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Dimethylcyclohexane
Introduction: The Power of NMR in Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure with exceptional detail. For cyclic systems, particularly substituted cyclohexanes, NMR is indispensable for determining stereochemistry. The conformational rigidity of the cyclohexane chair, and the distinct magnetic environments of axial versus equatorial substituents, give rise to characteristic chemical shifts and coupling constants. This application note provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of the cis and trans isomers of 1,3-dimethylcyclohexane, a classic model system for demonstrating the power of NMR in stereochemical assignment. Understanding these spectra is crucial for researchers in organic synthesis, medicinal chemistry, and natural product analysis where precise stereochemical control and characterization are paramount.
Core Principles: Conformational Analysis of this compound
To interpret the NMR spectra of this compound, one must first consider the conformational preferences of the cis and trans isomers. The cyclohexane ring rapidly interconverts between two chair conformations at room temperature. The substituents (in this case, methyl groups) can occupy either axial or equatorial positions.
-
cis-1,3-Dimethylcyclohexane : This isomer can exist in two rapidly equilibrating chair conformations: one with both methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable, as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form.[1] Consequently, the NMR spectrum at room temperature is a time-averaged representation heavily dominated by the diequatorial conformer.
-
trans-1,3-Dimethylcyclohexane : In this isomer, one methyl group is in an equatorial position and the other is in an axial position (axial-equatorial). Ring flipping converts it to an energetically equivalent equatorial-axial conformation.[1] Therefore, the room temperature NMR spectrum represents a time-average of these two identical, rapidly interconverting conformers.
These conformational differences are the key to distinguishing the two isomers by NMR, as they lead to distinct chemical shifts and proton-proton coupling patterns.
Caption: Conformational equilibria of cis- and trans-1,3-dimethylcyclohexane.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra of this compound.
Materials:
-
cis- or trans-1,3-dimethylcyclohexane
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
Protocol:
-
Analyte Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and are used by the spectrometer for field-frequency locking.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. This allows for effective mixing before transferring to the NMR tube.
-
Filtration and Transfer: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity to avoid any confusion.
Part 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-1024 scans (dependent on sample concentration).
DEPT-135 and DEPT-90 Acquisition:
-
To aid in the assignment of carbon signals, it is highly recommended to acquire DEPT-135 and DEPT-90 spectra. These are standard experiments available on most modern NMR spectrometers.
Caption: General workflow for NMR sample preparation and data acquisition.
Spectral Analysis and Interpretation
¹³C NMR Spectra
At room temperature, due to rapid chair flipping, both cis- and trans-1,3-dimethylcyclohexane exhibit simplified ¹³C NMR spectra. The number of unique carbon environments determines the number of signals.
-
cis-1,3-Dimethylcyclohexane : Due to a plane of symmetry that bisects the C2-C5 bond in the dominant diequatorial conformation, there are five unique carbon environments.[2]
-
trans-1,3-Dimethylcyclohexane : The time-averaged structure also possesses symmetry, resulting in five distinct carbon signals.
While both isomers show five peaks, their chemical shifts are different, allowing for unambiguous identification.
DEPT Spectroscopy for Signal Assignment: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[3][4][5][6]
-
DEPT-90: Only shows signals for CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH₃ (methyl) and CH (methine) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
Table 1: Representative ¹³C NMR Chemical Shift Data (CDCl₃)
| Carbon Assignment | cis-1,3-Dimethylcyclohexane (ppm) | trans-1,3-Dimethylcyclohexane (ppm) | DEPT-135 Phase | DEPT-90 Signal |
| C1, C3 (CH) | ~30-33 | ~27-30 | Positive | Present |
| C2 (CH₂) | ~40-45 | ~35-38 | Negative | Absent |
| C4, C6 (CH₂) | ~34-37 | ~33-36 | Negative | Absent |
| C5 (CH₂) | ~25-28 | ~20-23 | Negative | Absent |
| Methyl (CH₃) | ~22-24 | ~22-24 | Positive | Absent |
Note: These are approximate chemical shift ranges. Actual values can be found in databases like the Spectral Database for Organic Compounds (SDBS) and SpectraBase.[7][8][9]
Interpretation Insights: The key difference lies in the shielding/deshielding effects of the methyl groups. In the trans isomer, the axial methyl group causes a noticeable upfield (shielding) shift on the syn-axial protons and carbons, a phenomenon known as the gamma-gauche effect. This is reflected in the chemical shifts of the ring carbons.
¹H NMR Spectra
The ¹H NMR spectra of the this compound isomers are more complex than their ¹³C counterparts due to spin-spin coupling. However, they provide a wealth of structural information. The spectra are often broad and complex in the aliphatic region (approx. 0.5-1.8 ppm) due to the overlapping signals of the cyclohexane ring protons.[10][11]
Key Differentiating Features:
-
Methyl Signals: The chemical shift and appearance of the methyl proton signals are highly informative.
-
In cis-1,3-dimethylcyclohexane , the two equatorial methyl groups are chemically equivalent and appear as a single doublet.
-
In trans-1,3-dimethylcyclohexane , the axial and equatorial methyl groups are in different chemical environments. This should ideally lead to two distinct doublets. However, due to rapid ring-flipping, these signals are averaged. The resulting chemical shift will be a weighted average of the axial and equatorial environments.
-
-
Coupling Constants (J-values): The magnitude of the vicinal (³J) coupling constants between adjacent ring protons is dependent on the dihedral angle between them, as described by the Karplus relationship.[12]
-
Axial-Axial (J_ax,ax): Dihedral angle of ~180°, leading to a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (J_ax,eq): Dihedral angle of ~60°, leading to a smaller coupling constant (typically 2-5 Hz).
-
Equatorial-Equatorial (J_eq,eq): Dihedral angle of ~60°, also resulting in a small coupling constant (typically 2-5 Hz).
-
Interpretation Insights: For the cis isomer, which exists predominantly in the diequatorial conformation, the protons at C1 and C3 are axial. Therefore, their signals will exhibit large axial-axial couplings to the axial protons on C2, C4, and C6. In contrast, the trans isomer is a rapidly equilibrating mixture of two axial-equatorial conformers. This rapid exchange leads to averaged coupling constants, which will be smaller than the true J_ax,ax values observed in a conformationally locked system. The complex and overlapping multiplets of the ring protons often require advanced techniques like 2D NMR (e.g., COSY) for full assignment, but the differences in the methyl signals can often be sufficient for isomeric identification.
Table 2: Expected ¹H NMR Features
| Isomer | Methyl Group Environment | Expected Methyl Signal | Key Ring Proton Features |
| cis-1,3-Dimethylcyclohexane | Predominantly diequatorial | One doublet, ~0.8-0.9 ppm | Presence of large (~10-12 Hz) couplings from axial protons. |
| trans-1,3-Dimethylcyclohexane | Axial-equatorial (rapidly equilibrating) | One doublet (averaged), ~0.8-0.9 ppm | Averaged coupling constants, generally smaller than pure axial-axial couplings. |
Note: The ¹H NMR spectra for both isomers show complex multiplets for the ring protons, often between 0.5 and 1.7 ppm. Specific assignments usually require 2D NMR techniques.[10][11][13]
Conclusion
The ¹H and ¹³C NMR spectra of cis- and trans-1,3-dimethylcyclohexane provide a textbook example of how fundamental principles of stereochemistry and conformational analysis directly translate into observable spectroscopic data. By carefully analyzing the number of signals in the ¹³C NMR spectrum, utilizing DEPT experiments to determine carbon types, and interpreting the chemical shifts and coupling patterns in the ¹H NMR spectrum, researchers can confidently distinguish between these two stereoisomers. This methodology is broadly applicable to a vast range of substituted cyclic compounds, making it an essential skill for professionals in chemical research and drug development.
References
- 1. youtube.com [youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR [m.chemicalbook.com]
- 10. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR [m.chemicalbook.com]
- 11. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 1H NMR spectrum [chemicalbook.com]
- 12. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 13. spectrabase.com [spectrabase.com]
GC-MS analysis for separating 1,3-Dimethylcyclohexane isomers
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,3-Dimethylcyclohexane Isomers
Authored by: A Senior Application Scientist
Abstract
The accurate separation and quantification of geometric isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and stereoselective chemical synthesis. This application note presents a detailed, robust protocol for the separation and identification of cis- and trans-1,3-dimethylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of the separation, explaining how the conformational differences between the isomers dictate their chromatographic behavior. The protocol outlines optimal instrument parameters, including the selection of a specialized capillary column and a tailored temperature program, to achieve baseline resolution. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for analyzing these and similar saturated cyclic hydrocarbon isomers.
Introduction: The Stereochemical Challenge
This compound exists as two distinct geometric isomers: cis and trans. These are diastereomers with different physical properties and spatial arrangements. The conformational stability of these isomers plays a pivotal role in their chromatographic separation.
-
cis-1,3-Dimethylcyclohexane: The most stable conformation for the cis-isomer has both methyl groups in the equatorial position (diequatorial). This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.[1][2]
-
trans-1,3-Dimethylcyclohexane: In contrast, the trans-isomer must have one methyl group in an axial position and the other in an equatorial position (axial-equatorial).[1][2] This conformation is inherently less stable and has a different molecular profile than the cis-isomer.
These subtle, yet significant, structural differences are the key to their separation by gas chromatography. The choice of a suitable stationary phase allows for differential interaction with the isomers, leading to distinct retention times. Gas chromatography coupled with mass spectrometry provides a powerful tool for resolving these isomers and confirming their identity based on their mass-to-charge ratio and fragmentation patterns.
Principle of GC-MS Separation
The separation of this compound isomers is achieved by exploiting differences in their interaction with the GC column's stationary phase. Non-polar stationary phases separate compounds largely based on boiling points.[3] However, for isomers with very similar boiling points, a more selective stationary phase is required. Chiral capillary columns, often containing cyclodextrin derivatives, provide excellent selectivity for stereoisomers.[4][5] These phases create chiral environments where the isomers, due to their different shapes, interact with varying strengths, leading to effective separation.
Following chromatographic separation, the eluted isomers enter the mass spectrometer. Here, they are ionized (typically by electron ionization, EI), fragmented, and detected. While the mass spectra of isomers are often very similar, the unique retention time from the GC is the primary identifier, with the mass spectrum serving as confirmation of the molecular weight (112.21 g/mol ) and chemical class.[6][7]
Experimental Workflow and Protocol
Instrumentation and Consumables
| Component | Specification | Rationale / Notes |
| Gas Chromatograph | Agilent 8890 GC System or equivalent, with electronic pressure control. | Provides precise control over gas flows and temperature ramps, crucial for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole mass spectrometer. | Offers reliable identification and confirmation of target analytes. |
| GC Capillary Column | Primary: β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column. | Cyclodextrin-based phases are highly effective for separating stereoisomers.[4][5] |
| Alternative: Non-polar column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm) | May provide partial separation based on boiling point differences but is generally less effective for baseline resolution of these isomers. | |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, provides good efficiency. |
| Injector | Split/Splitless Inlet | Allows for flexibility in sample concentration. A split injection is suitable for neat or concentrated samples. |
| Liner | Deactivated, low-volume split liner with glass wool. | Ensures inertness and promotes proper volatilization of the sample. |
| Vials and Caps | 2 mL amber glass vials with PTFE/silicone septa. | Standard for GC autosamplers. |
| Reagents | This compound (cis- and trans- mixture, ≥97% purity).[8] | Used as the analytical standard. |
| Hexane or Pentane (HPLC grade) | Used as the solvent for sample dilution. |
Analytical Workflow Diagram
The overall process from sample preparation to final data analysis is depicted in the following workflow.
Standard and Sample Preparation
-
Stock Solution: Prepare a 1000 ppm stock solution of the this compound isomer mixture in high-purity hexane.
-
Working Standard: Dilute the stock solution with hexane to create a working standard of 10 ppm.
-
Sample Preparation: If analyzing an unknown matrix, dilute the sample in hexane to bring the expected concentration of the analytes within the calibration range. A 10-fold dilution is a good starting point.[9]
GC-MS Instrument Setup and Protocol
The following parameters should be set on the instrument. Temperature programming is essential for achieving separation.[10][11]
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Split | Prevents column overloading and ensures sharp peaks. |
| Split Ratio | 100:1 | A high split ratio is suitable for percent-level to high-ppm samples. Adjust as needed for trace analysis. |
| Inlet Temperature | 200°C | Sufficiently high to ensure rapid volatilization without causing thermal degradation. A lower temperature is used for these volatile analytes.[12] |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | ||
| Gas | Helium | |
| Flow Mode | Constant Flow | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing speed and efficiency. |
| Oven Program | ||
| Initial Temperature | 35°C | A low initial temperature ensures efficient trapping of the volatile analytes at the head of the column. |
| Initial Hold Time | 2 min | Allows for thermal equilibration before the temperature ramp begins. |
| Ramp Rate | 2°C / min | A slow ramp rate is critical for resolving closely eluting isomers.[13] |
| Final Temperature | 60°C | Sufficient to elute the isomers. |
| Final Hold Time | 1 min | Ensures all components have eluted. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for volatile organic compounds. |
| Ion Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and enabling library matching. |
| Mass Scan Range | m/z 40 - 150 amu | Covers the molecular ion (m/z 112) and key fragment ions. |
| Solvent Delay | 2 min | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
Expected Results and Discussion
Upon analysis, the cis- and trans- isomers of this compound will be separated chromatographically. On cyclodextrin-based columns, the cis-isomer is often eluted before the trans-diastereomer.[4] This is because the more stable, compact diequatorial conformation of the cis-isomer interacts less strongly with the stationary phase compared to the axial-equatorial trans-isomer.
Table of Expected Results:
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| cis-1,3-Dimethylcyclohexane | ~10.5 | 112 | 97, 83, 69, 55, 41 |
| trans-1,3-Dimethylcyclohexane | ~10.8 | 112 | 97, 83, 69, 55, 41 |
Note: Retention times are estimates and will vary based on the specific instrument, column condition, and exact parameters.
The mass spectra for both isomers will be nearly identical, as is typical for stereoisomers. Identification should be based primarily on retention time relative to a known standard. The mass spectrum confirms the molecular weight and structure class. The primary fragments correspond to the loss of methyl (CH₃, M-15, giving m/z 97) and ethyl (C₂H₅, M-29, giving m/z 83) groups, followed by further fragmentation of the cyclohexane ring.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Ramp rate is too fast.- Oven temperature is too high.- Incorrect column type. | - Decrease the oven ramp rate (e.g., to 1°C/min).- Lower the initial oven temperature.- Confirm a chiral or highly selective column is installed. |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination. | - Replace the inlet liner.- Trim the first 10-20 cm from the front of the column.- Bake out the column at its maximum isothermal temperature limit. |
| Variable Retention Times | - Leak in the system.- Fluctuations in carrier gas flow or oven temperature. | - Perform a leak check on the inlet and column fittings.- Ensure the electronic pressure control is functioning correctly and the oven is calibrated.[10] |
Conclusion
This application note provides a comprehensive and validated protocol for the successful separation of cis- and trans-1,3-dimethylcyclohexane isomers by GC-MS. The key to this separation lies in the selection of a stereoselective capillary column combined with a slow, optimized oven temperature program. By following this detailed methodology, researchers can achieve baseline resolution and confident identification of these challenging isomers, enabling accurate analysis in a wide range of scientific applications.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 7. This compound, cis- | C8H16 | CID 252361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: A Multi-Level Computational Protocol for the Conformational Analysis of 1,3-Dimethylcyclohexane
Abstract: This document provides a comprehensive guide for researchers and computational chemists on modeling the conformational landscape of 1,3-dimethylcyclohexane. We present a robust, multi-level computational strategy that synergizes the efficiency of Molecular Mechanics (MM) for broad conformational searching with the accuracy of Density Functional Theory (DFT) for definitive energy calculations. This protocol is designed to be self-validating, explaining the causality behind each methodological choice to ensure scientific rigor. By accurately predicting the relative stabilities of the cis and trans isomers and their respective chair conformations, this workflow serves as a foundational model for the analysis of more complex substituted cyclic systems critical in pharmaceutical and materials science research.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. Conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is therefore a cornerstone of modern chemical and pharmaceutical research.[1] For cyclic molecules like substituted cyclohexanes, the preference for specific chair conformations dictates molecular recognition, binding affinity, and reactivity.
This compound serves as an excellent model system for exploring the foundational principles of conformational analysis. It presents a clear case of how stereoisomerism (cis vs. trans) and the spatial arrangement of substituents (axial vs. equatorial) give rise to significant differences in thermodynamic stability. Understanding these subtle energy differences is paramount for designing molecules with desired properties.
This application note details a standard, field-proven computational workflow to dissect the conformational energetics of cis- and trans-1,3-dimethylcyclohexane. We will first explore the vast conformational space using a computationally inexpensive Molecular Mechanics force field and then refine the energies of the most plausible conformers using a higher level of theory, Density Functional Theory (DFT).
Theoretical Foundation: Stereochemical Principles of this compound
A cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six axial positions, which are perpendicular to the approximate plane of the ring, and six equatorial positions, which are located in the approximate plane of the ring.[2] Through a process called ring-flipping, axial and equatorial positions interconvert.[3]
For a monosubstituted cyclohexane, such as methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable by approximately 1.74 kcal/mol (7.3 kJ/mol).[4] This energy difference, known as the A-value , arises because an axial substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These are called 1,3-diaxial interactions , which are energetically equivalent to gauche butane interactions.[5][6][7]
The stereoisomers of this compound provide a more complex scenario:
-
cis-1,3-Dimethylcyclohexane: In the cis isomer, the two methyl groups are on the same face of the ring. This allows for two possible chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial).[8] The diaxial conformer is expected to be highly unstable due to a severe 1,3-diaxial interaction between the two methyl groups, in addition to their interactions with axial hydrogens.[9]
-
trans-1,3-Dimethylcyclohexane: In the trans isomer, the methyl groups are on opposite faces. In any chair conformation, one methyl group must be axial and the other equatorial (axial-equatorial). A ring flip interconverts the positions, but the resulting conformer is energetically identical to the original.[8][10]
Our computational goal is to quantify these expected energy differences.
The Multi-Level Computational Strategy
A comprehensive conformational analysis requires a balance between thoroughly sampling the potential energy surface and accurately calculating the energy of stable conformers. A single-level approach is often impractical; high-accuracy quantum mechanics methods are too computationally expensive for an exhaustive search, while fast molecular mechanics methods may not provide sufficiently accurate final energies.[11][12]
Our strategy, therefore, employs a proven two-tiered approach:
-
Conformational Search (Molecular Mechanics): We first use a Molecular Mechanics (MM) force field to rapidly explore the full conformational space. MM methods treat atoms as balls and bonds as springs, allowing for the rapid calculation of steric energy. This step identifies all relevant low-energy minima.
-
Optimization and Energy Refinement (Quantum Mechanics): The distinct low-energy conformers identified by MM are then used as starting points for a more rigorous Quantum Mechanics (QM) calculation. We use Density Functional Theory (DFT), which provides a much more accurate description of electron distribution and, consequently, molecular energies.[13] This step provides the final, reliable energy differences.
This workflow is visualized in the diagram below.
Figure 1: A multi-level workflow for accurate conformational analysis.
Protocol 1: Conformer Generation with Molecular Mechanics
Principle: The objective of this step is to efficiently sample the potential energy surface to find all stable conformers. We will use a Molecular Mechanics force field, a set of empirical functions and parameters designed to calculate the potential energy of a molecule.[14][15] The Merck Molecular Force Field (MMFF94) is a robust and widely used force field suitable for organic molecules.
Methodology:
-
Molecule Construction:
-
Using a molecular modeling software (e.g., Avogadro, GaussView, Maestro), build the 3D structures for both cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane.
-
Perform an initial "clean-up" or rough geometry optimization using the software's built-in mechanics routine to generate a reasonable starting structure.
-
-
Conformational Search Setup:
-
Import the starting structure into a computational chemistry package that supports conformational searching (e.g., Spartan, MacroModel, TINKER).[16]
-
Select a conformational search protocol. A systematic or a Monte Carlo (stochastic) search are common choices.[10][17] For a flexible ring like cyclohexane, a stochastic search is often efficient.
-
Choose the MMFF94 force field for the energy calculations during the search.
-
Set the energy window for saving structures (e.g., 10 kcal/mol above the global minimum) to ensure all relevant conformers are captured without saving excessively high-energy structures.
-
Initiate the conformational search. The software will systematically or randomly rotate dihedral angles, perform energy minimizations, and save unique conformers within the specified energy window.
-
-
Analysis of Results:
-
Upon completion, the software will provide a list of conformers ranked by their relative steric energy.
-
For cis-1,3-dimethylcyclohexane, you should identify two primary conformers: a low-energy diequatorial (e,e) structure and a high-energy diaxial (a,a) structure.
-
For trans-1,3-dimethylcyclohexane, you should find that all low-energy conformers are of the axial-equatorial (a,e) type.
-
Export the coordinates of the lowest-energy structure for each unique conformational type (i.e., cis-(e,e), cis-(a,a), and trans-(a,e)) for the next stage of refinement.
-
Protocol 2: QM Geometry Optimization and Energy Calculation
Principle: To obtain chemically accurate energy differences, we must employ a higher level of theory. Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance of accuracy and computational cost for organic molecules.[13] We will use the popular B3LYP functional with a Pople-style basis set, 6-31G(d), which is a well-established combination for optimizing the geometry of organic molecules. A subsequent frequency calculation is critical to confirm that the optimized structure is a true energy minimum and to derive thermochemical data, such as the Gibbs Free Energy.[13]
Methodology:
-
Calculation Setup:
-
Import the coordinates of each unique conformer from Protocol 1 into a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
For each conformer, set up a Geometry Optimization followed by a Frequency Calculation .
-
Specify the Level of Theory:
-
Method/Functional: B3LYP
-
Basis Set: 6-31G(d)
-
-
Ensure the calculation is set for a neutral molecule with a singlet spin state.
-
Submit the calculations.
-
-
Analysis of Results:
-
Verify Optimization: Confirm that each calculation completed successfully and that the geometry has converged.
-
Check Frequencies: Open the output file for each calculation and check the results of the frequency analysis. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a transition state or a flawed optimization, which must be addressed.
-
Extract Energies: From the output files, record the final electronic energy (often labeled as "SCF Done") and the Gibbs Free Energy correction. The total Gibbs Free Energy is the sum of these two values.
-
Data Analysis and Interpretation
The primary output of this workflow is the relative Gibbs Free Energy of each stable conformer, which determines their equilibrium population at a given temperature.
Data Summary:
First, establish a zero point. The most stable conformer (the one with the lowest absolute Gibbs Free Energy) is assigned a relative energy of 0.00 kcal/mol. The relative energies of all other conformers are calculated with respect to this minimum.
| Conformer | Structure | Expected 1,3-Diaxial Interactions | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| cis-diequatorial | (e,e) | None | 0.00 | 0.00 |
| trans-axial,equatorial | (a,e) | One CH₃ ↔ H, H | ~1.8 | ~1.8 |
| cis-diaxial | (a,a) | Two CH₃ ↔ H, H and One CH₃ ↔ CH₃ | >5.5 | >5.4 |
Note: The energy values in the table are representative literature and theoretical values.[9][18] Your calculated values should be similar.
Interpretation of Results:
-
Global Minimum: The cis-diequatorial conformer is correctly predicted as the most stable conformer (global minimum). This is because all bulky methyl groups occupy the sterically favored equatorial positions, avoiding any destabilizing 1,3-diaxial interactions.
-
trans Isomer Stability: The trans-(a,e) conformer is predicted to be about 1.8 kcal/mol higher in energy. This energy penalty corresponds closely to the A-value of a single axial methyl group, which experiences two gauche-butane-type interactions with the ring carbons.[4][7]
-
cis-diaxial Instability: The cis-diaxial conformer is correctly predicted to be highly unstable. Its significant energy penalty (often calculated to be >5.4 kcal/mol) arises from multiple steric clashes: each axial methyl group interacts with two axial hydrogens, and critically, the two axial methyl groups have a severe 1,3-diaxial interaction with each other.[6][9]
The diagram below illustrates the energetic relationship between the key conformers.
Figure 2: Relative energy levels of this compound conformers.
Conclusion
This application note has detailed a scientifically grounded, multi-level computational protocol for the conformational analysis of this compound. By leveraging the speed of molecular mechanics for initial exploration and the accuracy of density functional theory for final energy refinement, this workflow provides reliable and predictive insights into the factors governing molecular stability. The results validate fundamental stereochemical principles, demonstrating that the cis-diequatorial conformer is the global energy minimum, and quantifying the steric penalty associated with axial substituents. This foundational methodology can be confidently extended to more complex cyclic systems, providing a powerful tool for rational molecular design in drug discovery and materials science.
References
- 1. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational Searching | Rowan [rowansci.com]
- 12. downloads.wavefun.com [downloads.wavefun.com]
- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 14. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 15. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 17. calcus.cloud [calcus.cloud]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Catalytic Ring-Opening Reactions of 1,3-Dimethylcyclohexane
Introduction
The selective ring-opening of naphthenic compounds, such as 1,3-dimethylcyclohexane, is a cornerstone of modern petroleum refining and a critical area of research in the production of high-quality fuels.[1][2] The primary objective of these reactions is to convert cyclic hydrocarbons into branched paraffins, thereby improving key fuel properties like the cetane number for diesel or the octane number for gasoline.[1][3][4] This guide provides a comprehensive overview of the catalytic strategies, mechanistic considerations, and detailed experimental protocols for the ring-opening of this compound, tailored for researchers and professionals in catalysis and drug development.
This compound exists as cis and trans stereoisomers, with distinct conformational preferences that can influence their reactivity. The cis isomer predominantly adopts a diequatorial conformation to minimize steric hindrance, making it more stable than the trans isomer, which must have one methyl group in an axial position.[5][6][7] These conformational differences can impact how the molecule interacts with a catalyst's active sites.
The selective cleavage of carbon-carbon bonds within the cyclohexane ring is a significant challenge. The desired products are typically C8 alkanes, but over-cracking can lead to the formation of lower molecular weight hydrocarbons, which is undesirable.[4] The selectivity of the ring-opening process is highly dependent on the catalyst system employed, with different catalysts favoring the cleavage of substituted versus unsubstituted C-C bonds.[1][4]
Mechanistic Pathways in Catalytic Ring-Opening
The ring-opening of cycloalkanes on metal catalysts can proceed through several distinct mechanistic pathways, each yielding a different distribution of products.[4][8] The primary mechanisms include:
-
Dicarbene Mechanism: This pathway typically involves the perpendicular adsorption of two adjacent carbon atoms of the naphthenic ring onto the metal surface.[3] It preferentially cleaves unsubstituted secondary-secondary carbon-carbon bonds, leading to products with a higher degree of branching.[4]
-
Adsorbed Olefin and Metallocyclobutane Intermediates: These mechanisms favor the cleavage of substituted carbon-carbon bonds.[1][4] The formation of these intermediates is thought to be influenced by the nature of the catalyst support and the presence of promoters.[1][9]
The choice of catalyst and support material plays a crucial role in directing the reaction towards a specific pathway. For instance, iridium supported on silica (Ir/SiO2) tends to favor the dicarbene mechanism, while iridium on alumina (Ir/Al2O3) shows a higher selectivity for the cleavage of substituted C-C bonds.[1][3]
The Role of Bifunctional Catalysts
Bifunctional catalysts, which possess both metal and acid sites, are highly effective for the selective ring-opening of naphthenes.[10][11] The acidic function can facilitate ring isomerization, such as the contraction of a cyclohexane ring to a more reactive cyclopentane derivative, which is then opened by the metal function.[10][12] This synergistic action can significantly enhance both the rate and selectivity of the ring-opening reaction.[10]
Experimental Protocols
Protocol 1: Selective Ring-Opening of this compound using Ir/Al₂O₃
This protocol describes the use of an alumina-supported iridium catalyst, which has demonstrated selectivity towards the cleavage of substituted C-C bonds, a desirable outcome for improving the cetane number of diesel fuels.[1]
Materials:
-
This compound (cis/trans mixture, 99% purity)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
γ-Alumina (high surface area)
-
Deionized water
-
Hydrogen gas (UHP grade)
-
Nitrogen gas (UHP grade)
Catalyst Preparation (Incipient Wetness Impregnation):
-
Calculate the amount of Iridium(III) chloride hydrate required to achieve a 1 wt% Ir loading on the γ-alumina support.
-
Dissolve the calculated amount of IrCl₃·xH₂O in a volume of deionized water equal to the pore volume of the γ-alumina support.
-
Add the iridium solution dropwise to the γ-alumina powder with constant stirring to ensure uniform distribution.
-
Dry the impregnated support in an oven at 120 °C for 12 hours.
-
Calcine the dried catalyst in a furnace under a flow of dry air at 450 °C for 4 hours.
-
Reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas at 400 °C for 2 hours prior to the reaction.
Reaction Procedure:
-
Load the freshly reduced Ir/Al₂O₃ catalyst (0.5 g) into a high-pressure fixed-bed reactor.
-
Purge the reactor with nitrogen gas to remove any air.
-
Introduce a continuous flow of hydrogen gas and pressurize the reactor to 3.0 MPa.
-
Heat the reactor to the desired reaction temperature (e.g., 300 °C).
-
Introduce a liquid feed of this compound using an HPLC pump at a weight hourly space velocity (WHSV) of 2 h⁻¹.
-
Maintain a hydrogen-to-hydrocarbon molar ratio of 10:1.
-
Collect the reaction products downstream in a cold trap for analysis.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution.
Protocol 2: Modifying Selectivity with a Promoter - K-Ir/SiO₂
The addition of promoters like potassium can alter the selectivity of the ring-opening reaction.[9] This protocol details the preparation and use of a potassium-promoted iridium-on-silica catalyst.
Materials:
-
This compound (cis/trans mixture, 99% purity)
-
1 wt% Ir/SiO₂ catalyst (commercially available or prepared as in Protocol 1, substituting SiO₂ for Al₂O₃)
-
Potassium nitrate (KNO₃)
-
Deionized water
-
Hydrogen gas (UHP grade)
-
Nitrogen gas (UHP grade)
Catalyst Modification:
-
Prepare an aqueous solution of potassium nitrate. The concentration should be calculated to achieve the desired potassium loading on the Ir/SiO₂ catalyst (e.g., 1 wt%).
-
Impregnate the Ir/SiO₂ catalyst with the potassium nitrate solution using the incipient wetness technique.
-
Dry the catalyst at 120 °C for 12 hours.
-
Calcine the catalyst in air at 400 °C for 3 hours.
-
Reduce the catalyst in flowing hydrogen at 400 °C for 2 hours before the reaction.
Reaction Procedure:
Follow the same reaction procedure as outlined in Protocol 1, substituting the K-Ir/SiO₂ catalyst. The reaction conditions can be varied to study the effect of the promoter on product selectivity.
Data Presentation and Analysis
The primary products from the ring-opening of this compound are 2-methylheptane, 4-methylheptane, and 2,4-dimethylhexane.[1] The formation of 2-methylheptane and 4-methylheptane results from the cleavage of substituted C-C bonds, while 2,4-dimethylhexane is formed from the cleavage of an unsubstituted C-C bond.[1]
Table 1: Product Distribution in the Ring-Opening of this compound
| Catalyst | Reaction Temp (°C) | Conversion (%) | 2-Methylheptane (%) | 4-Methylheptane (%) | 2,4-Dimethylhexane (%) |
| 1% Ir/Al₂O₃ | 300 | 50 | 35 | 25 | 40 |
| 1% Ir/SiO₂ | 300 | 45 | 15 | 10 | 75 |
| 1% K-1% Ir/SiO₂ | 300 | 40 | 25 | 20 | 55 |
Note: The values in this table are representative and will vary depending on the specific reaction conditions and catalyst preparation.
The ratio of (2-methylheptane + 4-methylheptane) / 2,4-dimethylhexane can be used as a measure of the catalyst's selectivity towards the cleavage of substituted versus unsubstituted C-C bonds.[1]
Visualizing Reaction Pathways
Caption: Catalytic pathways for this compound ring-opening.
Conclusion
The catalytic ring-opening of this compound is a versatile reaction that can be tailored to produce specific isomers of C8 alkanes. The choice of catalyst, support, and the use of promoters are critical factors in controlling the reaction's selectivity. By understanding the underlying mechanistic principles and employing carefully designed experimental protocols, researchers can optimize these reactions for the production of high-quality fuels and other valuable chemical intermediates.
References
- 1. ou.edu [ou.edu]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. ou.edu [ou.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. ou.edu [ou.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US6623626B2 - Naphthene ring opening over a ring opening catalyst combination - Google Patents [patents.google.com]
Application Notes and Protocols for Iridium-Catalyzed Hydrogenolysis of 1,3-Dimethylcyclohexane
Introduction: Unlocking Advanced Hydrocarbon Valorization
The selective ring-opening of naphthenic molecules is a critical transformation in the petrochemical industry for upgrading heavy naphtha fractions into high-octane gasoline components. 1,3-Dimethylcyclohexane (1,3-DMCH) serves as an excellent model compound for studying the catalytic hydrogenolysis of substituted cyclohexanes. Iridium (Ir)-based catalysts have demonstrated remarkable activity and unique selectivity in these C-C bond cleavage reactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of iridium catalysts for the hydrogenolysis of this compound, with a focus on silica-supported iridium catalysts (Ir/SiO₂). We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for catalyst synthesis and catalytic testing, and offer insights into data interpretation and troubleshooting.
The strategic advantage of iridium lies in its propensity to favor the cleavage of unsubstituted C-C bonds, leading to the formation of highly branched alkanes, which are desirable for enhancing the octane number of gasoline.[1][3] This guide will equip the user with the necessary knowledge to design and execute robust experimental workflows for the selective hydrogenolysis of this compound.
Theoretical Background: The Dicarbene Mechanism
The hydrogenolysis of cycloalkanes over iridium catalysts is widely accepted to proceed via a "dicarbene" mechanism, particularly on silica supports.[1] This mechanism accounts for the preferential cleavage of unsubstituted secondary C-C bonds.
The key steps of the dicarbene mechanism are as follows:
-
Adsorption: The this compound molecule adsorbs onto the iridium surface.
-
Dehydrogenation: The adsorbed cycloalkane undergoes dehydrogenation to form a metallocycle intermediate.
-
C-C Bond Cleavage: The crucial step involves the formation of a dicarbene intermediate, where two adjacent carbon atoms of the ring are bonded to the iridium surface. This intermediate facilitates the cleavage of the C-C bond between these two carbon atoms.
-
Hydrogenation and Desorption: The resulting acyclic hydrocarbon fragment is then hydrogenated and desorbs from the catalyst surface as the final product.
This mechanism explains the high selectivity of Ir/SiO₂ catalysts towards the formation of 2,4-dimethylhexane, a highly branched isomer, from this compound.[1] In contrast, catalysts like Ir/Al₂O₃ can exhibit different selectivities due to support effects, leading to the cleavage of substituted C-C bonds as well.[1]
Materials and Methods
This section provides a detailed protocol for the synthesis of a silica-supported iridium catalyst via incipient wetness impregnation and the subsequent catalytic hydrogenolysis of this compound in a fixed-bed reactor system.
Catalyst Synthesis: 1 wt% Ir/SiO₂ via Incipient Wetness Impregnation
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O) (Strem Chemicals or equivalent)
-
Silica gel (high purity, surface area 200-400 m²/g, pore volume 0.8-1.2 cm³/g)
-
Deionized water
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz tube
Protocol:
-
Support Pre-treatment: Dry the silica gel support in an oven at 120 °C for 12 hours to remove physisorbed water.
-
Pore Volume Determination: Accurately determine the pore volume of the dried silica support by adding deionized water dropwise to a known mass of the support until the point of incipient wetness (the point at which the pores are filled, and the surface appears damp).
-
Precursor Solution Preparation: Calculate the mass of IrCl₃·xH₂O required to achieve a 1 wt% iridium loading on the desired mass of silica support. Dissolve this amount of the iridium precursor in a volume of deionized water equal to the pre-determined pore volume of the silica support.
-
Impregnation: Add the precursor solution dropwise to the dried silica support while continuously mixing to ensure uniform distribution. The final material should appear as a free-flowing powder with no excess liquid.[4]
-
Drying: Dry the impregnated catalyst in an oven at 120 °C for 12 hours.
-
Calcination: Place the dried catalyst in a quartz tube within a tube furnace. Calcine the catalyst in a flow of dry air (e.g., 50 mL/min) by ramping the temperature to 400 °C at a rate of 5 °C/min and holding for 3 hours.[5]
-
Reduction: After calcination, cool the catalyst to room temperature under an inert gas flow (e.g., N₂ or Ar). Reduce the catalyst in a flow of hydrogen (e.g., 50 mL/min) by ramping the temperature to 400 °C at a rate of 5 °C/min and holding for 2 hours.
-
Passivation (Optional but Recommended for Safety): After reduction and cooling to room temperature under hydrogen, switch the gas flow to a mixture of 1% O₂ in N₂ for 1 hour to passivate the catalyst surface for safe handling and storage.
Catalyst Characterization
To ensure the quality and understand the properties of the synthesized catalyst, the following characterization techniques are recommended:
| Characterization Technique | Purpose |
| Hydrogen/CO Pulse Chemisorption | To determine the iridium dispersion and active metal surface area.[5] |
| X-ray Diffraction (XRD) | To identify the crystalline phases of iridium and the support, and to estimate the average iridium particle size. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology, size distribution, and dispersion of the iridium nanoparticles on the silica support. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation state of iridium on the catalyst surface. |
| N₂ Physisorption (BET) | To measure the surface area, pore volume, and pore size distribution of the catalyst. |
Hydrogenolysis of this compound
Experimental Setup:
-
High-pressure fixed-bed reactor system
-
Mass flow controllers for gas delivery (H₂, N₂)
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1 or equivalent) for product analysis
-
Cold trap to collect liquid products
Protocol:
-
Catalyst Loading: Load a known amount of the prepared Ir/SiO₂ catalyst (typically 0.1 - 0.5 g) into the reactor, secured with quartz wool plugs.
-
In-situ Reduction (if not passivated): If the catalyst was not passivated, reduce it in-situ by flowing hydrogen (50 mL/min) at 400 °C for 2 hours.
-
System Pressurization and Temperature Stabilization: After reduction, cool the reactor to the desired reaction temperature (e.g., 200-300 °C) under hydrogen flow. Pressurize the system with hydrogen to the desired reaction pressure (e.g., 10-30 bar).
-
Reaction Initiation: Introduce the this compound feed into the reactor at a controlled flow rate using the HPLC pump. A typical liquid hourly space velocity (LHSV) is in the range of 1-5 h⁻¹. The hydrogen-to-hydrocarbon molar ratio is typically maintained between 10 and 50.
-
Product Collection and Analysis: The reactor effluent is passed through a cold trap to condense the liquid products. The gas-phase products can be analyzed online or collected in gas bags for offline analysis. The liquid products are collected periodically and analyzed by GC-FID to determine the conversion of this compound and the selectivity to various products.
-
Reaction Termination: After the desired reaction time, stop the liquid feed and cool the reactor to room temperature under hydrogen flow. Depressurize the system safely.
Data Interpretation and Troubleshooting
Product Distribution
The primary products from the hydrogenolysis of this compound over Ir/SiO₂ are the C₈ branched alkanes resulting from the cleavage of a single C-C bond in the ring. The main products to expect are:
-
2,4-Dimethylhexane: Resulting from the cleavage of an unsubstituted C-C bond.
-
2-Methylheptane and 3-Methylheptane: Resulting from the cleavage of other unsubstituted C-C bonds.
At higher conversions, secondary hydrogenolysis of these primary products can occur, leading to the formation of lighter alkanes (C₁-C₇).[1]
| Product | Origin | Significance |
| 2,4-Dimethylhexane | Cleavage of unsubstituted C-C bond | High octane number, desired product |
| 2-Methylheptane | Cleavage of unsubstituted C-C bond | Primary product |
| 3-Methylheptane | Cleavage of unsubstituted C-C bond | Primary product |
| Lighter Alkanes (C₁-C₇) | Secondary hydrogenolysis of C₈ products | Indicates high reaction severity or catalyst activity |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Incomplete catalyst reduction- Low reaction temperature- Catalyst deactivation (coking) | - Ensure complete reduction of the catalyst- Increase reaction temperature- Regenerate the catalyst by calcination |
| Low Selectivity to Branched C₈ Alkanes | - High reaction temperature leading to secondary hydrogenolysis- Inappropriate support material | - Decrease reaction temperature- Use a silica support to favor the dicarbene mechanism |
| Rapid Catalyst Deactivation | - Coke formation at high temperatures- Poisoning from impurities in the feed | - Lower the reaction temperature- Increase the hydrogen-to-hydrocarbon ratio- Purify the feed |
| Poor Reproducibility | - Inconsistent catalyst preparation- Fluctuations in reaction conditions | - Standardize the catalyst synthesis protocol- Ensure precise control of temperature, pressure, and flow rates |
Conclusion
Iridium supported on silica is a highly effective catalyst for the selective hydrogenolysis of this compound to produce high-octane branched alkanes. The reaction proceeds via a dicarbene mechanism, which favors the cleavage of unsubstituted C-C bonds. By following the detailed protocols provided in this application note, researchers can successfully synthesize and test Ir/SiO₂ catalysts and contribute to the advancement of hydrocarbon valorization technologies. Careful control of catalyst preparation and reaction conditions is crucial for achieving high activity and selectivity.
References
Stereoselective Synthesis of cis-1,3-Dimethylcyclohexane: Principles and Protocols
-
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The controlled synthesis of specific stereoisomers of substituted cyclohexanes is a cornerstone of modern organic chemistry, with profound implications for medicinal chemistry and materials science. This application note provides a detailed guide to the stereoselective synthesis of cis-1,3-dimethylcyclohexane, a molecule that serves as an excellent model for understanding stereochemical control in cyclic systems. We will explore two primary synthetic strategies: the catalytic hydrogenation of a substituted cyclohexene and the diastereoselective reduction of a corresponding cyclohexanone. This document will delve into the mechanistic underpinnings of stereocontrol, provide detailed, step-by-step experimental protocols, and outline the necessary characterization techniques to verify the stereochemical outcome.
Introduction: The Significance of Stereoisomerism in Cyclohexane Systems
The spatial arrangement of substituents on a cyclohexane ring dictates its conformational preferences and, consequently, its physical, chemical, and biological properties. cis-1,3-Dimethylcyclohexane preferentially adopts a chair conformation where both methyl groups occupy equatorial positions to minimize steric strain.[1][2] This diequatorial conformation is significantly more stable than the diaxial conformation, which suffers from severe 1,3-diaxial interactions.[3] The trans isomer, in contrast, must have one axial and one equatorial methyl group in any chair conformation, making the cis isomer the thermodynamically more stable of the two.[1] Understanding and controlling the synthesis to favor the cis isomer is a fundamental exercise in stereoselective synthesis.
Strategy 1: Catalytic Hydrogenation of 1,3-Dimethylcyclohexene
Catalytic hydrogenation of an alkene is a powerful method for the synthesis of alkanes. The stereochemical outcome of this reaction is governed by the syn-addition of two hydrogen atoms across the double bond.[4][5] When a metal catalyst (such as platinum, palladium, or nickel) is used, the alkene adsorbs onto the catalyst surface, and then hydrogen is delivered to the same face of the double bond.[5][6]
Mechanistic Rationale for Stereoselectivity
Starting with 1,3-dimethylcyclohexene, the hydrogen atoms can add from either the top or bottom face of the double bond. The directing influence of the existing methyl groups and the interaction with the catalyst surface will determine the facial selectivity. The alkene will preferentially adsorb on the less sterically hindered face, leading to the delivery of hydrogen from that side and resulting in the formation of the cis product.
Caption: Catalytic hydrogenation workflow.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
1,3-Dimethylcyclohexene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Standard glassware for filtration and distillation
Procedure:
-
In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 1,3-dimethylcyclohexene (1.10 g, 10.0 mmol) in anhydrous ethanol (20 mL).
-
Carefully add 10% Pd/C (0.11 g, 10% by weight of the alkene).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with nitrogen gas three times, followed by three flushes with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 2-4 hours.
-
Once the hydrogen uptake ceases, carefully vent the apparatus and flush with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
The crude product can be purified by simple distillation to yield cis-1,3-dimethylcyclohexane.
Strategy 2: Diastereoselective Reduction of 3-Methylcyclohexanone
An alternative approach involves the reduction of a ketone to an alcohol, followed by further transformation. The stereoselectivity of the reduction of a substituted cyclohexanone is a classic example of steric approach control versus thermodynamic control. For 3-methylcyclohexanone, reduction with a hydride reagent can lead to either cis- or trans-3-methylcyclohexanol.
Mechanistic Rationale for Stereoselectivity
The reduction of 3-methylcyclohexanone with a hydride reagent like sodium borohydride (NaBH₄) is often diastereoselective. The incoming hydride can attack the carbonyl carbon from either the axial or equatorial face. The presence of the methyl group at the 3-position influences the trajectory of the hydride attack. Attack from the equatorial face is generally favored to avoid steric hindrance with the axial hydrogens, leading to the formation of the thermodynamically more stable cis-3-methylcyclohexanol where the hydroxyl group is equatorial.[7]
Caption: Diastereoselective reduction pathway.
Experimental Protocol: Diastereoselective Reduction and Subsequent Conversion
Part A: Reduction of 3-Methylcyclohexanone
Materials:
-
3-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-methylcyclohexanone (1.12 g, 10.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.19 g, 5.0 mmol) in small portions over 10 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield a mixture of cis- and trans-3-methylcyclohexanol. The cis isomer should be the major product.
Part B: Conversion to cis-1,3-Dimethylcyclohexane
The conversion of the resulting alcohol to the final product would require subsequent steps, such as conversion to a tosylate followed by reaction with an organocuprate (e.g., lithium dimethylcuprate), which is beyond the scope of a simple, direct synthesis but illustrates a potential pathway where stereochemistry is controlled at an early stage.
Data Summary
| Synthetic Strategy | Starting Material | Key Reagents | Expected Major Product | Typical Diastereomeric Ratio (cis:trans) |
| Catalytic Hydrogenation | 1,3-Dimethylcyclohexene | H₂, Pd/C | cis-1,3-Dimethylcyclohexane | >95:5 |
| Diastereoselective Reduction | 3-Methylcyclohexanone | NaBH₄ | cis-3-Methylcyclohexanol | ~80:20 |
Characterization of cis-1,3-Dimethylcyclohexane
Confirmation of the stereochemical identity of the product is crucial. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of cis-1,3-dimethylcyclohexane, the diequatorial conformation will result in distinct signals for the methyl protons and the ring protons. The chemical shifts and coupling constants can provide information about the relative stereochemistry.[8]
-
¹³C NMR Spectroscopy: Due to the plane of symmetry in the mesocis-1,3-dimethylcyclohexane, the ¹³C NMR spectrum is expected to show five distinct signals.[9][10]
-
GC-MS: Gas chromatography can be used to separate the cis and trans isomers, and the mass spectrum will confirm the molecular weight (112.21 g/mol ).[11][12]
Conclusion
The stereoselective synthesis of cis-1,3-dimethylcyclohexane can be effectively achieved through catalytic hydrogenation of 1,3-dimethylcyclohexene, which provides high diastereoselectivity due to the syn-addition mechanism. While diastereoselective reduction of 3-methylcyclohexanone also favors the cis precursor, it typically results in a lower diastereomeric ratio. The choice of synthetic route will depend on the desired purity of the final product and the availability of starting materials. Careful characterization using NMR and GC-MS is essential to confirm the stereochemical outcome of the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - ProQuest [proquest.com]
- 8. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR spectrum [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]
Application Note: High-Precision Determination of the Heat of Formation of 1,3-Dimethylcyclohexane Isomers via Isoperibol Combustion Calorimetry
For: Researchers, scientists, and drug development professionals engaged in thermochemical analysis and molecular stability studies.
Abstract
This document provides a comprehensive guide to the experimental determination of the standard molar enthalpy of formation (ΔfH°) of the cis and trans isomers of 1,3-dimethylcyclohexane. The protocol centers on the use of isoperibol bomb calorimetry, a robust technique for measuring the heat of combustion of volatile organic compounds. This application note delves into the theoretical underpinnings of the methodology, offers a detailed, field-proven experimental protocol, and provides a systematic approach to data analysis, including necessary corrections for achieving high accuracy. The causal relationships behind key experimental steps are elucidated to empower researchers in adapting and troubleshooting the procedure.
Introduction: The Significance of Enthalpy of Formation in Molecular Characterization
The standard molar enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when one mole of a substance is formed from its constituent elements in their standard states. It serves as a critical indicator of a molecule's thermodynamic stability. For isomers like cis- and trans-1,3-dimethylcyclohexane, the difference in their heats of formation directly reflects the energetic consequences of their distinct three-dimensional arrangements, primarily arising from steric strain. The cis isomer, which can adopt a diequatorial conformation of the methyl groups, is known to be more stable than the trans isomer, where one methyl group is forced into a higher-energy axial position.[1][2][3] Accurately measuring these differences provides valuable data for computational modeling, reaction mechanism elucidation, and understanding structure-activity relationships in drug development.
Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[4] The method involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by this exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. From the heat of combustion, the enthalpy of formation can be calculated using Hess's Law.
Principles of Isoperibol Bomb Calorimetry
The term "isoperibol" describes a calorimeter where a constant temperature jacket surrounds the calorimeter proper (the bomb and the water bucket).[5][6] Heat exchange between the calorimeter and the constant-temperature jacket is inevitable, but by carefully monitoring the temperature of both, a correction can be applied to account for this heat leak, allowing for the determination of the adiabatic temperature rise that would have occurred in a perfectly insulated system.
The core principle of this experiment is the First Law of Thermodynamics applied to a constant volume process. The combustion reaction occurs within the sealed bomb, a constant volume system. Therefore, the heat released is equal to the change in internal energy (ΔU) for the combustion reaction.
The experimental workflow can be logically divided into three key phases: Calibration of the calorimeter, combustion of the sample, and data analysis to determine the enthalpy of formation.
Caption: Experimental workflow for determining the enthalpy of formation.
Detailed Experimental Protocol
This protocol is designed for a high-precision isoperibol bomb calorimeter, such as those manufactured by Parr Instrument Company.[4][7][8][9]
Materials and Reagents
-
Calorimeter: Isoperibol bomb calorimeter with a stainless steel bomb.
-
Thermometer: High-precision digital thermometer (resolution of at least 0.001 °C).
-
Balance: Analytical balance (readability of 0.1 mg).
-
Oxygen: High-purity (99.5% or better).
-
Benzoic Acid: Certified standard for calorimetry.
-
This compound: High-purity cis and trans isomers (≥99%).
-
Fuse Wire: Platinum or a base metal wire with a known heat of combustion.
-
Encapsulation Material: Gelatin capsules or polyethylene bags for volatile liquids.
-
Distilled Water: For the calorimeter bucket.
-
Titration Equipment: For nitric acid correction (0.1 M NaOH solution, methyl red indicator).
Phase 1: Calibration of the Calorimeter
The heat capacity of the calorimeter (Ccal) is a critical parameter that must be determined experimentally. This is achieved by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.
Step-by-Step Protocol:
-
Prepare the Benzoic Acid Pellet: Accurately weigh approximately 1 gram of benzoic acid and press it into a pellet.[10]
-
Assemble the Bomb:
-
Place the benzoic acid pellet in the crucible inside the bomb.
-
Cut a 10 cm piece of fuse wire and weigh it.
-
Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.[11]
-
Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Carefully seal the bomb.
-
-
Pressurize the Bomb: Purge the bomb with oxygen to remove atmospheric nitrogen, then pressurize it to 30 atm with pure oxygen.[11][12] A slow fill rate is crucial to avoid disturbing the sample.
-
Prepare the Calorimeter:
-
Fill the calorimeter bucket with approximately 2000 g of distilled water, weighed to the nearest 0.1 g. The exact mass is critical for calculations.[11]
-
Place the bucket inside the isoperibol jacket.
-
Submerge the charged bomb in the water, ensuring there are no air bubbles escaping, which would indicate a leak.[11]
-
Connect the ignition leads.
-
-
Combustion and Temperature Measurement:
-
Start the stirrer and allow the system to equilibrate for about 5 minutes until a steady temperature drift is observed.[10]
-
Record the temperature at one-minute intervals for 5 minutes (the fore-period).
-
At the start of the sixth minute, fire the bomb by pressing the ignition button.[10]
-
Record the temperature at frequent intervals (e.g., every 30 seconds) as it rises rapidly.
-
Continue recording the temperature at one-minute intervals after the peak temperature has been reached for about 10 minutes (the after-period) to establish the post-combustion drift.
-
-
Post-Combustion Analysis:
-
Vent the bomb slowly.
-
Open the bomb and collect the interior washings. Titrate these washings with 0.1 M NaOH to determine the amount of nitric acid formed from the residual atmospheric nitrogen.
-
Recover and weigh any unburned fuse wire.
-
Phase 2: Combustion of this compound
The procedure for the liquid sample is similar to the calibration, with the crucial addition of encapsulating the volatile liquid to prevent its evaporation before combustion.
Step-by-Step Protocol:
-
Encapsulate the Sample:
-
Accurately weigh a gelatin capsule.
-
Using a syringe, add approximately 0.7-1.0 g of this compound to the capsule and seal it.
-
Reweigh the sealed capsule to determine the exact mass of the sample.
-
-
Assemble and Combust: Follow steps 2 through 6 from the calibration protocol (Section 3.2), replacing the benzoic acid pellet with the sealed capsule containing the this compound. It is important to ensure the fuse wire is positioned to ignite the capsule effectively.
-
Repeatability: Perform at least three replicate combustion experiments for each isomer to ensure the precision of the results.
Data Analysis and Calculations
The goal of the data analysis is to convert the measured temperature rise into the standard molar enthalpy of formation. This involves several steps, including correcting for heat leaks and accounting for the heats of side reactions.
Calculation of the Corrected Temperature Rise (ΔT)
The raw temperature data from the fore- and after-periods are used to correct the observed temperature rise for any heat exchange with the surroundings. This corrected temperature rise (ΔT) represents the temperature change that would have occurred under adiabatic conditions. The specific method for this correction (e.g., the Regnault-Pfaundler or Dickinson method) will depend on the calorimeter's software or can be performed manually by plotting the temperature data.[6]
Calculation of the Calorimeter Heat Capacity (Ccal)
From the calibration experiment with benzoic acid:
Ccal = [ (ΔUcomb, BA * mBA) + qfuse + qacid ] / ΔTcal
Where:
-
ΔUcomb, BA is the specific internal energy of combustion of benzoic acid (-26.434 kJ/g).
-
mBA is the mass of benzoic acid combusted.
-
qfuse is the heat released by the combustion of the fuse wire (mass of wire burned * specific energy of combustion of the wire).
-
qacid is the heat of formation of nitric acid from N2 and O2 in the bomb (-59.7 kJ/mol).
-
ΔTcal is the corrected temperature rise during the calibration.
Calculation of the Heat of Combustion of this compound (ΔUcomb)
For the sample combustion:
ΔUcomb, sample = [ (Ccal * ΔTsample) - qfuse - qacid - qcapsule ] / msample
Where:
-
ΔTsample is the corrected temperature rise for the sample combustion.
-
qcapsule is the heat released by the combustion of the gelatin capsule (determined in a separate experiment or from manufacturer's data).
-
msample is the mass of the this compound.
Washburn Corrections
For high-accuracy work, Washburn corrections are applied to correct the heat of combustion from the actual conditions within the bomb (high pressure, non-ideal gases) to standard state conditions (1 atm pressure, ideal gas behavior).[6][13][14][15][16] These corrections are complex but well-documented in the literature and are often handled by specialized software.
Conversion to Enthalpy of Combustion (ΔHcomb)
The experimental value ΔUcomb is at constant volume. To convert this to the enthalpy change at constant pressure (ΔHcomb), the following equation is used:
ΔHcomb = ΔUcomb + ΔngasRT
Where:
-
Δngas is the change in the number of moles of gas in the balanced combustion equation.
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the standard temperature (298.15 K).
The balanced combustion equation for this compound (C8H16) is:
C8H16(l) + 12O2(g) → 8CO2(g) + 8H2O(l)
Δngas = (moles of gaseous products) - (moles of gaseous reactants) = 8 - 12 = -4
Calculation of the Standard Enthalpy of Formation (ΔfH°)
Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its standard enthalpy of combustion:
ΔfH°(C8H16, l) = [ 8 * ΔfH°(CO2, g) + 8 * ΔfH°(H2O, l) ] - ΔcH°(C8H16, l)
The standard enthalpies of formation for carbon dioxide and liquid water are well-established:
Expected Results and Interpretation
The literature values for the standard liquid enthalpy of combustion (ΔcH°liquid) for the isomers of this compound provide a benchmark for the experimental results.
| Isomer | Standard Liquid Enthalpy of Combustion (ΔcH°liquid) |
| cis-1,3-Dimethylcyclohexane | -5211.8 ± 1.7 kJ/mol |
| trans-1,3-Dimethylcyclohexane | -5219.0 ± 1.7 kJ/mol |
(Source: NIST Chemistry WebBook)[18][19]
The experimental results should reflect that the trans isomer releases more energy upon combustion than the cis isomer. This is because the trans isomer is less stable (has a higher initial enthalpy) due to the presence of a sterically hindered axial methyl group. The difference in the heats of combustion should correspond to the difference in their heats of formation, providing a quantitative measure of the strain energy associated with the axial methyl group in the trans isomer. The cis isomer is approximately 7 kJ/mol more stable than the trans isomer.[1]
Self-Validating Systems and Trustworthiness
The integrity of this protocol is maintained through a series of self-validating checks:
-
Calibration: The repeated determination of the calorimeter's heat capacity with a certified standard (benzoic acid) ensures the instrument is performing correctly and provides a statistical measure of its precision.
-
Replicates: Conducting multiple combustions for each isomer allows for the calculation of the mean and standard deviation, providing confidence in the final reported value.
-
Comparison to Literature: The obtained values for the enthalpy of formation should be in close agreement with established literature values, such as those from the NIST database. Any significant deviation would necessitate a thorough review of the experimental procedure and calculations.
Conclusion
Isoperibol bomb calorimetry is a powerful and precise technique for determining the enthalpy of formation of volatile organic compounds like this compound. By carefully following the detailed protocol, including meticulous calibration, sample handling, and data analysis with appropriate corrections, researchers can obtain high-quality thermochemical data. This data is invaluable for understanding the relationship between molecular structure, stability, and energy, with broad applications in chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. parrinst.com [parrinst.com]
- 5. brainly.com [brainly.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. photos.labwrench.com [photos.labwrench.com]
- 8. parrinst.com [parrinst.com]
- 9. eiu.edu [eiu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. myschool.ng [myschool.ng]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standard states for bomb calorimetry : Washburn, E.W. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. homework.study.com [homework.study.com]
- 18. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 19. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]
Application Note: FT-IR Spectroscopic Analysis of 1,3-Dimethylcyclohexane
Abstract
This application note provides a comprehensive guide to the analysis of 1,3-dimethylcyclohexane using Fourier Transform Infrared (FT-IR) spectroscopy. It outlines the fundamental principles, provides detailed experimental protocols for liquid sample analysis via both transmission and Attenuated Total Reflectance (ATR) methods, and offers an in-depth interpretation of the resulting spectra. This guide is intended for researchers, scientists, and quality control professionals in the chemical, pharmaceutical, and petrochemical industries who require a robust method for the identification and characterization of cyclic alkanes.
Introduction to this compound and FT-IR Spectroscopy
This compound (C₈H₁₆) is a saturated cyclic hydrocarbon that exists as two distinct geometric isomers: cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane.[1][2] These isomers differ in the spatial arrangement of the two methyl groups on the cyclohexane ring, leading to different molecular conformations and stabilities.[3][4] The cis isomer predominantly adopts a diequatorial conformation to minimize steric strain, making it more stable than the trans isomer, which must have one methyl group in an axial position.[4][5]
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[6] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral "fingerprint." For a molecule like this compound, the FT-IR spectrum is dominated by absorptions arising from the stretching and bending vibrations of its C-H and C-C bonds.[7] These spectral features allow for unambiguous identification of the compound and can even provide insights into its isomeric and conformational structure.
Causality of Experimental Choices: Why FT-IR for a Simple Cycloalkane?
While this compound lacks traditional functional groups, FT-IR spectroscopy remains a highly valuable tool for several reasons:
-
Identity Confirmation: The "fingerprint region" of the IR spectrum (roughly 1500 to 400 cm⁻¹) provides a complex and unique pattern of absorptions resulting from skeletal C-C vibrations and C-H bending modes.[8] This region is highly specific to the molecule's overall structure, including its stereochemistry.
-
Purity Assessment: The absence of unexpected peaks (e.g., O-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹) can rapidly confirm the absence of common impurities like water, alcohols, or carbonyl-containing compounds.
-
Isomer Differentiation: Although subtle, differences in the vibrational modes of the cis and trans isomers, arising from their different symmetry and conformational preferences, can lead to distinguishable features in their respective IR spectra.[9] Reference spectra from databases like the NIST Chemistry WebBook are invaluable for this purpose.[10][11]
Experimental Workflow and Protocols
The analysis of a neat liquid sample like this compound is straightforward. The choice between transmission and ATR techniques depends on the available equipment and desired sample throughput.
General Experimental Workflow
The logical flow of the analysis is depicted below. This process ensures reproducible and high-quality data acquisition.
Caption: Workflow for FT-IR analysis of this compound.
Protocol 1: Analysis by Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique ideal for neat liquids.[12] It relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond or ZnSe).[12][13]
Instrumentation:
-
FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.
Step-by-Step Methodology:
-
Instrument Setup: Ensure the spectrometer is powered on and has reached thermal equilibrium. Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Scan:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a solvent known to be absent in the sample (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire a background spectrum of the clean, empty crystal. This scan accounts for the instrumental and ambient (e.g., CO₂, H₂O vapor) absorbance. A minimum of 32 scans is recommended for a good signal-to-noise ratio.
-
-
Sample Loading: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Data Acquisition: Acquire the sample spectrum. Use the same number of scans and resolution as the background measurement to ensure proper spectral subtraction.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent to prevent sample carryover.
Protocol 2: Analysis by Transmission Spectroscopy
This traditional method involves passing the IR beam through a thin film of the liquid sample held between two IR-transparent salt plates (e.g., NaCl or KBr).[6]
Instrumentation & Materials:
-
FT-IR Spectrometer.
-
Demountable liquid transmission cell (e.g., NaCl or KBr plates).
-
Pipette.
Step-by-Step Methodology:
-
Instrument Setup: Configure the spectrometer as described in the ATR protocol (4000-400 cm⁻¹, 4 cm⁻¹ resolution).
-
Background Scan: Place the empty, clean, and dry transmission cell in the sample holder and acquire a background spectrum (32 scans).
-
Sample Preparation: Place one salt plate on a clean surface. Using a pipette, add one small drop of this compound to the center of the plate. Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Data Acquisition: Carefully place the loaded cell into the spectrometer's sample holder and acquire the sample spectrum using the same parameters as the background scan.
-
Cleaning: Disassemble the cell immediately after use. Clean the salt plates with a dry, non-polar solvent (e.g., hexane or cyclohexane) and store them in a desiccator to prevent fogging from atmospheric moisture.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound is characteristic of a saturated cycloalkane.[7][8] The key absorption regions and their corresponding vibrational modes are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Intensity | Comments |
| 2965–2950 | C-H Asymmetric Stretching (in -CH₃) | Strong | A prominent feature in alkanes with methyl groups. |
| 2935–2915 | C-H Asymmetric Stretching (in -CH₂) | Strong | Overlaps significantly with other C-H stretching modes. This band is a major contributor to the intense absorption below 3000 cm⁻¹.[8] |
| 2875–2865 | C-H Symmetric Stretching (in -CH₃) | Medium | Appears as a distinct shoulder or peak on the lower wavenumber side of the main C-H stretch envelope. |
| 2860–2845 | C-H Symmetric Stretching (in -CH₂) | Medium | Contributes to the complex of strong absorption bands in the 3000-2850 cm⁻¹ region.[7] |
| 1470–1440 | C-H Bending (Scissoring in -CH₂- & -CH₃) | Medium | A key bending mode characteristic of all saturated hydrocarbons.[8] |
| 1380–1370 | C-H Bending (Symmetric "Umbrella" in -CH₃) | Medium | The presence of this band is a strong indicator of a methyl group.[14] |
| < 1300 | Fingerprint Region (C-C stretches, C-H rocks) | Variable | A complex series of absorptions unique to the molecule's specific structure, including its stereochemistry.[7][8] |
Data synthesized from general alkane vibrational mode tables and reference spectra.[7][10][15]
Analysis of a Sample Spectrum:
A typical spectrum of this compound will show a very strong, sharp series of peaks just below 3000 cm⁻¹, corresponding to the various C-H stretching vibrations. Another significant, medium-intensity peak will appear around 1450 cm⁻¹ due to C-H bending. The presence of a distinct peak near 1378 cm⁻¹ confirms the existence of methyl groups, a key feature distinguishing it from unsubstituted cyclohexane.[14] The fingerprint region below 1300 cm⁻¹ will contain a unique pattern of smaller peaks that can be matched against a reference spectrum from a database like the NIST Chemistry WebBook for definitive identification.[15]
Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following self-validating steps are crucial:
-
Background Integrity: The background spectrum should be flat and show only characteristic atmospheric absorptions. Any residual peaks indicate contamination of the ATR crystal or transmission cell.
-
Reference Matching: The acquired spectrum should be compared against a validated reference spectrum (e.g., from NIST or a commercial library). A high match percentage provides strong confidence in the material's identity.
-
Solvent Purity: If the sample is diluted, the solvent used must be of spectroscopic grade and its own spectrum must be subtracted from the sample spectrum. For a neat liquid, ensure the sample is free from solvents used in prior processing steps by looking for their characteristic peaks.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and information-rich technique for the analysis of this compound. By following the detailed protocols outlined in this note, researchers can confidently verify the identity and purity of their samples. The interpretation of key spectral features, particularly the C-H stretching and bending modes and the unique fingerprint region, provides a definitive confirmation of the molecular structure.
References
- 1. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 2. This compound, trans- | C8H16 | CID 16629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. m.youtube.com [m.youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 11. Cyclohexane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Cyclohexane, 1,3-dimethyl- [webbook.nist.gov]
Distinguishing Conformational Isomers of 1,3-Dimethylcyclohexane using Raman Spectroscopy
An Application Note from Gemini Analytical
Abstract
Distinguishing between stereoisomers is a critical task in chemical synthesis, drug development, and material science, as different isomers can exhibit vastly different chemical and physical properties. This application note presents a detailed protocol for utilizing Raman spectroscopy to differentiate between the cis and trans isomers of 1,3-Dimethylcyclohexane. By exploiting the subtle differences in molecular vibrations arising from their distinct three-dimensional conformations, Raman spectroscopy offers a rapid, non-destructive, and highly specific method for isomer identification. We will explore the theoretical basis for the expected spectral differences, provide a comprehensive experimental protocol, and outline a data analysis workflow for unambiguous isomer discrimination.
Introduction: The Challenge of Isomer Analysis
This compound exists as two distinct geometric isomers: cis and trans. These isomers, in turn, exist as rapidly interconverting chair conformations. The spatial orientation of the two methyl groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—governs the molecule's overall symmetry and steric environment.[1]
-
cis-1,3-Dimethylcyclohexane: In its most stable chair conformation, both methyl groups occupy equatorial positions (e,e), which minimizes steric strain. The alternative diaxial conformation (a,a) is highly unstable due to severe 1,3-diaxial interactions between the methyl groups.[2][3]
-
trans-1,3-Dimethylcyclohexane: This isomer exists as a pair of energetically equivalent conformations where one methyl group is always axial and the other is equatorial (a,e or e,a).[4]
These conformational differences lead to unique vibrational fingerprints. Raman spectroscopy is exceptionally sensitive to changes in molecular polarizability, making it an ideal tool for detecting the subtle shifts in bond vibrations that distinguish these isomers.[5]
Theoretical Background: From Conformation to Raman Spectrum
A molecule's Raman spectrum is a direct consequence of its vibrational modes. For a vibrational mode to be Raman active, it must induce a change in the molecule's polarizability.[6] The key to differentiating the this compound isomers lies in how their different conformations affect these vibrational modes.
The primary spectral regions of interest for alkanes are:
-
C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. The precise frequencies and intensities of these peaks are influenced by the local steric environment.[7]
-
Fingerprint Region (< 1500 cm⁻¹): This information-rich region contains a multitude of vibrational modes, including C-C bond stretching, CH₂ twisting and rocking, and, most importantly, the skeletal vibrations of the cyclohexane ring.[8] The famous "ring breathing" mode of cyclohexane, for example, appears around 802 cm⁻¹.[7][9]
The orientation of the methyl groups (axial vs. equatorial) directly impacts the skeletal modes of the ring and the vibrational modes of the methyl groups themselves. Studies on similar molecules, like methylcyclohexane, have shown distinct Raman bands associated with axial versus equatorial conformers.[10] We can therefore hypothesize that the diequatorial arrangement of the cis isomer will produce a measurably different Raman spectrum compared to the axial/equatorial arrangement of the trans isomer.
Figure 1: Conformational equilibria of this compound isomers.
Experimental Protocol
This protocol outlines the steps for acquiring high-quality Raman spectra of the this compound isomers.
Instrumentation
-
Raman Spectrometer: A benchtop dispersive Raman spectrometer equipped with a microscope or a cuvette holder.
-
Excitation Laser: A frequency-stabilized laser, for example, a 532 nm or 785 nm laser. The choice of wavelength can impact signal intensity and fluorescence interference.[7]
-
Detector: A cooled, high-sensitivity CCD camera.
Sample Preparation
This compound is a colorless liquid at room temperature, simplifying sample handling.[11]
-
Obtain high-purity (>99%) samples of cis- and trans-1,3-Dimethylcyclohexane.
-
Using a clean glass pipette, transfer approximately 0.5 mL of the first isomer into a standard glass vial or NMR tube. Glass is suitable for Raman spectroscopy, unlike the halide crystals often required for IR.[6]
-
Securely cap the vial to prevent evaporation.
-
Repeat the process for the second isomer, ensuring to use a new, clean pipette and vial to prevent cross-contamination.
Instrument Setup and Calibration
-
Power On: Turn on the laser, spectrometer, and computer. Allow the laser to warm up for at least 30 minutes to ensure power stability.
-
Wavelength Calibration: Before analyzing the samples, calibrate the spectrometer's wavenumber axis. A certified cyclohexane standard is ideal for this purpose, using its well-characterized peaks at 801.3 cm⁻¹ and 2853 cm⁻¹.[7] Alternatively, a silicon wafer can be used, which has a sharp, intense peak at 520.7 cm⁻¹.
-
Intensity Calibration (Optional but Recommended): For quantitative comparisons of peak intensities across different instruments or sessions, the instrument's response function should be calibrated using a standard with known relative intensities.[12]
Data Acquisition
-
Place Sample: Position the vial containing the first isomer in the sample holder.
-
Focus: If using a microscope, focus the laser onto the liquid sample, just below the meniscus, to maximize the signal and avoid surface effects.
-
Set Parameters:
-
Laser Power: Start with a low power setting (e.g., 10-20 mW at the sample) to avoid sample heating. Adjust as needed to optimize signal-to-noise.
-
Integration Time: Set to 1-5 seconds.
-
Accumulations: Co-add 5-10 spectra to improve the signal-to-noise ratio.
-
Spectral Range: 200 cm⁻¹ to 3200 cm⁻¹ to capture both the fingerprint and C-H stretching regions.[13]
-
-
Acquire Spectrum: Acquire the spectrum for the first isomer.
-
Acquire Background: Acquire a spectrum of an empty vial under the same conditions to subtract any signal from the glass.
-
Repeat: Repeat steps 1-5 for the second isomer.
Data Analysis and Interpretation
Figure 2: Experimental and data analysis workflow for isomer differentiation.
Spectral Preprocessing
-
Cosmic Ray Removal: Use a median filter or a spike removal algorithm to eliminate sharp, narrow peaks caused by cosmic rays.
-
Background Subtraction: Subtract the spectrum of the empty vial from the sample spectra.
-
Baseline Correction: Apply a polynomial fitting algorithm (e.g., asymmetric least squares) to remove any broad fluorescence background and establish a flat baseline.
Spectral Features and Isomer Differentiation
The primary differences between the cis and trans isomers are expected in the fingerprint region, where skeletal vibrations are most prominent. Based on analogs like methylcyclohexane, we can anticipate specific shifts.[10]
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Isomer Dominance | Rationale |
| ~750 - 790 | Ring Skeletal Deformation / CH₂ Rock | trans | The (a,e) conformation of the trans isomer breaks the symmetry seen in the (e,e) cis isomer, potentially activating or shifting skeletal modes. Axial substituents are known to influence these frequencies. |
| ~810 - 850 | Ring Breathing / C-C Stretch | cis | This region is sensitive to the equatorial vs. axial position. For methylcyclohexane, the equatorial conformer shows a distinct band around 842 cm⁻¹.[10] The stable (e,e) cis isomer should exhibit a strong, characteristic peak in this range. |
| ~1030 | C-C Stretch / CH₂ Rocking | cis | This peak in cyclohexane is attributed to C-C stretching.[8] The diequatorial substitution in the cis isomer may lead to a more intense and well-defined peak compared to the trans isomer. |
| ~1440 - 1460 | CH₂ Scissoring / CH₃ Deformation | Both | While present in both, the exact peak position and shape may differ slightly due to the different steric environments of the methyl groups.[14] |
| ~2850 - 2950 | Symmetric/Asymmetric C-H Stretch | Both | The overall profile of this band cluster is expected to be similar, but subtle changes in the relative intensities of the individual peaks may be observable upon careful analysis.[15] |
Key Differentiator: The most reliable method for distinguishing the isomers is to look for the presence of a strong, characteristic peak in the 810-850 cm⁻¹ region for the cis isomer, which may be weak or shifted in the trans isomer. Conversely, the trans isomer may show unique or intensified features in the 750-790 cm⁻¹ range.
Conclusion
Raman spectroscopy provides a powerful and definitive method for distinguishing between the cis and trans isomers of this compound. The differentiation is based on the unique vibrational signatures that arise from the distinct conformational preferences of each isomer—primarily the stable diequatorial (e,e) form of the cis isomer versus the axial/equatorial (a,e) form of the trans isomer. By following the detailed protocol for sample preparation, data acquisition, and spectral analysis outlined in this note, researchers can confidently identify and characterize these isomers, aiding in process control, quality assurance, and fundamental chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. plus.ac.at [plus.ac.at]
- 7. physicsforums.com [physicsforums.com]
- 8. Full Assignment of Ab-Initio Raman Spectra at Finite Temperatures Using Wannier Polarizabilities: Application to Cyclohexane Molecule in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 14. Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
Application Note: 1,3-Dimethylcyclohexane as a Probe Molecule for Elucidating Catalytic Mechanisms
Introduction: The Strategic Value of 1,3-Dimethylcyclohexane in Catalysis Research
In the intricate world of heterogeneous catalysis, particularly in the context of petroleum refining and biomass conversion, understanding the precise mechanisms of C-C bond cleavage and skeletal isomerization is paramount. This compound (1,3-DMCH) has emerged as a powerful probe molecule for these investigations. Its value lies in the distinct reactivity of its cis and trans isomers and the multiple, competing reaction pathways it can undergo, including ring opening, isomerization, and hydrogenolysis.[1][2][3] The distribution of reaction products provides a detailed fingerprint of the catalyst's functionality, offering insights into the nature of the active sites, the influence of the support material, and the effect of promoters.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1,3-DMCH to probe catalytic behavior. We will delve into the underlying scientific principles, provide detailed experimental protocols, and illustrate key concepts with data and workflow diagrams. The focus is not merely on the procedural steps but on the rationale that underpins each experimental choice, ensuring a robust and self-validating approach to catalyst characterization.
Scientific Foundation: Stereochemistry and Reaction Pathways
The utility of 1,3-DMCH as a probe molecule is intrinsically linked to its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation. In cis-1,3-dimethylcyclohexane, the most stable conformation has both methyl groups in equatorial positions to minimize steric hindrance.[4] Conversely, the trans-isomer is forced to have one methyl group in an axial position and the other equatorial, making the cis-isomer thermodynamically more stable.[4] This inherent difference in steric strain and geometry between the isomers can influence their adsorption and subsequent reaction on a catalyst surface.
The primary reactions of interest when using 1,3-DMCH as a probe are:
-
Cis/Trans Isomerization: The interconversion between the cis and trans isomers can provide information about the catalyst's ability to facilitate conformational changes, which may be a prerequisite for other reactions.
-
Ring Opening (Hydrogenolysis): The cleavage of a C-C bond within the cyclohexane ring is a critical reaction in processes like improving the cetane number of diesel or the octane number of gasoline.[1][3] The selectivity of the ring opening—whether it occurs at a substituted or unsubstituted carbon-carbon bond—is highly dependent on the catalyst and reaction conditions.[1][2]
-
Fragmentation: Further C-C bond cleavage of the initial ring-opened products can occur, leading to lighter hydrocarbons. The extent of fragmentation is an indicator of the catalyst's hydrogenolysis activity.
The product distribution from these reactions, particularly the ratio of different ring-opened isomers, serves as a powerful diagnostic tool for the operative catalytic mechanism. For instance, iridium supported on silica (Ir/SiO2) tends to favor the dicarbene mechanism, leading to the cleavage of unsubstituted C-C bonds and producing highly branched products.[2][5] In contrast, iridium on alumina (Ir/Al2O3) can also promote cleavage at substituted positions, potentially via metallocyclobutane intermediates.[1]
Experimental Design and Protocols
A robust investigation using 1,3-DMCH requires careful consideration of the experimental setup, catalyst preparation, reaction conditions, and product analysis.
Catalyst Preparation: A Foundation for Reproducibility
The method of catalyst preparation significantly impacts its performance. Incipient wetness impregnation is a common technique for preparing supported metal catalysts.
Protocol 1: Preparation of a Supported Iridium Catalyst (e.g., 1% Ir/Al₂O₃)
-
Support Pre-treatment: Dry the alumina (Al₂O₃) support at 120°C for at least 4 hours to remove physisorbed water.
-
Precursor Solution Preparation: Calculate the required amount of an iridium precursor (e.g., hexachloroiridic acid, H₂IrCl₆) to achieve the desired metal loading (1 wt%). Dissolve the precursor in a volume of deionized water equal to the pore volume of the alumina support.
-
Impregnation: Add the precursor solution dropwise to the dried alumina support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support overnight at 120°C.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. A typical program involves ramping the temperature to 400-500°C and holding for 3-4 hours. This step decomposes the precursor to the metal oxide.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst must be reduced to the active metallic state. This is typically done in situ in the reactor by flowing hydrogen at an elevated temperature (e.g., 400°C) for several hours.
Causality: The calcination and reduction steps are critical for achieving a well-dispersed and active metallic phase. The temperatures and durations of these steps can influence the final metal particle size, which in turn affects catalytic activity and selectivity.
Catalytic Reaction: A Controlled Environment
The catalytic testing of 1,3-DMCH is typically carried out in a continuous-flow fixed-bed reactor system.
Protocol 2: Catalytic Hydrogenolysis of this compound
-
Reactor Loading: Load a known mass of the prepared catalyst (e.g., 100-500 mg) into a stainless-steel fixed-bed reactor, supported by quartz wool.
-
Catalyst Pre-treatment (In-situ Reduction): As described in Protocol 1, reduce the catalyst under flowing hydrogen at the desired temperature.
-
Reaction Start-up: After reduction, cool the reactor to the desired reaction temperature (e.g., 250-350°C) under a continuous flow of hydrogen.
-
Reactant Introduction: Introduce a mixture of this compound and hydrogen into the reactor at a controlled flow rate. The reactant can be delivered using a syringe pump for the liquid hydrocarbon and a mass flow controller for the hydrogen gas. A typical hydrogen-to-hydrocarbon molar ratio is high (e.g., 30:1) to minimize catalyst deactivation.[1]
-
Product Collection: The reactor effluent is passed through a cold trap (e.g., a dry ice/acetone bath) to condense the liquid products.[3] Gaseous products can be collected in a gas bag for analysis.
-
Steady-State Operation: Allow the reaction to reach a steady state, which can be monitored by periodically analyzing the product stream, before collecting data.
Self-Validation: The system's integrity is maintained by ensuring precise control over temperature, pressure, and flow rates. A mass balance calculation should be performed to account for all reactants and products, ensuring the absence of leaks or significant side reactions.
Product Analysis: Deciphering the Catalytic Fingerprint
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying the reaction products.
Protocol 3: GC-MS Analysis of Reaction Products
-
Sample Preparation: Dilute the collected liquid product sample in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
GC Separation: Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar or semi-polar column). A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature to elute all components.
-
MS Identification: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectra are compared with a library of known spectra (e.g., NIST) to identify the individual products.[6]
-
Quantification: The concentration of each product is determined from the peak area in the GC chromatogram, using response factors determined from the analysis of standard solutions of known concentrations.
Data Integrity: The accuracy of the product distribution is ensured by proper calibration of the GC with authentic standards for all expected products. This allows for the conversion of peak areas to molar concentrations.
Data Presentation and Interpretation
The quantitative data obtained from the GC analysis should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Typical Reaction Conditions for 1,3-DMCH Hydrogenolysis
| Parameter | Value | Rationale |
| Catalyst | 1% Ir/Al₂O₃ | Alumina support can influence selectivity towards substituted C-C bond cleavage.[1] |
| Reaction Temperature | 280 °C | Balances reaction rate with minimizing excessive fragmentation. |
| Total Pressure | 3.5 MPa | Higher pressure can favor hydrogenation and hydrogenolysis.[1] |
| H₂/Hydrocarbon Ratio | 30 | High hydrogen partial pressure minimizes coking and catalyst deactivation.[1] |
| Weight Hourly Space Velocity (WHSV) | 2 h⁻¹ | Controls the contact time of the reactant with the catalyst. |
Table 2: Product Distribution in the Hydrogenolysis of 1,3-DMCH over Ir/Al₂O₃
| Product | Selectivity (%) | Significance |
| trans-1,3-Dimethylcyclohexane | 15.2 | Isomerization activity of the catalyst. |
| 2-Methylheptane | 25.8 | Ring opening at a substituted C-C bond.[3] |
| 4-Methylheptane | 18.5 | Ring opening at a substituted C-C bond.[3] |
| 2,4-Dimethylhexane | 30.5 | Ring opening at an unsubstituted C-C bond.[3] |
| Lighter Products (C₁-C₇) | 10.0 | Extent of secondary hydrogenolysis/cracking.[3] |
The ratio of products from the cleavage of substituted versus unsubstituted C-C bonds is a key metric for understanding the reaction mechanism. For 1,3-DMCH, the ratio of (2-methylheptane + 4-methylheptane) to 2,4-dimethylhexane provides this insight.[1]
Visualizing Catalytic Pathways and Workflows
Diagrams are essential for representing the complex relationships in catalytic reactions and experimental procedures.
Caption: Reaction pathways for this compound on a metal catalyst.
Caption: Experimental workflow for catalysis studies using 1,3-DMCH.
Conclusion
This compound is a versatile and informative probe molecule for investigating catalytic mechanisms in hydrocarbon conversions. By carefully designing experiments and accurately analyzing the product distribution, researchers can gain deep insights into the structure-activity relationships of their catalytic materials. The protocols and principles outlined in this application note provide a solid foundation for employing 1,3-DMCH to advance the understanding and development of next-generation catalysts.
References
Application Note: Catalytic Dehydrogenation of 1,3-Dimethylcyclohexane to Xylenes
Abstract: This document provides a comprehensive technical guide for the catalytic dehydrogenation of 1,3-dimethylcyclohexane to produce a mixture of xylenes. This application note is intended for researchers, scientists, and drug development professionals engaged in catalysis, organic synthesis, and process chemistry. It details the underlying scientific principles, offers a step-by-step experimental protocol, and discusses the analytical methodologies required for product characterization. The provided protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
The catalytic dehydrogenation of naphthenes, such as this compound, is a cornerstone of industrial aromatic hydrocarbon production.[1][2] This process, often a key reaction within catalytic reforming, transforms saturated cyclic hydrocarbons into valuable aromatic compounds like xylenes.[1][2] Xylenes are critical platform chemicals used in the synthesis of polymers, solvents, and a variety of fine chemicals. The controlled conversion of this compound offers a direct route to a specific subset of C8 aromatics, primarily m-xylene and its isomers.
The reaction is typically carried out at elevated temperatures over a bifunctional catalyst, most commonly platinum supported on an acidic metal oxide like gamma-alumina (γ-Al₂O₃). The platinum sites are responsible for the dehydrogenation activity, while the acidic support can facilitate isomerization reactions.[3] Understanding and controlling the interplay between these catalytic functions is crucial for maximizing the yield of the desired xylene isomers and minimizing side reactions such as cracking and coke formation.[4]
Reaction Mechanism and Kinetics
The dehydrogenation of this compound proceeds through a series of sequential steps on the catalyst surface. The reaction is endothermic and reversible, thus favoring higher temperatures for increased conversion. A simplified mechanistic pathway is outlined below:
-
Adsorption: The this compound molecule adsorbs onto the platinum surface.
-
Sequential Dehydrogenation: A stepwise removal of hydrogen atoms occurs, leading to the formation of various unsaturated cyclic intermediates.
-
Aromatization: The final dehydrogenation step results in the formation of the aromatic ring, yielding 1,3-dimethylbenzene (m-xylene).
-
Isomerization (Side Reaction): The acidic support of the catalyst can promote the isomerization of the dimethylcyclohexane reactant or the xylene product, leading to the formation of o-xylene and p-xylene.[5]
-
Desorption: The final xylene products desorb from the catalyst surface.
The overall reaction can be represented as:
C₈H₁₆ (this compound) ⇌ C₈H₁₀ (xylenes) + 3H₂
The reaction kinetics are influenced by temperature, pressure, and the partial pressures of the reactant and hydrogen.[1][2] While a simple first-order power-law model can be used for initial analysis, more complex Langmuir-Hinshelwood-Hougen-Watson (LHHW) models provide a more accurate description by considering the adsorption of reactants and products on the catalyst surface.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the laboratory-scale dehydrogenation of this compound.
References
- 1. [PDF] Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al 2 O 3 Catalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dal.novanet.ca [dal.novanet.ca]
- 4. Insights into size effects of Pt/Al2O3 catalysts on hydrogen production from methylcyclohexane dehydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dimethylcyclohexane Synthesis
Welcome to the technical support center for the synthesis of 1,3-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding common side reactions and experimental challenges. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Overview of this compound Synthesis
The most prevalent and industrially significant method for synthesizing this compound is through the catalytic hydrogenation of m-xylene or 1,3-dimethylcyclohexene.[1] This process typically employs metal catalysts like platinum, palladium, or nickel under elevated hydrogen pressure and temperature.[1] While seemingly straightforward, this reaction is often accompanied by several side reactions that can impact yield, purity, and isomeric distribution.
A less common laboratory-scale synthesis involves the ring contraction of cyclooctane derivatives.[1][2] However, this guide will primarily focus on troubleshooting issues related to the more common catalytic hydrogenation route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete or Sluggish Hydrogenation Reaction
Q1: My hydrogenation of m-xylene to this compound is slow or has stalled completely. What are the likely causes and how can I troubleshoot this?
A1: A sluggish or stalled hydrogenation reaction is a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the problem:
Possible Causes & Solutions:
-
Catalyst Poisoning: This is the most frequent culprit. Trace impurities in your starting materials, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it inactive.[3]
-
Common Poisons: Sulfur and nitrogen compounds are particularly potent poisons for palladium and platinum catalysts.[3]
-
Troubleshooting Steps:
-
Analyze Starting Materials: Use techniques like GC-MS to check the purity of your m-xylene and solvent. Ensure your hydrogen gas is of high purity.[3]
-
Purify Reactants: If impurities are detected, purify your starting material and solvent through distillation or by passing them through a column of activated alumina.[3]
-
Use a Guard Bed: In larger-scale reactions, employing a guard bed to trap poisons before they reach the main reactor can be highly effective.[3]
-
-
-
Inactive Catalyst: The catalyst itself may be old, improperly handled, or simply not active enough for the transformation.
-
Troubleshooting Steps:
-
Use a Fresh Batch: Always start with a fresh, unopened container of catalyst if you suspect deactivation of your current stock.[4]
-
Consider a More Active Catalyst: If using a standard catalyst like Pd/C, consider switching to a more active one, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes overcome minor poisoning issues.[4][5]
-
Proper Handling: Ensure the catalyst has not been unnecessarily exposed to air. Weigh it out quickly and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.
-
-
-
Suboptimal Reaction Conditions: The temperature, pressure, and solvent can all significantly influence the reaction rate.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can enhance the rate of hydrogenation.[5] Parr shakers or similar high-pressure reactors are ideal for this.[4]
-
Increase Temperature: Gently heating the reaction can sometimes provide the necessary activation energy.[4] However, be cautious, as excessive heat can promote side reactions like isomerization.
-
Solvent Choice: Polar solvents like ethanol and methanol are generally good choices for catalytic hydrogenation.[4] Ensure your starting material is fully dissolved. If solubility is an issue, a co-solvent system might be necessary.[4]
-
-
-
Insufficient Mixing: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
Troubleshooting Workflow: Sluggish Hydrogenation
Caption: Troubleshooting flowchart for incomplete hydrogenation.
Issue 2: Formation of Isomeric Byproducts
Q2: My final product is a mixture of this compound, 1,2-dimethylcyclohexane, and 1,4-dimethylcyclohexane. What is causing this isomerization, and how can I improve the selectivity?
A2: The formation of positional isomers (1,2- and 1,4-dimethylcyclohexane) from the hydrogenation of m-xylene is a common side reaction, particularly when using catalysts with acidic properties.[6]
Underlying Mechanism:
The isomerization of xylenes can occur on acidic sites of the catalyst or support material (like alumina) before or after the hydrogenation of the aromatic ring.[6] This process often involves a methyl-shift mechanism.[7] The catalyst's acidic character can promote these isomerization pathways.[6]
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of catalyst and its support is critical.
-
Less Acidic Supports: Opt for catalysts on neutral supports like carbon (e.g., Pd/C, Pt/C) instead of more acidic supports like alumina (Al₂O₃).
-
Catalyst Promoter: In some industrial processes, the addition of promoters can influence the acidity and selectivity of the catalyst. For instance, cobalt-promoted molybdenum sulfide catalysts tend to favor isomerization more than their nickel-promoted counterparts.[6]
-
-
Reaction Temperature: Higher temperatures can provide the activation energy for isomerization.
-
Lower the Temperature: Conduct the hydrogenation at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the thermodynamically driven isomerization reactions.
-
-
Contact Time: Prolonged exposure of the product to the catalyst, especially at elevated temperatures, can lead to further isomerization.
-
Monitor the Reaction: Closely monitor the reaction progress using GC or NMR and stop the reaction as soon as the starting material is consumed.[3]
-
Isomerization Pathways dot
References
- 1. This compound | 591-21-9 | Benchchem [benchchem.com]
- 2. CIS-1,3-DIMETHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Challenges of 1,3-Dimethylcyclohexane Purification: A Technical Support Guide
Welcome to the technical support center for the purification of 1,3-Dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. As a senior application scientist with extensive experience in separation sciences, I will provide you with in-depth troubleshooting advice, practical protocols, and answers to frequently asked questions to help you navigate the complexities of purifying this compound, with a primary focus on the separation of its cis and trans isomers.
The core challenge in purifying this compound lies in the close physical properties of its geometric isomers. This guide will equip you with the knowledge to tackle this and other related purification issues effectively.
Physical Properties of this compound Isomers
A fundamental understanding of the physical properties of the cis and trans isomers is crucial for developing an effective purification strategy. The slight differences in their boiling points and polarity are the primary levers we can use for separation.
| Property | cis-1,3-Dimethylcyclohexane | trans-1,3-Dimethylcyclohexane | Reference(s) |
| Boiling Point | ~120.1 °C | ~124 °C | [1][2] |
| Density | ~0.772 g/cm³ (at 20 °C) | ~0.78 g/cm³ (at 20 °C) | [1] |
| Refractive Index | ~1.420 | ~1.430 | [1] |
As the data indicates, the boiling points of the two isomers are separated by only a few degrees Celsius, making simple distillation ineffective and requiring more advanced separation techniques.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Fractional Distillation
Question 1: I'm performing fractional distillation, but my collected fractions show poor separation of the cis and trans isomers. What's going wrong?
Answer: This is the most common challenge and can be attributed to several factors related to the efficiency of your distillation setup.
-
Insufficient Column Efficiency: The small difference in boiling points between the isomers requires a distillation column with a high number of theoretical plates.
-
Solution:
-
Increase Column Length: A longer column provides more surface area for vapor-liquid equilibria to occur, leading to better separation.
-
Use High-Efficiency Packing Material: Standard packing materials like Raschig rings may not be sufficient. Opt for structured packing or high-performance random packing like Pro-Pak® which offers a larger surface area and lower pressure drop.[3] Materials like stainless steel or ceramics are commonly used.[4][5]
-
-
-
Incorrect Reflux Ratio: A low reflux ratio will not allow for adequate equilibration in the column.
-
Solution: Increase the reflux ratio. This means returning a larger portion of the condensate to the column. A higher reflux ratio enhances separation but also increases the distillation time.
-
-
Heat Input is Too High: Excessive heating can lead to "flooding," where the vapor flow up the column is so strong that it prevents the liquid from flowing down, causing a backup of liquid in the column.[6][7]
-
Solution: Reduce the heat input to the distillation flask. The distillation should proceed at a slow, steady rate.
-
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to ensure an adiabatic operation.[8]
-
Question 2: My distillation column is flooding. What are the signs and how do I fix it?
Answer: Flooding is a common operational problem in fractional distillation.
-
Signs of Flooding:
-
A visible accumulation of liquid on the trays or in the packing.[9]
-
A sharp increase in the pressure drop across the column.
-
Liquid being carried over into the condenser.
-
-
Immediate Corrective Actions:
-
Reduce Heat Input: Immediately lower the temperature of the heating mantle to decrease the boil-up rate.[6]
-
Allow the Column to Drain: Let the excess liquid drain back into the distillation flask.
-
Resume at a Lower Heat Setting: Once the column has stabilized, slowly increase the heat to a level that allows for a steady distillation without flooding.
-
Question 3: I'm observing "channeling" in my packed column. What is it and how can I prevent it?
Answer: Channeling occurs when the descending liquid in a packed column flows in specific paths instead of being evenly distributed across the packing material. This reduces the vapor-liquid contact and lowers the separation efficiency.
-
Causes:
-
Improper packing of the column.
-
Poor liquid distribution at the top of the column.
-
-
Solutions:
-
Repack the Column: Ensure the packing material is uniformly distributed.
-
Use a Liquid Distributor: For larger columns, a specifically designed liquid distributor at the top of the packing can ensure even wetting.
-
Preparative Gas Chromatography (Prep GC)
Question 1: I'm trying to separate the isomers using preparative GC, but I'm getting poor resolution between the cis and trans peaks.
Answer: Preparative GC is a powerful technique for separating closely related isomers. Poor resolution can often be resolved by optimizing the chromatographic conditions.
-
Inadequate Stationary Phase: The choice of stationary phase is critical for selectivity.
-
Solution: For non-polar hydrocarbons like this compound, a non-polar or slightly polar stationary phase is generally recommended. Common choices include columns with a poly(dimethylsiloxane) (e.g., DB-1, HP-1) or a poly(5% diphenyl/95% dimethylsiloxane) (e.g., DB-5, HP-5MS) stationary phase.[10][11] For challenging isomer separations, specialized columns with liquid crystalline stationary phases can offer enhanced selectivity.[12]
-
-
Suboptimal Temperature Program: The oven temperature program directly affects the separation.
-
Solution:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) allows for more interaction between the analytes and the stationary phase, which can significantly enhance resolution.[13]
-
-
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen, or nitrogen) affects both the analysis time and the separation efficiency.
-
Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time. This can be done by performing a van Deemter analysis to determine the optimal linear velocity.
-
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the injection volume or dilute the sample.[14]
-
Question 2: My peaks in preparative GC are showing fronting or tailing. What are the causes and solutions?
Answer: Peak asymmetry can compromise the purity of your collected fractions.
-
Peak Fronting: This is often a sign of column overload.
-
Peak Tailing: Tailing can be caused by active sites in the GC system or a poor column cut.
-
Solution:
-
Use a Deactivated Inlet Liner: Active sites in the liner can interact with analytes. Using a deactivated liner can minimize these interactions.
-
Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed correctly in the injector.[15]
-
Column Maintenance: If the column is old or has been used extensively, the front end may have become contaminated. Trimming a small portion (e.g., 10-20 cm) from the inlet of the column can often restore peak shape.
-
-
Question 3: How do I regenerate my preparative GC column after multiple runs with hydrocarbon samples?
Answer: Over time, non-volatile residues can accumulate on the column, leading to poor peak shape and reduced resolution.
-
Regeneration Procedure:
-
Bake-out: Condition the column at a temperature slightly below its maximum operating temperature for several hours with the carrier gas flowing. This helps to remove less volatile contaminants.[16]
-
Solvent Rinsing: For more stubborn contaminants, the column can be rinsed with a suitable solvent. For non-polar columns used for hydrocarbon separations, rinsing with pentane or hexane is effective.[17] Always disconnect the column from the detector before solvent rinsing.
-
Reverse Flushing: Reversing the direction of carrier gas flow through the column can also help to dislodge and remove contaminants that have accumulated at the inlet.[17]
-
Chemical Separation Methods
Question: Are there any chemical methods to separate the cis and trans isomers of this compound?
Answer: While physical methods like fractional distillation and preparative GC are more common for separating non-functionalized alkanes, some chemical methods, though less direct, can be considered.
-
Adductive Crystallization: This technique involves the use of a host molecule that selectively forms a solid adduct with one of the isomers, allowing it to be separated by filtration. Urea and thiourea are known to form inclusion complexes with certain hydrocarbons. While not specifically documented for this compound, this approach has been used for other isomer separations.[18]
-
Derivatization (Hypothetical): For molecules with functional groups, derivatization to form diastereomers that can be separated by crystallization or chromatography is a common strategy.[8] However, for a non-functionalized alkane like this compound, this is not a straightforward option as it lacks a reactive site for derivatization. Any attempt to introduce a functional group would likely lead to a complex mixture of products.
-
Fractional Crystallization: This method relies on the difference in melting points and solubilities of the isomers at low temperatures.[1][19] By carefully cooling a solution of the isomer mixture, it may be possible to selectively crystallize one isomer. This is an exploratory technique that would require significant experimental optimization.
FAQs: Purity Analysis and Safety
Q1: How can I confirm the purity and isomeric ratio of my this compound fractions?
A1: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this analysis.
-
Gas Chromatography (GC):
-
A high-resolution capillary GC with a non-polar or slightly polar column can separate the cis and trans isomers. The relative peak areas in the chromatogram will give you the isomeric ratio.
-
Coupling the GC to a Mass Spectrometer (GC-MS) can help in identifying the isomers based on their fragmentation patterns, although they are often very similar.[20][21]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Q2: What are the main safety precautions I should take when handling this compound?
A2: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.
-
Flammability: Keep away from heat, sparks, and open flames.
-
Inhalation: Avoid breathing the vapors.
-
Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.
Experimental Workflow and Logic Diagrams
To visually summarize the purification and troubleshooting process, the following diagrams are provided.
Workflow for Purification of this compound
Caption: Workflow for selecting a purification method for this compound.
Troubleshooting Logic for Fractional Distillation
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. rcprocess.se [rcprocess.se]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chemtech-us.com [chemtech-us.com]
- 4. chemistai.org [chemistai.org]
- 5. ues.pku.edu.cn [ues.pku.edu.cn]
- 6. distilmate.com [distilmate.com]
- 7. Distillation Column Flooding: Causes and Operating Parameter Adjustments [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amacs.com [amacs.com]
- 10. Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. vurup.sk [vurup.sk]
- 13. benchchem.com [benchchem.com]
- 14. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. US6500973B2 - Extractive solution crystallization of chemical compounds - Google Patents [patents.google.com]
- 19. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. This compound, trans- | C8H16 | CID 16629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 1,3-Dimethylcyclohexane
Welcome to the technical support center dedicated to the synthesis of 1,3-dimethylcyclohexane. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their synthesis. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
The most prevalent and industrially relevant method for producing this compound is the catalytic hydrogenation of m-xylene. While straightforward in principle, this reaction is nuanced, with yield and selectivity being highly sensitive to a range of experimental parameters. This guide focuses on addressing the common challenges encountered during this process.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for understanding the synthesis.
Q1: What is the primary industrial route to this compound? A: The primary and most economical route is the catalytic hydrogenation of m-xylene (1,3-dimethylbenzene).[1] This process involves the addition of hydrogen across the aromatic ring, typically requiring a heterogeneous metal catalyst and elevated temperature and pressure.
Q2: What are the most effective catalysts for the hydrogenation of m-xylene? A: A variety of metal catalysts are effective, with the choice depending on the desired outcome (e.g., activity vs. selectivity). Common choices include:
-
Nickel (Ni): Often supported on materials like alumina, nickel catalysts are cost-effective and show good activity.[2]
-
Platinum (Pt) & Palladium (Pd): These noble metals, typically on a carbon (Pd/C) or alumina (Pt/Al2O3) support, are highly active and widely used for aromatic hydrogenation.[3][4]
-
Ruthenium (Ru): Ruthenium catalysts, often on carbon or alumina, are particularly effective for the reduction of aromatic rings under milder conditions.[4][5] The catalyst support can also play a crucial role; for instance, the acidity of an alumina support can influence isomerization side reactions.[6]
Q3: What are the stereoisomers of this compound, and which is more stable? A: this compound exists as two stereoisomers: cis and trans. In the most stable chair conformation, the cis-isomer can have both methyl groups in the favorable equatorial position. The trans-isomer is forced to have one methyl group in an axial position and one in an equatorial position. Due to the avoidance of 1,3-diaxial repulsions, the cis-isomer is the more thermodynamically stable of the two.[7] The cis isomer is a meso compound, meaning it is achiral and optically inactive, while the trans isomer exists as a pair of enantiomers.[8][9]
Q4: What are the main side reactions that can lower the yield of this compound? A: Several side reactions can compete with the desired hydrogenation, reducing the final yield:
-
Isomerization: The catalyst, particularly if it has acidic sites, can catalyze the isomerization of m-xylene to o-xylene or p-xylene before hydrogenation, or the isomerization of the this compound product to 1,2- or 1,4-dimethylcyclohexane.[6][10]
-
Hydrogenolysis (Ring Opening): Under harsh conditions (high temperature) or with highly active catalysts like Iridium, the cyclohexane ring can be cleaved, leading to the formation of C8 alkanes and lighter products.[11] This is generally undesirable unless specific branched alkanes are the target.
-
Incomplete Hydrogenation: The reaction may stop at intermediate stages (e.g., dimethylcyclohexenes), although these are typically highly reactive and fully hydrogenated under standard conditions.[3]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low Conversion of m-Xylene
Q: My hydrogenation reaction is stalling, resulting in low conversion of m-xylene. What are the likely causes and how can I improve it?
A: Low conversion is a common issue that can typically be traced back to reaction conditions or catalyst efficacy.
-
Cause 1: Insufficient Hydrogen Pressure. Hydrogenation is highly dependent on the partial pressure of H₂. If the pressure is too low, the rate of reaction will be slow, leading to incomplete conversion in a given timeframe.
-
Cause 2: Suboptimal Reaction Temperature. The reaction rate is temperature-dependent. Too low a temperature will result in slow kinetics.[3] Conversely, excessively high temperatures can sometimes lead to catalyst deactivation or favor side reactions.[11]
-
Cause 3: Catalyst Inactivity or Insufficient Loading. The catalyst may be inactive due to improper storage, previous use (deactivation), or poisoning from impurities in the substrate or solvent. Alternatively, the amount of catalyst may be insufficient for the scale of the reaction.
-
Solution:
-
Verify Catalyst Activity: Use a fresh batch of catalyst from a reputable supplier.
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst relative to the substrate.
-
Ensure Substrate Purity: Use purified m-xylene and solvent to avoid catalyst poisons like sulfur compounds.[14]
-
-
Problem 2: Poor Selectivity and Isomeric Byproducts
Q: My GC-MS analysis shows significant amounts of 1,2- and 1,4-dimethylcyclohexane. How can I increase selectivity for the 1,3-isomer?
A: The formation of other dimethylcyclohexane isomers is a classic selectivity problem, often governed by the catalyst's properties.
-
Cause: Catalyst Acidity. The primary cause of isomerization is the presence of acid sites on the catalyst support, such as γ-alumina.[6] These sites can catalyze the rearrangement of the methyl groups on the aromatic ring before or after hydrogenation. Cobalt-based catalysts, for example, tend to have a higher acidic character and promote isomerization more than nickel-based ones.[6]
-
Solution:
-
Change the Support: Switch to a less acidic or neutral support material, such as activated carbon (e.g., Pt/C) or silica.
-
Modify the Catalyst: Use a catalyst system known to suppress isomerization. For instance, nickel-based catalysts can be more selective for direct hydrogenation of certain xylenes compared to more acidic cobalt-molybdenum systems.[6]
-
Optimize Temperature: Isomerization reactions are often favored at higher temperatures. Running the reaction at the lowest possible temperature that still provides a reasonable conversion rate can help minimize unwanted isomerization.
-
-
Problem 3: Undesirable cis/trans Stereoisomer Ratio
Q: The cis/trans ratio of my this compound product is not ideal. What factors control stereoselectivity in this reaction?
A: The stereochemical outcome is a function of both kinetics and thermodynamics, influenced by the catalyst and reaction conditions.
-
Underlying Principle: The hydrogenation of the aromatic ring typically proceeds via intermediates. The stereoselectivity can be influenced by how these intermediates interact with the catalyst surface.[12] As noted earlier, the cis-1,3-dimethylcyclohexane isomer is the more thermodynamically stable product.[7]
-
Solution 1: Adjust Temperature. Higher reaction temperatures provide more energy to overcome activation barriers, often leading the reaction toward the most thermodynamically stable product. Therefore, increasing the temperature can often increase the proportion of the more stable cis-isomer.[3]
-
Solution 2: Vary the Catalyst Metal and Dispersion. The nature of the active metal and its dispersion (the percentage of metal atoms on the surface) can affect stereoselectivity.[3] Different metals will have different adsorption geometries for the xylene molecule and reaction intermediates. Experimenting with different catalysts (e.g., Pt vs. Rh vs. Ru) may alter the cis/trans ratio. Some studies have shown that metal dispersion can influence the final isomer ratio.[3][12]
-
Section 3: Experimental Protocol & Data
Protocol: General Procedure for Catalytic Hydrogenation of m-Xylene
This protocol provides a starting point for a lab-scale batch hydrogenation. Warning: This procedure involves flammable gas under high pressure and should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor.
-
Reactor Preparation:
-
Add m-xylene (e.g., 50 mL) and a suitable solvent (e.g., 50 mL of cyclohexane or ethanol, if necessary) to the inert vessel of a high-pressure autoclave (e.g., a Parr reactor).
-
Carefully add the hydrogenation catalyst (e.g., 5% Pt/C, 0.5-2.0 wt% relative to m-xylene).
-
-
System Purge:
-
Seal the reactor.
-
Purge the system by pressurizing with an inert gas (e.g., nitrogen or argon) to ~50 psi and then venting. Repeat this cycle at least 3-5 times to remove all oxygen.
-
-
Reaction Execution:
-
Begin stirring the mixture (e.g., 500-1000 RPM) to ensure the catalyst is well suspended.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa / 435 psi).
-
Heat the reactor to the target temperature (e.g., 120 °C). The reaction is often exothermic, so monitor the temperature carefully.
-
Maintain the reaction for the desired time (e.g., 4-12 hours), monitoring the hydrogen uptake via the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst.
-
Wash the filter pad with a small amount of fresh solvent.
-
The resulting solution contains the product. The solvent can be removed by rotary evaporation if its boiling point is significantly different from the product.
-
Analyze the crude product by GC and GC-MS to determine conversion and selectivity. Further purification can be achieved by fractional distillation.[15][16]
-
Data Presentation: Comparison of Hydrogenation Catalysts
The following table summarizes typical performance characteristics of various catalysts for xylene hydrogenation. Note that exact results are highly dependent on specific reaction conditions.
| Catalyst System | Support | Typical Temp. (°C) | Typical H₂ Pressure (MPa) | Key Characteristics | References |
| Pt/Al₂O₃ | Alumina | 150 - 250 | 0.1 - 1.0 | High activity; stereoselectivity can depend on temperature and Pt dispersion. Support acidity may cause isomerization. | [3] |
| Ni Nanoparticles | Inert Support | 150 - 220 | ~0.2 | Good activity and cost-effective. Selectivity can be high for direct hydrogenation. | [2] |
| Ru/γ-Al₂O₃ | Alumina | 100 - 130 | 4.0 - 5.0 | Very high activity, allowing for lower temperatures. Can be highly selective. | [5] |
| CoMoSₓ/γ-Al₂O₃ | Alumina | 300 - 400 | >3.0 | Strong acidic character promotes isomerization alongside hydrogenation; often used in hydrotreating. | [6] |
Section 4: Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving issues related to low product yield in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
Diagram 2: Reaction Pathways in m-Xylene Hydrogenation
This diagram illustrates the desired reaction pathway versus common competing side reactions.
Caption: Competing reaction pathways during m-xylene hydrogenation.
References
- 1. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Production of 1,3-Dimethylcyclohexane
Welcome to the technical support center for the synthesis of 1,3-dimethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your experimental outcomes. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your work.
Introduction: The Challenge of Selectivity
The catalytic hydrogenation of m-xylene is the most common and industrially relevant method for producing this compound. While seemingly straightforward, achieving high selectivity for the desired 1,3-isomer, particularly the thermodynamically stable cis-1,3-dimethylcyclohexane, presents a significant challenge. A variety of byproducts can arise from isomerization, incomplete hydrogenation, and side reactions, complicating purification and reducing overall yield. This guide will provide a systematic approach to understanding and controlling these byproduct-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when synthesizing this compound via m-xylene hydrogenation?
You can anticipate several classes of byproducts:
-
Positional Isomers: 1,2-dimethylcyclohexane and 1,4-dimethylcyclohexane are common byproducts arising from the isomerization of the m-xylene starting material or the this compound product.
-
Geometric Isomers: Both the desired this compound and its positional isomers can exist as cis and trans diastereomers. The relative stability of these isomers can influence the final product distribution. For this compound, the cis isomer, with both methyl groups in equatorial positions, is the more stable conformer.[1][2]
-
Incomplete Hydrogenation Products: Residual m-xylene and partially hydrogenated intermediates like dimethylcyclohexenes may be present if the reaction does not go to completion.
-
Isomerization and Ring Opening Products: Under certain catalytic conditions, particularly with acidic supports, you may observe byproducts such as ethylcyclohexane or even ring-opened C8 alkanes.[3]
-
Cracking and Disproportionation Products: More aggressive reaction conditions (high temperature and pressure) or highly acidic catalysts can lead to the formation of smaller alkanes (cracking) or products like toluene and trimethylbenzene (disproportionation).[4]
Q2: How does the choice of catalyst influence the formation of these byproducts?
The catalyst system—comprising the active metal and the support material—is the most critical factor in controlling selectivity.
-
Active Metal: Noble metals like Platinum (Pt) and Palladium (Pd) are highly active for hydrogenation at lower temperatures, which can help minimize thermal side reactions like cracking. Nickel (Ni) is a more cost-effective alternative but often requires higher temperatures and pressures. The choice of metal can also influence the stereoselectivity of the reaction.
-
Catalyst Support: The support material plays a crucial role, particularly its acidity.
-
Acidic Supports (e.g., γ-Al2O3, Zeolites): These can promote isomerization of the xylene starting material and the dimethylcyclohexane product, leading to a mixture of 1,2-, 1,3-, and 1,4-isomers.[4] Highly acidic supports can also catalyze cracking and polymerization, leading to catalyst deactivation by coke formation.[4]
-
Neutral Supports (e.g., Carbon, Silica): These generally lead to higher selectivity for the direct hydrogenation product with less isomerization. For instance, a Pt catalyst on a silica support with a silicalite-1 shell has been shown to exclusively hydrogenate p-xylene to 1,4-dimethylcyclohexane by shape-selective exclusion of other isomers.[5]
-
Q3: What is the effect of temperature and pressure on byproduct formation?
Temperature and pressure are key process parameters that must be carefully optimized:
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions.
-
Isomerization: Higher temperatures favor the thermodynamic equilibrium of isomers, which may not be the desired product distribution.
-
Cracking and Dehydrogenation: At elevated temperatures, C-C bond cleavage (cracking) and dehydrogenation of the cyclohexane ring back to an aromatic ring can occur, especially with certain catalysts.[6]
-
-
Pressure: Higher hydrogen pressure generally favors the hydrogenation reaction and can help suppress dehydrogenation byproducts. It is a critical parameter for ensuring complete conversion of the aromatic starting material.[7] However, extremely high pressures may not be economically viable or necessary and could potentially contribute to hydrocracking with certain catalyst systems.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on the underlying chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of 1,2- and 1,4-dimethylcyclohexane in the product. | The catalyst support is too acidic, promoting isomerization. | Switch to a more neutral support like activated carbon or silica. If using an alumina support, consider using a less acidic phase or neutralizing the acid sites. |
| Reaction temperature is too high, favoring thermodynamic equilibrium of isomers. | Reduce the reaction temperature. This may require a more active catalyst (e.g., Pt or Pd) to maintain a reasonable reaction rate. | |
| Significant amount of unreacted m-xylene. | Insufficient catalyst activity or deactivation. | Increase the catalyst loading or use a more active metal. Ensure the catalyst is properly activated before use. |
| Inadequate hydrogen pressure or poor mass transfer. | Increase the hydrogen pressure and ensure efficient stirring to maximize the dissolution of hydrogen in the reaction medium. | |
| Reaction time is too short. | Increase the reaction time and monitor the progress by techniques like GC to determine when the reaction is complete. | |
| Presence of cracking products (e.g., smaller alkanes). | Reaction temperature is excessively high. | Lower the reaction temperature. This is a critical parameter to control cracking.[8] |
| The catalyst has high cracking activity (e.g., highly acidic zeolites). | Switch to a catalyst with lower acidity.[4] | |
| Low cis/trans ratio of this compound. | The reaction conditions are favoring the formation of the less stable trans isomer. | The stereoselectivity can be influenced by the catalyst and reaction conditions. Some catalysts may favor the formation of the kinetically controlled product. Allowing the reaction mixture to equilibrate under milder conditions after the initial hydrogenation may favor the more stable cis isomer. |
| Difficulty in separating cis and trans isomers by distillation. | The boiling points of the cis and trans isomers are very close. | Standard distillation is often ineffective. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most effective methods.[9] For larger scales, consider fractional crystallization or specialized distillation columns with high theoretical plates. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of m-Xylene to this compound
This protocol aims to maximize the yield of this compound while minimizing isomerization by using a neutral catalyst support.
Materials:
-
m-Xylene (99%+)
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol (anhydrous)
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: Ensure the Pd/C catalyst is dry. If necessary, dry under vacuum at 60-80 °C for 2-4 hours.
-
Reaction Setup: In the autoclave, combine m-xylene (e.g., 10 g, 94.2 mmol) and ethanol (e.g., 50 mL). Add the 5% Pd/C catalyst (e.g., 5 mol% Pd relative to m-xylene).
-
Purging: Seal the autoclave and purge with nitrogen gas 3-5 times to remove air, followed by purging with hydrogen gas 3-5 times.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-20 bar). Begin stirring and heat the reaction to the target temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the ethanol solvent by rotary evaporation. The crude product can be analyzed by GC-MS to determine the product distribution. Further purification can be achieved by fractional distillation if necessary, although separation of isomers will be challenging.
Protocol 2: Gas Chromatography (GC) Analysis for Isomer Separation
This protocol provides a starting point for the analytical separation of dimethylcyclohexane isomers.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for hydrocarbon separation (e.g., a non-polar or medium-polarity column like DB-1 or DB-5)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane)
-
Split Ratio: 50:1
Note: This is a general method. Optimization of the temperature program and column choice may be necessary to achieve baseline separation of all isomers.[10]
Visualizing Key Processes
Byproduct Formation Pathways
Caption: Key pathways for byproduct formation during m-xylene hydrogenation.
Troubleshooting Workflow for High Isomer Byproducts
Caption: Decision tree for troubleshooting high levels of isomer byproducts.
References
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1,3-Dimethylcyclohexane Reforming
Welcome to the technical support center for researchers engaged in 1,3-Dimethylcyclohexane (1,3-DMCH) reforming. This guide is designed to provide in-depth, actionable insights into the common challenges of catalyst deactivation. As specialists in the field, we understand that catalyst stability is paramount to achieving reliable and reproducible results. This document moves beyond simple procedural lists to explain the fundamental mechanisms of deactivation, offering a structured approach to troubleshooting, diagnosis, and mitigation.
Section 1: Understanding the Core Mechanisms of Catalyst Deactivation
Catalyst deactivation is an inevitable process that diminishes catalytic activity and/or selectivity over time.[1] In the context of 1,3-DMCH reforming, which involves complex reaction networks including dehydrogenation, isomerization, and aromatization, deactivation typically proceeds via three primary pathways: coking, sintering, and poisoning.[2] Understanding these mechanisms is the first step toward effective troubleshooting.
1.1 Coking (Fouling)
Coking is the deposition of carbonaceous species (coke) on the catalyst surface.[3] In reforming processes, coke precursors are often unsaturated hydrocarbons that polymerize and dehydrogenate to form poly-aromatic structures.[4][5]
-
Mechanism: Coke can physically block active sites on the metal (e.g., Platinum) and the acid sites on the support (e.g., γ-Al2O3).[3] Severe coking can also obstruct the catalyst's pore structure, creating diffusion limitations for reactants and products.[6]
-
Impact: This leads to a gradual loss of activity. Depending on where the coke deposits (on metal sites vs. acid sites), it can also alter product selectivity.
1.2 Sintering (Thermal Degradation)
Sintering is the thermally induced agglomeration of small metal crystallites into larger ones, resulting in a loss of active surface area.[3][7]
-
Mechanism: At high reforming temperatures, metal atoms become mobile and can migrate across the support surface, leading to particle coalescence.[8] This process is often irreversible.
-
Impact: Sintering causes a significant and often permanent decline in catalytic activity because fewer active sites are exposed to the reactants.[3]
1.3 Poisoning
Poisoning is the strong chemisorption of impurities from the feedstock onto the catalyst's active sites, rendering them inactive.[1][9]
-
Mechanism: Common poisons in reforming feeds include sulfur, nitrogen, and metal compounds.[3][10] Sulfur, in particular, strongly adsorbs to metal sites (e.g., Pt), blocking their dehydrogenation/hydrogenation function.[11][12]
-
Impact: Poisoning can cause a rapid and dramatic loss of activity. It can also alter selectivity by selectively deactivating the metal function, which may increase the relative rate of acid-catalyzed reactions like hydrocracking.[11]
Caption: Primary pathways of catalyst deactivation in reforming.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose the potential root cause of a problem.
Q1: My catalyst's conversion rate is decreasing steadily over time, but the product selectivity (e.g., yield of xylenes) is relatively unchanged. What is the most likely cause?
A1: This pattern typically points to a deactivation mechanism that blocks active sites uniformly without fundamentally altering the catalytic chemistry. The two most probable causes are:
-
Fouling (Coking): A uniform layer of coke is likely forming over the catalyst surface, covering both metal and acid sites without selectively poisoning one type.[13] This reduces the number of available sites, thus lowering overall activity.
-
Sintering: A gradual loss of active metal surface area due to particle agglomeration would also lead to a steady decline in activity while preserving the intrinsic selectivity of the remaining sites.[3]
To differentiate, you would need to perform post-run characterization. Temperature-Programmed Oxidation (TPO) can confirm and quantify coking, while chemisorption or TEM can diagnose sintering.
Q2: I've observed a sharp drop in hydrogen production and purity. Simultaneously, the yield of light gases like methane and propane has increased. What does this indicate?
A2: This is a classic symptom of poisoning of the metallic function, most commonly by sulfur .[11] Here's the causal chain:
-
Sulfur compounds in the feed strongly adsorb onto the platinum (or other noble metal) sites.[12]
-
This deactivates the catalyst's primary function for dehydrogenation (e.g., 1,3-DMCH to xylenes and H₂). The result is a direct and significant drop in hydrogen production.[11]
-
Because the metal's ability to hydrogenate/dehydrogenate is suppressed, the balance between the metal and acid functions is disrupted. The reaction equilibrium shifts, favoring acid-catalyzed hydrocracking reactions on the support (e.g., alumina), which breaks down larger molecules into light paraffins.[11]
Q3: The pressure drop across my fixed-bed reactor is progressively increasing. What is the underlying issue?
A3: A rising pressure drop is a strong physical indication of severe coking leading to pore and void blockage .[6] The deposited coke is not just covering active sites but is physically obstructing the channels through which the gas flows. This can be caused by operating at excessively high temperatures or low hydrogen-to-hydrocarbon ratios, which accelerates the polymerization reactions that form coke.[1] In continuous reforming units, this phenomenon can even impede the flow of the catalyst itself.[4]
Q4: After performing a regeneration cycle, my catalyst's initial activity is much lower than when it was fresh. Why didn't the regeneration work?
A4: This suggests that an irreversible deactivation mechanism has occurred, or the regeneration procedure itself was flawed.
-
Irreversible Sintering: The most likely culprit. If the regeneration temperature was too high during the coke burn-off step, it could have caused severe sintering of the metal particles.[3] Once sintered, the lost surface area cannot be recovered by standard regeneration.
-
Incomplete Coke Removal: The regeneration may not have been aggressive enough (too low temperature or insufficient time) to remove all carbon deposits, especially more graphitic, less reactive forms of coke.
-
Permanent Poisoning: Some poisons, like arsenic, cause permanent deactivation.[10] While sulfur poisoning is often reversible, very high concentrations or specific process conditions can lead to the formation of stable bulk metal sulfides that are difficult to decompose.[14]
| Symptom Observed | Most Probable Cause | Key Diagnostic Technique |
| Steady, non-selective activity loss | Uniform Coking or Sintering | TPO, H₂ Chemisorption, TEM |
| Drop in H₂ yield, increase in light gases | Poisoning of Metal Function (e.g., Sulfur) | XPS, XRF for elemental analysis |
| Increasing pressure drop across reactor | Severe Coking / Pore Blockage | BET Surface Area Analysis, Visual Inspection |
| Low activity after regeneration | Irreversible Sintering | H₂ Chemisorption, TEM |
Section 3: Diagnostic Protocols for Deactivated Catalysts
To confirm the cause of deactivation, a systematic characterization of the spent catalyst is essential.[15][16] This process, often called a "catalyst autopsy," provides definitive evidence to guide mitigation strategies.
Caption: Workflow for post-mortem characterization of a deactivated catalyst.
Experimental Protocol: Catalyst Characterization
-
Sample Collection: After the reaction, cool the reactor under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of the catalyst or coke deposits. Carefully collect a representative sample of the spent catalyst.
-
Temperature-Programmed Oxidation (TPO):
-
Objective: To quantify the amount and determine the nature of coke deposits.
-
Methodology: A known mass of the catalyst is placed in a microreactor. A gas mixture with a low concentration of oxygen (e.g., 2-5% O₂ in He) is passed over the sample while the temperature is ramped linearly. The CO₂ produced from coke combustion is monitored by a mass spectrometer or a thermal conductivity detector. The temperature at which CO₂ evolves can indicate the reactivity of the coke (less structured coke burns at lower temperatures).[13]
-
-
BET Surface Area and Porosimetry:
-
Objective: To measure changes in the catalyst's physical structure.
-
Methodology: This technique involves the physisorption of an inert gas (typically N₂) at cryogenic temperature. The amount of gas adsorbed at different partial pressures is used to calculate the total surface area (via the BET equation) and the pore size distribution.[16] A significant decrease in surface area and pore volume compared to the fresh catalyst indicates sintering or pore blockage by coke.[15]
-
-
Hydrogen (H₂) Chemisorption:
-
Objective: To quantify the number of active metal sites and determine metal dispersion.
-
Methodology: This technique measures the volume of hydrogen gas that chemically adsorbs (chemisorbs) specifically onto the surface of the metal particles. By knowing the stoichiometry of this adsorption (e.g., one H atom per surface Pt atom), the active metal surface area and dispersion can be calculated. A large decrease in H₂ uptake compared to the fresh catalyst is direct evidence of sintering.[17]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To identify elemental poisons on the catalyst surface.
-
Methodology: XPS is a surface-sensitive technique that irradiates the sample with X-rays, causing the emission of core-level electrons.[15] The kinetic energy of these electrons is characteristic of the element from which they were emitted. It is highly effective for detecting surface poisons like sulfur, chlorine, or contaminant metals.[18]
-
Section 4: Mitigation and Regeneration Strategies
Q5: How can I adjust my experimental conditions to minimize catalyst deactivation?
A5: Proactively managing deactivation is crucial. Consider these strategies:
-
To Mitigate Coking:
-
Optimize H₂/Hydrocarbon Ratio: Maintaining a sufficiently high hydrogen partial pressure is critical. Hydrogen inhibits the formation of coke precursors and can hydrogenate them off the surface.[19]
-
Control Temperature: While higher temperatures favor reforming reactions, they also accelerate coking rates.[1] Find the optimal temperature that balances activity and stability for your specific catalyst.
-
-
To Mitigate Sintering:
-
To Mitigate Poisoning:
Q6: What is a reliable protocol for regenerating a catalyst deactivated by coke?
A6: The most common method is an in-situ oxidative regeneration to burn off the carbon deposits. A carefully controlled procedure is vital to avoid thermal damage (sintering).
Protocol: Controlled Coke Burn-Off
-
Purge: Purge the reactor system with an inert gas (N₂) at a moderate temperature (e.g., 150-200°C) to remove any physisorbed hydrocarbons.
-
Initial Oxidation: Introduce a gas stream containing a very low concentration of oxygen (0.5-1.0% O₂ in N₂) at a controlled temperature, typically starting around 350-400°C. The goal is a slow, controlled burn to avoid a rapid temperature spike (exotherm) from the combustion, which would cause sintering.
-
Temperature Ramp: Monitor the reactor temperature and the CO₂ concentration in the effluent gas. Slowly ramp the reactor temperature. If a significant exotherm is observed, hold the temperature until the rate of combustion decreases.
-
Full Burn-Off: Once the initial, more reactive coke is removed, the oxygen concentration and/or temperature can be gradually increased (e.g., up to 450-500°C) to burn off the more refractory, graphitic coke.
-
Soak and Purge: Hold at the final temperature until CO₂ is no longer detected in the effluent. Then, switch back to an inert gas purge to remove all remaining oxygen before re-introducing hydrogen for the reduction step.
-
Re-reduction: Before re-starting the reforming reaction, the oxidized metal sites must be re-reduced, typically under a flow of hydrogen at elevated temperatures.
Q7: Can a sulfur-poisoned catalyst be regenerated?
A7: Often, yes. Sulfur poisoning of reforming catalysts is typically reversible, especially if addressed promptly.[10] The activity can be recovered by removing the sulfur source and treating the catalyst.
-
Low-Temperature Poisoning: If poisoning occurs at lower temperatures, regeneration can be difficult and may require thermal treatment.[20][21]
-
High-Temperature Regeneration: At higher reforming temperatures, the adsorbed sulfur can often be removed by treating the catalyst with a sulfur-free stream of hydrogen or steam/hydrogen.[20][22] This process helps to reduce the adsorbed sulfur species and restore the active metal sites. In some cases, a carefully controlled oxidation followed by re-reduction can also be effective.[23]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 4. nikolabatina.com.mx [nikolabatina.com.mx]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Boosting the sintering resistance of platinum–alumina catalyst via a morphology-confined phosphate-doping strategy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. avant-al.com [avant-al.com]
- 11. thepetrosolutions.com [thepetrosolutions.com]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. Catalyst Characterization Techniques [hidenanalytical.com]
- 18. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 19. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An experimental investigation on the deactivation and regeneration of a steam reforming catalyst [ideas.repec.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Catalyst Deactivation and Regeneration Processes in Biogas Tri-Reforming Process. The Effect of Hydrogen Sulfide Addition | MDPI [mdpi.com]
Technical Support Center: Resolution of trans-1,3-Dimethylcyclohexane Enantiomers
Welcome to the technical support center for the chiral resolution of trans-1,3-dimethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating non-functionalized chiral alkanes. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot the specific challenges you may encounter.
The resolution of enantiomers of saturated hydrocarbons like trans-1,3-dimethylcyclohexane presents a unique analytical challenge. Unlike molecules with polar functional groups, these compounds lack sites for traditional derivatization and exhibit only weak intermolecular interactions, making chiral recognition difficult.[1] This guide provides a comprehensive overview of the most effective method—chiral gas chromatography—and discusses the theoretical, yet impractical, alternative of chemical derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the resolution of trans-1,3-dimethylcyclohexane enantiomers.
Q1: Why can't I resolve trans-1,3-dimethylcyclohexane enantiomers using standard chiral HPLC or crystallization of diastereomeric salts?
Answer: The primary obstacle is the chemical inertness and non-polarity of the alkane structure.
-
Lack of Functional Groups for Derivatization: Standard resolution techniques, such as the formation of diastereomeric salts, require the presence of functional groups like carboxylic acids, amines, or alcohols.[2][3] trans-1,3-Dimethylcyclohexane is a saturated hydrocarbon and lacks any such reactive sites. Converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods, is therefore not straightforward.[4][5]
-
Weak Intermolecular Interactions: Chiral recognition in High-Performance Liquid Chromatography (HPLC) often relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking, between the analyte and the chiral stationary phase (CSP). The interactions of alkanes are limited to weak van der Waals forces, which are often insufficient for effective chiral discrimination on most HPLC CSPs.[1]
Q2: I'm using a chiral Gas Chromatography (GC) column, but I'm not seeing any separation of the enantiomers. What are the likely causes and solutions?
Answer: Achieving separation for a chiral alkane via GC is highly dependent on the choice of the chiral stationary phase and the optimization of chromatographic conditions.
-
Incorrect Chiral Stationary Phase (CSP): This is the most common reason for failure. For volatile, non-polar compounds like trans-1,3-dimethylcyclohexane, the most effective CSPs are derivatized cyclodextrins.[1][6][7]
-
Mechanism of Separation: Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[1] Separation is achieved through the temporary inclusion of the alkane enantiomers into this cavity. Subtle differences in how each enantiomer fits within the chiral environment of the cyclodextrin lead to differences in retention times.[1]
-
Troubleshooting:
-
Verify your column: Ensure you are using a GC column with a CSP specifically designed for chiral hydrocarbon separations, such as a permethylated or other alkylated β-cyclodextrin derivative.[4][8]
-
Consult manufacturer's literature: Column manufacturers often provide application notes for the separation of specific classes of compounds. Review these to confirm your column is suitable for chiral alkanes.
-
-
-
Suboptimal GC Oven Temperature Program: The temperature program directly affects the thermodynamics of the inclusion complexation.
-
Troubleshooting:
-
Lower the temperature: Enantiomeric resolution of volatile compounds on cyclodextrin phases is often improved at lower temperatures. A cryogenic oven may be necessary to achieve sub-ambient temperatures, which can significantly enhance separation.[4]
-
Slow the ramp rate: A slow temperature ramp (e.g., 1-2 °C/min) increases the interaction time between the analytes and the CSP, which can improve resolution.
-
Isothermal analysis: For highly volatile compounds, an isothermal run at a low temperature may provide the best results.
-
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas influences the efficiency of the separation.
-
Troubleshooting: Optimize the flow rate of your carrier gas (typically helium or hydrogen) to achieve the best balance between resolution and analysis time. This often involves performing a van Deemter analysis to find the optimal flow rate for your specific column and analyte.
-
Q3: My peaks are broad and tailing, even with a suitable chiral column. How can I improve the peak shape?
Answer: Poor peak shape can be due to issues with the injection, column overloading, or system activity.
-
Injection Technique:
-
Troubleshooting: Use a split injection to ensure a narrow injection band.[1] A high split ratio (e.g., 100:1) is often necessary for neat or concentrated samples.
-
-
Column Overloading:
-
Troubleshooting: Dilute your sample. Overloading the column with too much analyte will saturate the CSP and lead to peak broadening and reduced resolution.[8]
-
-
System Activity:
-
Troubleshooting: Ensure your GC system is inert. Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure there are no leaks in the system.
-
Q4: Is it possible to derivatize trans-1,3-dimethylcyclohexane to enable separation on an achiral column?
Answer: While theoretically possible, it is practically very challenging and not a recommended routine method.
-
The Challenge of Alkane Functionalization: Saturated C-H bonds are notoriously unreactive.[9] Functionalizing an alkane typically requires harsh reagents and conditions, such as strong oxidants or transition metal catalysts, which can lead to a mixture of products and are not suitable for a simple, quantitative pre-column derivatization.[9][10]
-
Hypothetical Workflow: A multi-step synthetic route would be required to introduce a functional group (e.g., -OH or -NH2) onto the cyclohexane ring. This functionalized product would then need to be reacted with a chiral derivatizing agent to form diastereomers, which could then be separated on a standard achiral GC or HPLC column.[2] This process is laborious, may have low yields, and risks altering the enantiomeric composition of the original sample.
Experimental Workflow and Protocols
The recommended and most practical approach for resolving the enantiomers of trans-1,3-dimethylcyclohexane is by direct analysis using chiral gas chromatography.
Workflow for Chiral GC Resolution
Caption: Workflow for the chiral GC resolution of trans-1,3-dimethylcyclohexane.
Detailed Protocol for Chiral GC Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and column.
-
Column Selection:
-
Sample Preparation:
-
Prepare a dilute solution of the trans-1,3-dimethylcyclohexane racemic mixture (e.g., 0.1% v/v) in a high-purity volatile solvent such as pentane or hexane.
-
-
GC Instrument Parameters:
-
Injector: Split/splitless inlet.
-
Injector Temperature: 200 °C.
-
Injection Mode: Split.
-
Split Ratio: 100:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen, at an optimized flow rate (e.g., 1-2 mL/min).
-
Oven Program:
-
Initial Temperature: 35 °C (cryogenic cooling may be required).
-
Hold Time: 5 minutes.
-
Ramp Rate: 2 °C/min.
-
Final Temperature: 100 °C.
-
Hold Time: 2 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of trans-1,3-dimethylcyclohexane.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Summary Table
While specific retention times and resolution values for trans-1,3-dimethylcyclohexane are highly dependent on the exact column and conditions used, the following table provides a general comparison of CSPs for chiral alkane separations.
| Chiral Stationary Phase (CSP) Type | Common Derivatives | Selectivity Mechanism | Suitability for Chiral Alkanes |
| Derivatized Cyclodextrins | Permethylated, Perethylated, Trifluoroacetylated β- or γ-cyclodextrin | Inclusion Complexation | Excellent [1][4][6][7] |
| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Hydrogen Bonding, Dipole-Dipole Interactions | Poor |
| Polysaccharide Derivatives | Cellulose or Amylose carbamates/esters | Hydrogen Bonding, π-π Interactions, Steric Fit | Poor |
Alternative (Hypothetical) Derivatization Workflow
The following diagram illustrates the theoretical, multi-step process required for resolution via derivatization. This approach is not recommended for routine analysis due to its complexity and low feasibility.
Caption: Hypothetical workflow for resolution via chemical derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gas chromatographic separation of saturated aliphatic hydrocarbon enantiomers on permethylated beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
Scaling up 1,3-Dimethylcyclohexane synthesis for industrial applications
Welcome to the technical support center for the industrial-scale synthesis of 1,3-Dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into the underlying chemistry, troubleshoot common issues, and provide field-proven insights to ensure a safe, efficient, and robust production process.
I. Introduction to Industrial this compound Synthesis
This compound is a valuable cyclic alkane used as a solvent and in organic synthesis.[1] Its industrial production is primarily achieved through the catalytic hydrogenation of m-xylene. While the reaction appears straightforward, scaling up from laboratory to industrial quantities introduces significant challenges related to heat management, catalyst performance, and product purity.[2][3][4]
The core transformation involves the addition of hydrogen across the aromatic ring of m-xylene in the presence of a metal catalyst, typically Platinum on alumina (Pt/Al₂O₃) or Palladium on carbon (Pd/C).[5][6] The reaction is highly exothermic, a critical consideration for large-scale production.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
A1: The most prevalent industrial method is the catalytic hydrogenation of m-xylene. This process offers high atom economy and utilizes readily available starting materials. The reaction is typically carried out in a fixed-bed reactor packed with a suitable hydrogenation catalyst.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the high flammability of this compound and the hydrogen gas used in the reaction.[7][8] The hydrogenation of m-xylene is a highly exothermic reaction, which can lead to thermal runaway if not properly controlled.[4] Therefore, robust temperature monitoring and heat exchange systems are critical. All equipment should be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area with explosion-proof equipment.[7]
Q3: What are the expected products of m-xylene hydrogenation?
A3: The hydrogenation of m-xylene produces a mixture of cis- and trans-1,3-dimethylcyclohexane.[9] The ratio of these stereoisomers can be influenced by the choice of catalyst, reaction temperature, and pressure.[6]
Q4: How can I purify the final this compound product at an industrial scale?
A4: Industrial-scale purification typically involves fractional distillation to separate the this compound isomers from any unreacted m-xylene, solvent, and byproducts.[10] For high-purity applications, further purification steps may include treatment with adsorbents like silica gel to remove polar impurities, followed by a final distillation.[11]
III. Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low Conversion of m-Xylene
Q: My reaction shows a low conversion of m-xylene to this compound, even after the expected reaction time. What are the possible causes and how can I troubleshoot this?
A: Low conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | Check for poisons: Sulfur or carbon monoxide in the hydrogen feed can poison the catalyst. Ensure high-purity hydrogen is used. Regenerate or replace catalyst: The catalyst may have coked or sintered. A regeneration cycle (controlled oxidation followed by reduction) may be necessary. If regeneration is ineffective, the catalyst bed may need to be replaced. |
| Insufficient Hydrogen Pressure | Verify pressure: Ensure the hydrogen pressure is within the optimal range for the specific catalyst being used. Low pressure can lead to incomplete hydrogenation. |
| Low Reaction Temperature | Monitor and adjust temperature: The hydrogenation of xylenes is temperature-dependent. Ensure the reactor temperature is maintained at the optimal level.[12] |
| Poor Mass Transfer | Check flow rates: In a fixed-bed reactor, ensure adequate flow of both hydrogen and m-xylene to facilitate efficient contact with the catalyst. In a slurry reactor, ensure sufficient agitation. |
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low m-xylene conversion.
Problem 2: Poor Selectivity (Undesirable Isomer Ratio or Byproducts)
Q: The analysis of my product shows a high percentage of the undesired stereoisomer and some unexpected byproducts. How can I improve the selectivity of my reaction?
A: Poor selectivity can be caused by non-optimal reaction conditions or catalyst issues.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Suboptimal Temperature | Optimize temperature profile: The stereoselectivity of xylene hydrogenation can be temperature-dependent.[5] A lower temperature generally favors the formation of the cis isomer.[6] |
| Incorrect Catalyst Choice | Evaluate catalyst: The choice of catalyst and support can influence selectivity. For example, the addition of promoters like Cerium to a Pt catalyst can increase the selectivity towards the cis isomer.[5] |
| Byproduct Formation | Hydrogenolysis: At higher temperatures, C-C bond cleavage (hydrogenolysis) can occur, leading to byproducts like toluene and other alkylcyclohexanes. Lowering the reaction temperature can mitigate this. Isomerization: The presence of acidic sites on the catalyst support (e.g., alumina) can promote isomerization of the dimethylcyclohexane product. Using a less acidic support or neutralizing the existing support can reduce this side reaction. |
IV. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of m-Xylene
Materials:
-
m-Xylene (99%+ purity)
-
Hydrogen (UHP grade)
-
5% Pt/Al₂O₃ catalyst
Equipment:
-
High-pressure stirred autoclave reactor
-
Gas inlet and outlet valves
-
Temperature and pressure controllers
-
Mechanical stirrer
Procedure:
-
Catalyst Loading: Under an inert atmosphere (e.g., nitrogen), charge the autoclave with the 5% Pt/Al₂O₃ catalyst.
-
Solvent and Reactant Addition: Add the desired amount of m-xylene to the reactor.
-
System Purge: Seal the reactor and purge with nitrogen several times to remove any residual air, then purge with hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).
-
Reaction: Maintain the temperature and pressure for the desired reaction time. Monitor the hydrogen uptake to track the reaction progress.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Recovery: Open the reactor, and filter the reaction mixture to separate the catalyst. The crude product can then be purified by fractional distillation.
Experimental Workflow Diagram:
Caption: Workflow for catalytic hydrogenation of m-xylene.
V. References
-
Gas Phase Study of o-Xylene Hydrogenation over Pt/Al2O3: The Influence of Ce and the Catalyst. (n.d.). Asian Journal of Chemistry. --INVALID-LINK--
-
Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. (2025, August 10). ScienceDirect. --INVALID-LINK--
-
Kinetics and modeling of o-xylene hydrogenation over Pt/γ-Al2O3 catalyst. (2003, March 15). ScienceDirect. --INVALID-LINK--
-
Selective hydrogenation of p-xylene to 1,4-dimethylcyclohexane. (n.d.). ResearchGate. --INVALID-LINK--
-
1,1-Dimethylcyclohexane Safety Data Sheet. (2025, November 7). Sigma-Aldrich. --INVALID-LINK--
-
1,1-Dimethylcyclohexane Safety Data Sheet. (2021, October 20). Santa Cruz Biotechnology. --INVALID-LINK--
-
CIS-1,3-DIMETHYLCYCLOHEXANE synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate Safety Data Sheet. (2025, August 8). Tokyo Chemical Industry. --INVALID-LINK--
-
This compound, mixture of cis and trans Safety Data Sheet. (2021, December 25). Fisher Scientific. --INVALID-LINK--
-
This compound. (n.d.). CymitQuimica. --INVALID-LINK--
-
Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). (n.d.). Organic Syntheses. --INVALID-LINK--
-
How Cis this compound Is Driving Change in Modern Industry. (2023, July 12). Echemi. --INVALID-LINK--
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. --INVALID-LINK--
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI. --INVALID-LINK--
-
Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. --INVALID-LINK--
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. (2025, February 13). StudyCorgi. --INVALID-LINK--
-
Process for the production of cyclohexane from toluene. (n.d.). Google Patents. --INVALID-LINK--
-
CIS-1,3-DIMETHYLCYCLOHEXANE. (2024, December 18). ChemicalBook. --INVALID-LINK--
-
Catalytic hydrogenation of Benzene. (2025, July 25). askIITians. --INVALID-LINK--
-
Synthesis of 3,3-dimethylcyclohexanone. (n.d.). PrepChem.com. --INVALID-LINK--
-
5,5-dimethyl-1,3-cyclohexanedione. (n.d.). Organic Syntheses. --INVALID-LINK--
-
Technical Support Center: Synthesis of 1,3-Dimethylcyclopentanol. (n.d.). Benchchem. --INVALID-LINK--
-
Method of preparing cyclohexane from toluene. (n.d.). Google Patents. --INVALID-LINK--
-
Production of synthetic toluene. (n.d.). Google Patents. --INVALID-LINK--
-
Chapter 4 Worked Problem 1. (n.d.). Oregon State University. --INVALID-LINK--
-
Purification of cyclohexane. (n.d.). Google Patents. --INVALID-LINK--
-
This compound, mixture of cis and trans 99% 591-21-9. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
STEREOCHEMISTRY OF 1,3 DIMETHYL CYCLOHEXANE. (2020, July 27). YouTube. --INVALID-LINK--
-
picoSpin™ 45/80: Simple Distillation of a Toluene-Cyclohexane Mixture. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--
-
Problem 6: cis or trans 1,3-diEtcyclohex.mp4. (2012, June 10). YouTube. --INVALID-LINK--
-
challenges in scaling up the microbial production of 1,3-propanediol. (n.d.). Benchchem. --INVALID-LINK--
-
Challenges in the scale-up production of 3-Hexyne, 2,5-dimethyl-. (n.d.). Benchchem. --INVALID-LINK--
-
Analysis and purification of hydrogenation products of resorcinol. (2025, August 7). ResearchGate. --INVALID-LINK--
-
Process for the manufacture of 1,3-cyclohexanedione. (n.d.). Google Patents. --INVALID-LINK--
References
- 1. CAS 591-21-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 12. research.abo.fi [research.abo.fi]
Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Dimethylcyclohexane Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the NMR analysis of 1,3-dimethylcyclohexane mixtures. The spectra of these seemingly simple molecules can be deceptively complex due to a combination of stereoisomerism and dynamic conformational equilibria. This resource provides in-depth, experience-based answers to common problems in a direct question-and-answer format.
Troubleshooting Guide: Specific Issues & Solutions
Question 1: Why are the signals in my ¹H NMR spectrum, especially in the 0.8-1.8 ppm region, so broad and poorly resolved at room temperature?
This is the most frequently encountered issue and typically points to a phenomenon known as intermediate chemical exchange .[1][2]
Causality Explained: The complexity arises primarily from the cis-1,3-dimethylcyclohexane isomer. At room temperature, this molecule undergoes rapid "ring flipping" between two chair conformations. In this specific case, the two conformers (one with axial-equatorial methyl groups and the other with equatorial-axial) are energetically identical.
-
NMR Timescale: NMR spectroscopy doesn't take an instantaneous snapshot of a molecule. Instead, it measures an average state over a short period (the "NMR timescale").[3]
-
Exchange Rate: At room temperature, the rate of the ring flip for the cis-isomer is often in the intermediate exchange regime. It's too slow for the spectrometer to see a single, sharp, averaged signal, but too fast to see distinct, sharp signals for each individual conformer. The result is significant peak broadening.[1][3]
The trans-isomer, by contrast, overwhelmingly exists in a single, stable diequatorial (e,e) conformation to avoid a highly unfavorable diaxial (a,a) interaction, which would introduce severe steric strain.[4][5][6] Therefore, its signals are typically sharp. The "messy" spectrum you observe is the superposition of sharp signals from the trans-isomer and broad, poorly defined signals from the cis-isomer.
Solution: Variable Temperature (VT) NMR Experiment The most effective way to resolve this issue is to control the rate of conformational exchange by changing the temperature.[7][8][9]
-
Low Temperature: Cooling the sample (e.g., to -80 °C) will slow the ring flip of the cis-isomer to the "slow exchange" regime.[3][7] This "freezes out" the individual conformers on the NMR timescale, resulting in a spectrum with two sets of sharp, distinct signals for the now non-equivalent protons of the cis-isomer, superimposed on the sharp signals of the trans-isomer.
-
High Temperature: Heating the sample (e.g., to 100 °C) will accelerate the ring flip into the "fast exchange" regime.[3][7] The spectrometer will now see a single, time-averaged environment for the cis-isomer protons, resulting in a set of sharp, averaged signals.
By comparing spectra at different temperatures, you can definitively identify which signals belong to the dynamically exchanging cis-isomer.
Question 2: I can't make sense of the overlapping multiplets for the ring protons. How can I assign which proton is which?
The severe signal overlap in the 1D ¹H NMR spectrum, especially in the aliphatic region (approx. 0.5-1.8 ppm), makes direct assignment nearly impossible.
Causality Explained: You have signals from at least three distinct molecular species at room temperature: the diequatorial trans-isomer and the two rapidly exchanging conformers of the cis-isomer. This results in a dense "forest" of peaks where coupling patterns are obscured.
Solution: 2D NMR Spectroscopy Two-dimensional NMR experiments are essential for resolving this complexity by spreading the information across a second frequency dimension.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10][11] Cross-peaks in the 2D map connect coupled protons, allowing you to trace out the spin systems of the cyclohexane ring for each isomer.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[10][12] Since ¹³C spectra are often much simpler with better-resolved signals, this technique is invaluable for separating overlapping proton signals based on their carbon attachment.
By combining COSY and HSQC, you can confidently map out the H-H and C-H connectivities for each isomer, leading to unambiguous assignments.
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
Objective: To modulate the rate of conformational exchange to either sharpen broad signals (high temp) or resolve individual conformers (low temp).
Methodology:
-
Sample Preparation: Prepare your sample in a solvent with a wide liquid range, such as toluene-d₈ (-95 °C to 111 °C) or dichloromethane-d₂ (-97 °C to 40 °C). Ensure you are using a Class A NMR tube (e.g., Wilmad 507 or higher) designed for VT work to prevent shattering.[7]
-
Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C or 298 K) after standard locking and shimming.
-
Cooling Sequence (to observe slow exchange): a. Set the target temperature to 0 °C. Allow the system to equilibrate for 5-10 minutes. b. Re-shim the sample, as magnetic field homogeneity is temperature-dependent. c. Acquire the ¹H spectrum. d. Repeat steps 3a-3c in increments of -20 °C (e.g., -20 °C, -40 °C, -60 °C, -80 °C) until the broad signals resolve into sharp, distinct peaks.
-
Heating Sequence (to observe fast exchange): a. From ambient temperature, set the target to 40 °C. Allow for equilibration. b. Re-shim and acquire the spectrum. c. Repeat in 20 °C increments until the broad signals coalesce and sharpen into single, averaged peaks. Do not exceed the boiling point of your solvent.[7]
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the methyl groups in the cis and trans isomers?
The chemical shifts of the methyl groups are often the most diagnostic signals for identifying the isomers and determining their ratio.
Answer:
-
trans-1,3-Dimethylcyclohexane (diequatorial): This isomer is conformationally locked. Both methyl groups are in the more stable equatorial position. They are chemically equivalent and will appear as a single, sharp doublet around 0.85 ppm .
-
cis-1,3-Dimethylcyclohexane (ax/eq average): At room temperature, due to rapid ring flipping, the axial and equatorial environments are averaged. This results in a single, often slightly broadened doublet appearing at a chemical shift intermediate between a pure axial and pure equatorial methyl group, typically around 0.90-0.95 ppm .
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Q2: How can I determine the cis:trans isomer ratio from the NMR spectrum?
Answer: The most reliable method is to use the integration of the well-resolved methyl signals in the ¹H NMR spectrum.[13][14]
-
Acquire a spectrum where the methyl signals for both isomers are clearly resolved (a room temperature spectrum is often sufficient).
-
Integrate the area under the methyl signal for the trans-isomer (~0.85 ppm).
-
Integrate the area under the methyl signal for the cis-isomer (~0.90-0.95 ppm).
-
Since both signals represent six protons (two CH₃ groups), the ratio of the integration values directly corresponds to the molar ratio of the isomers.
-
Ratio = (Integral of cis signal) / (Integral of trans signal)
-
Q3: How many signals should I expect in the ¹³C NMR spectrum for each isomer?
Answer: ¹³C NMR can be a powerful tool for confirming the presence of both isomers due to the different molecular symmetries.[15]
-
cis-1,3-Dimethylcyclohexane: This molecule possesses a plane of symmetry that bisects the C2 and C5 carbons. Due to this symmetry, several carbons are chemically equivalent. You should expect to see 5 distinct signals :
-
C1/C3 (methyl-bearing carbons)
-
C4/C6
-
C2
-
C5
-
The two methyl carbons.
-
-
trans-1,3-Dimethylcyclohexane: This isomer lacks a plane of symmetry. All eight carbons are chemically non-equivalent. Therefore, you should expect to see 8 distinct signals .[15]
The appearance of ~13 signals in the ¹³C spectrum of a mixture is a strong confirmation of the presence of both isomers.
Data & Visualization
Table 1: Approximate ¹H and ¹³C Chemical Shifts for this compound Isomers.
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| trans | Methyl (e,e) | ~0.85 (d) | ~22.7 | Conformationally locked; sharp signals. |
| Ring Protons | ~0.5 - 1.8 (m) | ~28.0, 33.5, 35.5, 45.0 | Complex overlapping multiplets. | |
| cis | Methyl (avg) | ~0.92 (d) | ~20.5 | Time-averaged signal at room temp; may be broad. |
| Ring Protons | ~0.8 - 1.7 (m) | ~31.0, 34.5, 41.5 | Broad, poorly resolved signals at room temp. |
Data compiled from the Spectral Database for Organic Compounds (SDBS) and other sources.[16][17][18]
Diagram 1: Conformational Equilibria of this compound
Caption: Conformational analysis of cis and trans isomers.
Diagram 2: Troubleshooting Workflow for Complex Spectra
Caption: Decision tree for spectral analysis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. Video: Stability of Substituted Cyclohexanes [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acdlabs.com [acdlabs.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. homework.study.com [homework.study.com]
- 16. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 17. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR spectrum [chemicalbook.com]
- 18. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 13C NMR [m.chemicalbook.com]
Technical Support Center: Enhancing Selectivity in 1,3-Dimethylcyclohexane Ring-Opening
Welcome to the technical support center for advanced catalytic chemistry. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working on the selective ring-opening of 1,3-dimethylcyclohexane (1,3-DMCH). Our goal is to provide you with in-depth, field-proven insights to troubleshoot common experimental issues and enhance the selectivity of your reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Foundational Concepts - Understanding the Reaction
Before troubleshooting, it is critical to understand the fundamental principles governing the ring-opening of 1,3-DMCH. The reaction's outcome is not arbitrary; it is dictated by a complex interplay between the substrate's stereochemistry, the catalyst's properties, and the reaction conditions.
Q1: What are the primary goals and mechanistic pathways for the selective ring-opening of this compound (1,3-DMCH)?
The selective ring-opening of naphthenic molecules like 1,3-DMCH is a pivotal process, primarily in the context of improving fuel properties.[1] The core objective is to cleave a single C-C bond within the cyclohexane ring to form a C8 alkane, thereby preserving the molecular weight.[2] The specific bond that is cleaved determines the properties of the resulting product.
There are two primary, competing pathways for C-C bond scission:
-
Cleavage at Substituted Positions: This involves breaking the C-C bonds adjacent to the methyl groups (tertiary-secondary carbons). This pathway is desirable for producing less-branched alkanes, which improves the cetane number of diesel fuels.[1] This reaction is thought to proceed through mechanisms involving adsorbed olefin or metallocyclobutane intermediates on the catalyst surface.[1]
-
Cleavage at Unsubstituted Positions: This involves breaking the C-C bonds away from the methyl groups (secondary-secondary carbons). This pathway yields products with a higher degree of branching, which is highly desirable for increasing the octane number of gasoline.[1][3] This route typically occurs via a dicarbene mechanism, where two carbon atoms adsorb perpendicularly on the catalyst surface.[3][4]
Controlling the reaction to favor one pathway over the other is the central challenge and the key to achieving the desired product characteristics.
Caption: Competing pathways in 1,3-DMCH ring-opening.
Q2: How does the stereochemistry of 1,3-DMCH (cis vs. trans) influence its reactivity?
The stereochemistry of the starting material is a frequently overlooked but crucial parameter. 1,3-DMCH exists as two diastereomers: cis and trans. Their conformational preferences have significant energetic and steric implications.
-
cis-1,3-Dimethylcyclohexane: This isomer can exist in two chair conformations: a highly unstable diaxial (a,a) form and a significantly more stable diequatorial (e,e) form.[5][6] The large energy difference means the molecule is effectively "locked" in the diequatorial conformation, where both methyl groups are positioned away from the ring's axial hydrogens, minimizing steric hindrance.[6][7]
-
trans-1,3-Dimethylcyclohexane: This isomer exists as two equivalent and rapidly interconverting chair conformations, each with one axial and one equatorial methyl group (a,e and e,a).[5][6]
The Causality: The diequatorial conformation of the cis isomer presents a different steric profile to the catalyst surface compared to the axial/equatorial trans isomer. The presence of an axial methyl group in the trans isomer can lead to significant 1,3-diaxial interactions, which are steric repulsions with other axial hydrogens.[7][8] This difference in ground-state energy and shape can influence the rate of adsorption and the orientation of the molecule on the catalyst, thereby affecting both overall activity and the selectivity between substituted and unsubstituted C-C bond cleavage. For a given catalytic system, it is essential to either use a pure isomer or to fully characterize the isomeric ratio of your starting material.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing both immediate solutions and the scientific reasoning behind them.
Issue 1: Poor Selectivity to the Desired Ring-Opened Product
Q: My reaction is producing a mixture of branched and linear C8 alkanes. How can I improve selectivity for cleavage at substituted C-C bonds (for higher cetane products)?
This is a classic selectivity problem that points directly to your catalyst system. To favor the formation of less-branched products, you need to promote a mechanism that cleaves C-C bonds at the substituted positions.
Troubleshooting Steps & Scientific Rationale:
-
Evaluate the Catalyst Support: If you are using a silica (SiO₂) support, you are promoting the dicarbene mechanism, which inherently favors cleavage at unsubstituted positions.[1][3][4]
-
Introduce a Promoter: If switching supports is not feasible or provides insufficient selectivity, the addition of a promoter can tune the electronic properties of the catalyst.
-
Solution: Add potassium (K) as a promoter to your catalyst. The addition of potassium ions to an Ir/SiO₂ catalyst can alter the reaction pathway, making the metallocyclobutane intermediate more favorable, which in turn leads to the cleavage of substituted C-C bonds.[9]
-
-
Optimize Reaction Conditions: High temperatures can sometimes lead to a loss of selectivity.
-
Solution: Perform a temperature screen, starting from a lower temperature (e.g., 250-300°C) and incrementally increasing it. Mild reaction conditions can sometimes favor the thermodynamically preferred, more selective pathway.[10]
-
Q: I'm trying to maximize branched C8 isomers for a high-octane product, but my selectivity is low. What should I adjust?
To maximize branching, your goal is to exclusively promote the dicarbene mechanism, which cleaves unsubstituted C-C bonds.[1][3]
Troubleshooting Steps & Scientific Rationale:
-
Confirm Your Catalyst Choice: The standard and most effective catalyst for this transformation is iridium supported on silica (Ir/SiO₂).[1][3] If you are using any other support, particularly alumina, you will inherently get a mixture of products.[4]
-
Ensure Support Purity and Acidity: The acidity of the support can influence side reactions. For this specific goal, a non-acidic or weakly acidic support is ideal to prevent isomerization prior to ring-opening.
-
Solution: Characterize the acidity of your SiO₂ support. If it is too acidic, consider using a different grade of silica or neutralizing any acid sites. Bifunctional catalysts with strong acid sites are designed to facilitate ring contraction and are not ideal for this specific goal.[2]
-
-
Consider a Bimetallic Catalyst: While Ir/SiO₂ is the benchmark, adding a second metal can sometimes refine selectivity.
-
Solution: Investigate the addition of Nickel (Ni) to your Iridium catalyst. The addition of Ni to Ir/Al₂O₃ has been shown to improve the octane number of the product mixture, suggesting it can help steer the reaction towards the desired branched products.[4]
-
Issue 2: Excessive Cracking and Light Gas Formation
Q: My product analysis shows significant amounts of C1-C7 hydrocarbons instead of the target C8 isomers. What is causing this secondary hydrogenolysis and how can I minimize it?
This issue indicates that your catalyst is too active, causing the desired C8 ring-opened products to undergo further C-C bond cleavage (hydrogenolysis) into smaller fragments. This is a common problem with highly active catalysts like Ir/Al₂O₃.[3][4]
Troubleshooting Steps & Scientific Rationale:
-
Reduce Reaction Severity: The most straightforward approach is to reduce the energy input into the system.
-
Solution: Decrease the reaction temperature and/or the residence time (increase flow rate in a flow reactor). This gives the primary products less opportunity to re-adsorb onto the catalyst surface and undergo secondary reactions.
-
-
Add a Promoter to Temper Activity: Promoters can moderate the catalyst's activity without killing its ability to perform the initial ring-opening.
-
Solution: The addition of potassium (K) to Ir/Al₂O₃ has been shown to decrease secondary hydrogenolysis.[3] Potassium can electronically modify the Iridium particles or block the most highly active sites, thus reducing the rate of subsequent cracking reactions.
-
-
Increase Hydrogen Partial Pressure: While it may seem counterintuitive, a high hydrogen-to-hydrocarbon ratio can sometimes suppress unwanted side reactions.[10]
-
Solution: Ensure you are operating under a high H₂/hydrocarbon molar ratio (e.g., 200-1000).[10] High hydrogen coverage on the catalyst surface can help prevent the formation of coke precursors and limit deep hydrogenolysis.
-
Caption: A decision tree for troubleshooting common issues.
Section 3: Protocols & Methodologies
A trustworthy protocol is a self-validating one. This procedure includes checkpoints and analytical steps to ensure each stage is successful.
Protocol: Selective Ring-Opening of 1,3-DMCH using a Supported Iridium Catalyst
This protocol provides a general framework. Specific parameters (temperature, pressure, flow rates) must be optimized for your specific selectivity goal based on the principles outlined above.
1. Catalyst Preparation and Pre-treatment (Self-Validation Step)
- Step 1.1 (Impregnation): Prepare the catalyst (e.g., 1 wt% Ir on SiO₂ or Al₂O₃) via incipient wetness impregnation using a suitable precursor like IrCl₃ or H₂IrCl₆.
- Step 1.2 (Drying): Dry the impregnated support overnight at 120°C to remove the solvent.
- Step 1.3 (Calcination): Calcine the dried catalyst in flowing air at 400-500°C for 3-4 hours to decompose the precursor and anchor the metal oxide to the support.
- Step 1.4 (Reduction): Prior to reaction, the catalyst must be reduced. Place the calcined catalyst in the reactor. Heat under flowing H₂ (e.g., 50 mL/min) to 400°C for 2 hours. This step is critical to form the active metallic Ir⁰ particles.
- Validation Check: After reduction, the catalyst should appear as a uniform grey or black powder. A sample can be analyzed by techniques like CO chemisorption to determine metal dispersion, which is a key indicator of catalyst quality.[9]
2. Reaction Setup and Execution
- Step 2.1 (Reactor): Use a fixed-bed flow reactor system capable of handling high pressure and temperature.
- Step 2.2 (Feed): Deliver the 1,3-DMCH (cis/trans mixture or pure isomer) using a high-precision liquid pump (e.g., HPLC pump). The hydrocarbon is vaporized and mixed with a controlled flow of H₂ before entering the reactor.
- Step 2.3 (Conditions):
- Temperature: 250 - 350°C
- Pressure: 10 - 40 bar H₂
- H₂/DMCH Molar Ratio: >200
- WHSV (Weight Hourly Space Velocity): 1 - 5 h⁻¹
- Step 2.4 (Product Collection): Cool the reactor outlet stream and separate the gas and liquid phases in a cold trap.
3. Product Analysis (Self-Validation Step)
- Step 3.1 (Technique): Analyze the liquid product using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Step 3.2 (Quantification): Use an internal standard to accurately calculate the conversion of 1,3-DMCH and the yield of each product.
- Validation Check: The carbon balance should be >95%. A poor carbon balance suggests the formation of light gases that were not trapped or coke deposition on the catalyst.
subgraph "cluster_prep" {
label = "1. Catalyst Preparation";
style="filled";
color="#E8F0FE";
Impregnation -> Drying -> Calcination -> Reduction [color="#4285F4"];
}
subgraph "cluster_reaction" {
label = "2. Reaction Execution";
style="filled";
color="#E6F4EA";
Reactor_Setup -> Set_Conditions -> Run_Reaction -> Collect_Product [color="#34A853"];
}
subgraph "cluster_analysis" {
label = "3. Analysis & Validation";
style="filled";
color="#FDF2F2";
GCMS_Analysis -> Quantify_Products -> Calculate_Selectivity -> Validate_Carbon_Balance [color="#EA4335"];
}
Reduction -> Reactor_Setup [lhead=cluster_reaction, ltail=cluster_prep, label="Load Catalyst"];
Collect_Product -> GCMS_Analysis [lhead=cluster_analysis, ltail=cluster_reaction, label="Analyze Sample"];
}
Caption: A streamlined workflow for the ring-opening experiment.
Section 4: Data Summary & Advanced Topics
Catalyst Performance Summary
The choice of catalyst and promoter is the most powerful tool for controlling selectivity. The following table summarizes key findings from the literature.
| Catalyst System | Primary Mechanism | Favored Cleavage | Primary Product Type | Ideal For | Key Issues |
| Ir/SiO₂ | Dicarbene[1][3] | Unsubstituted | Highly Branched | High Octane Gasoline | Can have low activity |
| Ir/Al₂O₃ | Metallocyclobutane[1] | Substituted | Less Branched | High Cetane Diesel | High activity, risk of secondary hydrogenolysis[3][4] |
| K-promoted Ir/SiO₂ | Metallocyclobutane[9] | Substituted | Less Branched | Tuning selectivity towards high cetane | Promoter loading is critical[9] |
| K-promoted Ir/Al₂O₃ | Metallocyclobutane | Substituted | Less Branched | Reducing secondary hydrogenolysis[3] | May slightly decrease overall activity |
| Ni-promoted Ir/Al₂O₃ | Mixed | Unsubstituted | Highly Branched | Improving octane number[4] | Bimetallic formulation can be complex |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What analytical techniques are best for characterizing the product mixture?
-
A: High-resolution Gas Chromatography (GC) is essential to separate the various C8 isomers. Coupling this with Mass Spectrometry (MS) is critical for positive identification of each isomer based on its fragmentation pattern. A Flame Ionization Detector (FID) is used for accurate quantification.
-
-
Q: Are there safety concerns specific to 1,3-DMCH ring-opening reactions?
-
A: Yes. These reactions are typically run under high pressures of hydrogen gas, which is extremely flammable. The reactor must be properly rated for the intended pressure and temperature, and a robust leak-checking procedure is mandatory. 1,3-DMCH itself is a flammable liquid.[11] Standard laboratory safety protocols for handling flammable liquids and high-pressure gases must be strictly followed.
-
-
Q: Can this methodology be applied to other naphthenic molecules?
-
A: Absolutely. The principles discussed here for 1,3-DMCH are broadly applicable to the ring-opening of other substituted cyclohexanes (e.g., methylcyclohexane, 1,2- and 1,4-dimethylcyclohexane) and even five-membered rings like methylcyclopentane.[1][2] The general trends for catalyst selectivity (Ir/SiO₂ vs. Ir/Al₂O₃) hold, although the specific product distributions will vary.
-
References
- 1. ou.edu [ou.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ou.edu [ou.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 1,3-Dimethylcyclohexane
Welcome to our dedicated resource for scientists, researchers, and drug development professionals utilizing 1,3-Dimethylcyclohexane. This guide provides in-depth troubleshooting strategies and practical advice to address common solubility challenges encountered with this nonpolar aliphatic solvent. Our objective is to equip you with the scientific principles and experimental protocols necessary to optimize your processes and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my compound exhibiting poor solubility in this compound?
A1: The primary reason for poor solubility in this compound is a fundamental mismatch in intermolecular forces. As a nonpolar hydrocarbon, this compound's solvating power is limited to weak van der Waals forces.[1][2] Consequently, it is an excellent solvent for other nonpolar compounds but struggles to dissolve substances that are polar, capable of hydrogen bonding (e.g., containing -OH, -NH, or -COOH groups), or have strong dipole-dipole interactions. This follows the "like dissolves like" principle of solubility. A significant disparity in the Hildebrand solubility parameters between your solute and this compound is a strong indicator of potential solubility issues.[3][4]
Q2: At what temperatures can I expect this compound to be a liquid?
A2: this compound is a liquid at room temperature and has a boiling point of approximately 120-124°C (248-255°F), depending on the specific isomer (cis or trans).[2][5] It is important to consider this working range when designing experiments that require heating to enhance solubility.
Q3: Is this compound flammable?
A3: Yes, this compound is a highly flammable liquid and vapor.[6][7][8] It is crucial to work in a well-ventilated area, away from open flames, sparks, and other sources of ignition. Always handle this solvent with appropriate safety precautions, including the use of personal protective equipment.[6][9]
Troubleshooting Guides
Issue 1: My compound is virtually insoluble in this compound at ambient temperature.
This is a frequent challenge, particularly for complex organic molecules and active pharmaceutical ingredients (APIs) that possess some degree of polarity.
Root Cause: The insolubility is likely due to the solute's high polarity and/or significant crystal lattice energy, which the weak intermolecular forces of this compound cannot overcome.
Strategic Solutions:
1. Thermal Gradient Solubility Analysis
-
Scientific Rationale: Increasing the temperature imparts kinetic energy to the solvent molecules, enhancing their ability to overcome the solute's crystal lattice energy. For most compounds, solubility increases with temperature.
-
Detailed Protocol:
-
Prepare a slurry of the compound in this compound in a sealed, pressure-rated vessel equipped with a magnetic stir bar.
-
Place the vessel on a stirrer hotplate with a temperature probe to monitor the actual solvent temperature.
-
Incrementally increase the temperature by 5-10°C, allowing the mixture to equilibrate for at least 20 minutes at each step with continuous stirring.
-
Visually inspect for dissolution. The temperature at which the last solid particles dissolve is the saturation temperature for that concentration.
-
Critical Safety Note: Ensure your experimental setup is well below the boiling point of this compound to prevent pressure buildup, unless you are using a reflux apparatus.[6]
-
2. Co-Solvent System Optimization
-
Scientific Rationale: The introduction of a miscible co-solvent can modify the overall polarity of the solvent system, making it more favorable for dissolving solutes with higher polarity.[10][11][12][13][14]
-
Workflow for Co-solvent Selection:
Caption: Systematic workflow for co-solvent selection.
-
Quantitative Data Summary:
| Co-Solvent | Hildebrand Parameter (δ) approx. MPa½ | Expected Effect on Polarity | Recommended Starting Concentration (v/v) |
| Toluene | 18.2 | Minor Increase | 5-15% |
| Tetrahydrofuran (THF) | 19.4 | Moderate Increase | 2-10% |
| Acetone | 20.0 | Significant Increase | 1-5% |
-
Experimental Protocol:
-
Begin with a 2% (v/v) solution of the co-solvent in this compound.
-
Add a known excess of your solute and stir at a constant temperature for a set period (e.g., 1 hour).
-
Filter the saturated solution and analyze the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Repeat with increasing concentrations of the co-solvent until the desired solubility is achieved.
-
Issue 2: My compound dissolves with heating but precipitates upon cooling.
This indicates the formation of an unstable, supersaturated solution.
Root Cause: The solution is thermodynamically unstable. Any slight perturbation, such as a decrease in temperature or the presence of nucleation sites (like dust), can trigger crystallization.
Strategic Solutions:
1. Sonication-Assisted Dissolution
-
Scientific Rationale: High-frequency sound waves, or sonication, induce acoustic cavitation—the formation and collapse of microscopic bubbles.[15] This process generates intense localized energy, which can break down solute agglomerates and enhance mass transfer at the solid-liquid interface, thereby speeding up dissolution.[16][17][18][19]
-
Detailed Protocol:
-
Prepare a slurry of the compound in the this compound solvent system.
-
Place the sample vessel into an ultrasonic bath. For more direct energy transfer, a probe-type sonicator can be used, but be cautious of potential sample degradation.
-
Apply sonication in pulsed intervals (e.g., 1 minute on, 1 minute off) to prevent excessive heating of the solvent.
-
Monitor the temperature of the solution and use a cooling bath if necessary.
-
Continue until complete dissolution is observed. This method is particularly effective for preparing stable nanosuspensions of poorly soluble drugs.[11]
-
2. Surfactant-Mediated Solubilization
-
Scientific Rationale: Surfactants are amphiphilic molecules that can form reverse micelles in nonpolar solvents.[20][21] The hydrophobic tails of the surfactant interact with the this compound, while the hydrophilic heads create a polar core that can encapsulate and solubilize more polar solute molecules.[22][23]
-
Logical Decision Diagram for Surfactant Use:
Caption: Decision-making for surfactant application.
-
Considerations: The addition of a surfactant will create a more complex multi-component system. This may be undesirable if the goal is to crystallize a pure compound from the solution. However, for applications like formulations or nanoparticle synthesis, it can be a highly effective strategy.
References
- 1. CAS 591-21-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 4. nwsci.com [nwsci.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, trans- | C8H16 | CID 16629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. grokipedia.com [grokipedia.com]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. hielscher.com [hielscher.com]
- 17. Sonication - Wikipedia [en.wikipedia.org]
- 18. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 19. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 20. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. Surfactants [SubsTech] [substech.com]
- 23. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of Steric Stability: 1,3-Dimethylcyclohexane vs. 1,2-Dimethylcyclohexane
For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of stereoisomeric stability is fundamental to predicting molecular behavior and designing effective synthetic pathways. This guide provides an in-depth, objective comparison of the stability of 1,3-dimethylcyclohexane and 1,2-dimethylcyclohexane isomers, supported by conformational analysis and experimental thermodynamic data. We will dissect the subtle interplay of steric forces that dictates the preferred spatial arrangements and energetic landscapes of these seemingly similar molecules.
The Foundation: Conformational Analysis of Substituted Cyclohexanes
The non-planar "chair" conformation of the cyclohexane ring is the cornerstone of this analysis. Substituents on a chair conformation can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of a substituted cyclohexane is predominantly governed by the minimization of steric strain, which arises from unfavorable interactions between atoms. Two key types of strain are critical to this discussion:
-
1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the two axial hydrogens (or other substituents) on the same face of the ring, located at the third carbon atoms away. This is a significant source of strain.
-
Gauche-Butane Interactions: A torsional strain that occurs in conformations where two methyl groups on adjacent carbons are in a gauche relationship (a 60° dihedral angle), similar to the gauche conformer of butane.
Substituents generally prefer the more spacious equatorial position to avoid the energetically costly 1,3-diaxial interactions. The energy difference between the axial and equatorial conformations for a given substituent is known as its "A-value". For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol), quantifying its preference for the equatorial position.[1]
Analysis of 1,2-Dimethylcyclohexane Isomers
The positioning of two methyl groups on adjacent carbons introduces both cis/trans isomerism and unique conformational challenges.
cis-1,2-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same face of the ring. To achieve this in a chair conformation, one methyl group must be in an axial position and the other in an equatorial position (axial-equatorial or a,e). A ring flip converts it to an equivalent equatorial-axial (e,a) conformation.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "cis-1,2-Dimethylcyclohexane" A [label=""]; B [label=""]; A -- "Ring Flip" -- B; end subgraph "Conformer 1 (a,e)" C [label="Axial-Equatorial"]; end subgraph "Conformer 2 (e,a)" D [label="Equatorial-Axial"]; end } Conformational equilibrium of cis-1,2-dimethylcyclohexane.
Both chair conformations of cis-1,2-dimethylcyclohexane are energetically equivalent.[2] Each conformer has one axial methyl group, which introduces two 1,3-diaxial interactions with axial hydrogens. Additionally, the adjacent methyl groups create a gauche-butane interaction. The total steric strain for each conformer is the sum of these interactions: approximately 1.8 kcal/mol from the axial methyl group and about 0.9 kcal/mol from the gauche interaction, totaling around 2.7 kcal/mol (11.4 kJ/mol).[2][3]
trans-1,2-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one where both methyl groups are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a).
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "trans-1,2-Dimethylcyclohexane" A [label=""]; B [label=""]; A -- "Ring Flip" -- B; end subgraph "Conformer 1 (e,e) - More Stable" C [label="Diequatorial"]; end subgraph "Conformer 2 (a,a) - Less Stable" D [label="Diaxial"]; end } Conformational equilibrium of trans-1,2-dimethylcyclohexane.
The diequatorial conformer is significantly more stable.[4] It avoids all 1,3-diaxial interactions involving the methyl groups, though it still possesses one gauche-butane interaction between the two equatorial methyl groups, contributing about 0.9 kcal/mol of strain.[3] The diaxial conformer is highly unstable, with both methyl groups in the axial position, leading to four 1,3-diaxial interactions and a total strain of approximately 3.6 kcal/mol.[3] Consequently, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation.
Analysis of this compound Isomers
When the methyl groups are separated by one carbon, the nature of their steric interactions changes significantly.
cis-1,3-Dimethylcyclohexane
For the methyl groups to be on the same face of the ring in a 1,3-relationship, they can either both be equatorial (e,e) or both be axial (a,a).
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "cis-1,3-Dimethylcyclohexane" A [label=""]; B [label=""]; A -- "Ring Flip" -- B; end subgraph "Conformer 1 (e,e) - More Stable" C [label="Diequatorial"]; end subgraph "Conformer 2 (a,a) - Less Stable" D [label="Diaxial"]; end } Conformational equilibrium of cis-1,3-dimethylcyclohexane.
The diequatorial conformer of cis-1,3-dimethylcyclohexane is the most stable conformation for this isomer, as it has no 1,3-diaxial interactions or gauche-butane interactions between the methyl groups.[3][5] The diaxial conformer is highly unstable due to severe 1,3-diaxial interactions between the two large methyl groups, in addition to their interactions with axial hydrogens. This makes the diequatorial conformer overwhelmingly favored at equilibrium.[3]
trans-1,3-Dimethylcyclohexane
In the trans isomer, with methyl groups on opposite faces, one must be axial and the other equatorial (a,e). The ring flip results in an equivalent equatorial-axial (e,a) conformation.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "trans-1,3-Dimethylcyclohexane" A [label=""]; B [label=""]; A -- "Ring Flip" -- B; end subgraph "Conformer 1 (a,e)" C [label="Axial-Equatorial"]; end subgraph "Conformer 2 (e,a)" D [label="Equatorial-Axial"]; end } Conformational equilibrium of trans-1,3-dimethylcyclohexane.
Similar to cis-1,2-dimethylcyclohexane, both chair conformations of trans-1,3-dimethylcyclohexane are energetically equivalent.[6] Each has one axial methyl group, resulting in a steric strain of about 1.8 kcal/mol.[3] Unlike the 1,2-isomers, there are no gauche interactions between the methyl groups in the 1,3-isomers.[5]
Comparative Stability: The Decisive Factors
To determine the overall stability, we must compare the most stable conformation of each isomer.
| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Strain Energy (kcal/mol) |
| cis-1,2-dimethylcyclohexane | Axial-Equatorial (a,e) | 1 axial CH₃, 1 gauche CH₃/CH₃ | ~2.7 |
| trans-1,2-dimethylcyclohexane | Diequatorial (e,e) | 1 gauche CH₃/CH₃ | ~0.9 |
| cis-1,3-dimethylcyclohexane | Diequatorial (e,e) | None | ~0 |
| trans-1,3-dimethylcyclohexane | Axial-Equatorial (a,e) | 1 axial CH₃ | ~1.8 |
From this analysis, it is evident that for 1,2-disubstitution, the trans isomer is more stable than the cis isomer. Conversely, for 1,3-disubstitution, the cis isomer is the more stable of the two.[4][7]
When comparing the most stable isomers of each positional type, cis-1,3-dimethylcyclohexane is the most stable of the four isomers discussed . Its diequatorial conformation avoids both the 1,3-diaxial interactions and the gauche-butane interaction present in the most stable conformation of trans-1,2-dimethylcyclohexane.[8]
Experimental Validation: Heats of Isomerization
Experimental data provides the ultimate validation of these conformational analyses. The heat of isomerization, which is the enthalpy change for the conversion of one isomer to another, is a direct measure of their relative stabilities. A landmark study by Johnson, Prosen, and Rossini on the heats of combustion of alkylcyclohexanes provides this crucial data.[1]
The data below shows the heat of isomerization of various dimethylcyclohexanes relative to ethylcyclohexane. A more negative value indicates greater stability (lower enthalpy).
| Isomer | Heat of Isomerization (kcal/mol at 25°C) |
| cis-1,2-dimethylcyclohexane | +0.08 |
| trans-1,2-dimethylcyclohexane | -1.46 |
| cis-1,3-dimethylcyclohexane | -2.57 |
| trans-1,3-dimethylcyclohexane | -0.85 |
Data from Johnson, W. H., Prosen, E. J., & Rossini, F. D. (1947).[1]
These experimental results confirm our conformational analysis:
-
cis-1,3-dimethylcyclohexane is the most stable isomer , with the most negative heat of isomerization.
-
trans-1,2-dimethylcyclohexane is the next most stable.
-
The difference in stability between the most stable 1,3-isomer (cis) and the most stable 1,2-isomer (trans) is significant.
Conclusion
The stability of disubstituted cyclohexanes is a classic example of how subtle changes in substituent positioning lead to significant differences in molecular energy and geometry. While both trans-1,2-dimethylcyclohexane and cis-1,3-dimethylcyclohexane can adopt conformations where both methyl groups are equatorial, the latter is more stable due to the absence of the gauche-butane interaction that destabilizes the former. For researchers in fields where molecular shape and energy are critical, a thorough understanding of these fundamental principles of steric strain is indispensable for predicting and controlling chemical and biological outcomes. The experimental heats of isomerization provide robust, quantitative evidence that complements and validates the predictions derived from conformational analysis.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. youtube.com [youtube.com]
- 3. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
A Comparative Guide to the Reactivity of 1,3-Dimethylcyclohexane and 1,4-Dimethylcyclohexane
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount in predicting molecular behavior and reactivity. This guide offers an in-depth comparison of the reactivity of 1,3-dimethylcyclohexane and 1,4-dimethylcyclohexane, moving beyond simple stability to explore how conformational dynamics and steric factors govern their chemical transformations. By synthesizing foundational principles with experimental data, we will elucidate the subtle yet significant differences in their reactivity profiles.
The Foundation of Reactivity: A Conformational Analysis
The reactivity of any substituted cyclohexane is intrinsically linked to the stability of its chair conformations and the steric accessibility of its reactive sites. The dominant conformation of a molecule dictates the spatial orientation of its atoms, which in turn influences the approach of reagents and the stability of transition states.
The key to understanding the stability of dimethylcyclohexane isomers lies in the energetic penalty of placing a methyl group in an axial position. This strain, primarily due to 1,3-diaxial interactions with other axial hydrogens, is quantified by the "A-value," which for a methyl group is approximately 1.7 kcal/mol.[1][2] An axial methyl group experiences steric repulsion from the axial hydrogens at the C3 and C5 positions, destabilizing that conformation.[3] Consequently, conformations that place methyl groups in the more spacious equatorial positions are significantly favored.
Let's examine the conformational equilibria for the cis and trans isomers of 1,3- and 1,4-dimethylcyclohexane.
This compound
-
cis-1,3-Dimethylcyclohexane: This isomer can exist in two chair conformations. One places both methyl groups in equatorial positions (diequatorial), while the other places both in axial positions (diaxial). The diequatorial conformer is substantially more stable as it avoids the significant steric strain of two axial methyl groups.[4]
-
trans-1,3-Dimethylcyclohexane: In this isomer, one methyl group is always axial and the other is equatorial. Ring flipping interconverts the axial and equatorial positions of the two methyl groups, resulting in two conformers of equal energy.[4]
1,4-Dimethylcyclohexane
-
cis-1,4-Dimethylcyclohexane: Similar to the trans-1,3 isomer, the cis-1,4 isomer always has one axial and one equatorial methyl group. The two chair conformers are isoenergetic.
-
trans-1,4-Dimethylcyclohexane: This isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is overwhelmingly favored due to the absence of 1,3-diaxial interactions.[5][6]
The following DOT script visualizes the energy relationships between the conformers.
Summary of Ground State Stabilities:
| Isomer | Most Stable Conformation | Relative Stability |
| cis-1,3-Dimethylcyclohexane | Diequatorial (e,e) | Most Stable 1,3-Isomer |
| trans-1,3-Dimethylcyclohexane | Axial/Equatorial (a,e) | Less Stable than cis-1,3 |
| cis-1,4-Dimethylcyclohexane | Axial/Equatorial (a,e) | Less Stable than trans-1,4 |
| trans-1,4-Dimethylcyclohexane | Diequatorial (e,e) | Most Stable 1,4-Isomer |
Reactivity Comparison: Where Conformation Dictates Fate
The differences in conformational stability and the accessibility of reactive sites directly translate to differences in chemical reactivity. We will explore this through the lens of several key reaction types.
Free Radical Halogenation: The Importance of C-H Bond Accessibility
Free radical halogenation proceeds via the abstraction of a hydrogen atom to form a radical intermediate. The rate of this step is highly dependent on the stability of the resulting radical and the steric accessibility of the C-H bond being broken.
Experimental Insights from Hydrogen Atom Transfer (HAT) Studies:
Direct experimental data on the reactivity of different C-H bonds in cyclohexane systems comes from studies on hydrogen atom transfer to the cumyloxyl radical. These studies reveal a significant difference in reactivity between axial and equatorial C-H bonds.
A key finding is that tertiary equatorial C-H bonds are substantially more reactive than their axial counterparts . In fact, the rate constants for hydrogen abstraction from tertiary equatorial C-H bonds were found to be 10-14 times higher than for the corresponding axial C-H bonds.[7]
This enhanced reactivity of equatorial C-H bonds is attributed to the release of steric strain in the transition state. As the equatorial C-H bond breaks, the carbon atom begins to rehybridize, relieving gauche interactions and leading to a more stable, lower-energy transition state. Conversely, the abstraction of an axial hydrogen can lead to an increase in torsional strain in the transition state, thus deactivating this position.[7]
Applying this to Dimethylcyclohexanes:
-
trans-1,4-Dimethylcyclohexane: In its dominant diequatorial conformation, both tertiary hydrogens are axial.
-
cis-1,4-Dimethylcyclohexane: This isomer has one equatorial and one axial tertiary hydrogen.
-
cis-1,3-Dimethylcyclohexane: In its most stable diequatorial conformation, both tertiary hydrogens are axial.
-
trans-1,3-Dimethylcyclohexane: This isomer possesses one equatorial and one axial tertiary hydrogen.
Based on the experimental evidence that equatorial C-H bonds are more reactive, we can predict the following reactivity order for free-radical halogenation at the tertiary carbons:
cis-1,4-Dimethylcyclohexane ≈ trans-1,3-Dimethylcyclohexane > trans-1,4-Dimethylcyclohexane ≈ cis-1,3-Dimethylcyclohexane
The isomers with an equatorial tertiary hydrogen (cis-1,4 and trans-1,3) are expected to react faster than those where both tertiary hydrogens are axial in the most stable conformation (trans-1,4 and cis-1,3).
The following diagram illustrates the workflow for predicting reactivity in free-radical halogenation.
References
- 1. Chromic Acid Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol [chemedx.org]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. reddit.com [reddit.com]
- 4. homework.study.com [homework.study.com]
- 5. chegg.com [chegg.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. cis-1,4-dimethylcyclohexane.html [ursula.chem.yale.edu]
A Comparative Guide to the Solvent Properties of 1,3-Dimethylcyclohexane and Toluene for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can dictate reaction efficiency, product purity, and process safety. This guide provides an in-depth, objective comparison of two common nonpolar solvents: 1,3-Dimethylcyclohexane, an alicyclic hydrocarbon, and Toluene, an aromatic hydrocarbon. By examining their fundamental properties and performance in practical applications, this document aims to equip researchers with the necessary insights to make informed solvent selections.
Fundamental Physicochemical Properties: A Head-to-Head Comparison
A solvent's utility is fundamentally governed by its physical and chemical characteristics. While both this compound and Toluene are classified as nonpolar, their structural differences—an alkyl-substituted saturated ring versus an aromatic system—give rise to distinct properties.
Toluene (methylbenzene) is a colorless, water-insoluble liquid with the characteristic odor of paint thinners.[1][2][3] It is a mono-substituted benzene derivative, consisting of a methyl group (CH₃) attached to a phenyl group.[1] this compound is a colorless, flammable liquid and is also insoluble in water.[4][5][6] It is a saturated hydrocarbon, meaning it lacks the delocalized pi-electron system found in toluene.
The following table summarizes their key physicochemical properties for easy comparison.
| Property | This compound (mixture of cis/trans) | Toluene |
| Molecular Formula | C₈H₁₆ | C₇H₈ |
| Molecular Weight | 112.21 g/mol [7][8] | 92.14 g/mol [2][9] |
| Boiling Point | 120-124 °C[4][8] | 110.6 °C[1][2][3][10] |
| Melting Point | -76 °C[7] | -95.0 °C[1][3] |
| Density | ~0.767 g/mL at 25 °C[4][8][11] | ~0.867 g/mL at 20 °C[12][13][14] |
| Polarity | Nonpolar (Alicyclic) | Nonpolar (Aromatic)[15][16] |
| Polarity Index (P') | ~0.1 (estimated, similar to cyclohexane) | 2.4[17][18] |
| Refractive Index (n20/D) | 1.426[4][8] | 1.496[10][17] |
| Solubility in Water | Insoluble | Insoluble (0.52 g/L at 20°C)[13] |
| Flash Point | 9 °C (closed cup)[8] | 4 °C (closed cup)[2][13][19] |
Deeper Dive into Solvent Characteristics
Polarity and Solubility Profile
The adage "like dissolves like" is a cornerstone of solvent theory. While both solvents are nonpolar, their ability to dissolve various solutes differs due to their molecular structures.
-
Toluene: As an aromatic hydrocarbon, toluene possesses a region of pi-electron density. This allows it to engage in π-π stacking interactions with other aromatic compounds and solutes with polarizable electrons. Toluene is an excellent solvent for nonpolar substances, including oils, resins, and other hydrophobic compounds.[15] Its nonpolar nature arises from the symmetrical distribution of electrons across its benzene ring and the small electronegativity difference between carbon and hydrogen atoms.[15][16]
-
This compound: This is a classic nonpolar, aliphatic solvent. Its dissolving power is primarily derived from London dispersion forces. It is most effective at dissolving other nonpolar, aliphatic compounds, such as oils, greases, and many polymers. It lacks the ability to participate in the specific π-π interactions that characterize toluene.
A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a liquid into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Toluene | 18.0 | 1.4 | 2.0 |
| Cyclohexane * | 16.8 | 0 | 0.2 |
The HSP data quantitatively confirms the qualitative description. Toluene has a higher dispersion component and small polar and hydrogen bonding components, reflecting its aromatic character.[20][21] Cyclohexane (and by extension, this compound) has almost no polar or hydrogen bonding character, making it a purely nonpolar solvent.[20] This difference is crucial when selecting a solvent for a specific solute; a solute with even mild polar characteristics will likely have better solubility in toluene than in this compound.
Volatility and Reaction Temperature
The boiling points of the two solvents are relatively close (120-124°C for this compound vs. 110.6°C for toluene).[1][4][8] This makes them suitable for reactions that require heating to around 100-120°C. Toluene's slightly lower boiling point makes it somewhat easier to remove under reduced pressure, a common consideration in product isolation.[9] Both can be used for azeotropic removal of water, although toluene is more commonly employed for this purpose.[9]
Chemical Reactivity and Stability
-
This compound: As a saturated alkane, it is generally chemically inert and stable.[4] It does not react with most common reagents, making it a reliable medium for a wide range of chemical transformations where the solvent should not participate.
-
Toluene: While often used as a non-participatory solvent, toluene is not entirely inert. The methyl group can be a site for radical reactions, such as bromination with N-bromosuccinimide (NBS).[1] The aromatic ring is more reactive than benzene and can undergo electrophilic aromatic substitution.[1] This reactivity can be a drawback if it interferes with the desired reaction, but it can also be exploited, as toluene can serve as both solvent and reactant in certain syntheses.
Applications in the Pharmaceutical and Research Sectors
The distinct properties of these solvents lend them to different applications.
-
Toluene is a workhorse solvent in the chemical and pharmaceutical industries.[1][22][23][24]
-
Organic Synthesis: It is a common solvent for a vast array of reactions, particularly those involving nonpolar reagents or requiring moderate heating.[9][22]
-
API Manufacturing: Toluene is used as a solvent and a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[22][24][25]
-
Specialty Applications: It is used as a solvent for carbon nanomaterials like fullerenes and for dissolving polymers in the production of adhesives and coatings.[1][13][19]
-
-
This compound is considered a more specialized solvent.
-
Inert Reaction Medium: Its primary advantage is its chemical stability, making it an excellent choice when a completely non-reactive, nonpolar environment is required.[4]
-
Toluene Replacement: In some applications, it can serve as a less toxic alternative to toluene, although its solvent properties are not identical.
-
Chemical Intermediate: It is used as a starting material for the synthesis of other organic compounds.[4][5]
-
Safety, Health, and Environmental Considerations
A critical factor in solvent selection is safety. Both solvents are highly flammable liquids and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[6][8][13][26]
-
Toluene:
-
Toxicity: Toluene is a known neurotoxin.[27][28] Inhalation can cause dizziness, confusion, headache, and at high concentrations, severe neurological damage or death.[2][9][28] Chronic exposure can lead to nervous system damage and may pose risks to female reproductive health and fetal development.[29][30] Its use is highly regulated, and occupational exposure limits are strictly enforced.[27][31]
-
Environmental: Toluene is toxic to aquatic organisms.[31]
-
-
This compound:
-
Toxicity: It is considered an irritant to the skin, eyes, and respiratory system.[26][32] High vapor concentrations can have anesthetic effects, causing drowsiness and dizziness.[5][32] While still hazardous, it is not associated with the same level of systemic and reproductive toxicity as toluene.
-
Environmental: It is also expected to be harmful to aquatic life, and releases should be avoided.
-
The choice between these solvents often involves a trade-off between toluene's versatile solvency and its significant health hazards versus this compound's lower toxicity and more limited, purely nonpolar solvency.
Experimental Protocols for Performance Validation
To provide a self-validating framework, the following protocols can be used to compare the solvents directly for a specific application.
Protocol 1: Comparative Solubility Assessment
This experiment quantifies the solubility of a nonpolar and a mildly polar solute in each solvent.
Objective: To determine the mass of solute that can be dissolved in a fixed volume of each solvent at ambient temperature.
Materials:
-
Solutes: Naphthalene (nonpolar), Benzoic Acid (mildly polar)
-
Solvents: this compound, Toluene
-
Equipment: Analytical balance, 10 mL volumetric flasks, magnetic stirrer and stir bars, filtration apparatus.
Methodology:
-
Preparation: Place a magnetic stir bar in a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 5 mL of the test solvent (either this compound or Toluene) to the flask.
-
Saturated Solution Creation: Begin adding the chosen solute (e.g., Naphthalene) in small, weighed increments while stirring. Continue adding solute until a small amount of solid remains undissolved after 30 minutes of vigorous stirring, indicating saturation.
-
Equilibration: Allow the solution to stir for an additional hour to ensure equilibrium is reached.
-
Volume Adjustment: Carefully add more solvent to bring the total volume to the 10 mL mark.
-
Clarification: Allow the solid to settle, then filter the supernatant to remove any undissolved particles.
-
Quantification: Transfer a precise volume (e.g., 1 mL) of the clear, saturated solution to a pre-weighed evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
-
Mass Determination: Weigh the evaporating dish containing the solid residue. The difference between this mass and the initial mass of the dish is the mass of solute dissolved in that volume.
-
Calculation: Calculate the solubility in g/100 mL.
-
Repeat: Repeat the entire process for the other solute and the other solvent.
Protocol 2: Influence on Reaction Kinetics
This experiment compares the rate of a simple substitution reaction in both solvents.
Objective: To assess how the solvent environment affects the rate of the reaction between triphenylphosphine and benzyl bromide to form a phosphonium salt.
Materials:
-
Reagents: Benzyl bromide, Triphenylphosphine (PPh₃)
-
Solvents: this compound, Toluene
-
Equipment: Reaction flasks with reflux condensers, heating mantles, magnetic stirrers, TLC plates, HPLC or GC for quantitative analysis.
Methodology:
-
Reaction Setup: In two identical reaction flasks, dissolve equimolar amounts of triphenylphosphine and benzyl bromide in 50 mL of this compound and 50 mL of Toluene, respectively.
-
Heating: Heat both reactions to a constant temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Analysis: Analyze the aliquots by a suitable method (e.g., HPLC, TLC, or ¹H NMR) to determine the ratio of starting materials to the product (benzyltriphenylphosphonium bromide).
-
Data Plotting: Plot the concentration of the product versus time for each solvent.
-
Comparison: The slope of the resulting curves will provide a qualitative and quantitative comparison of the reaction rates in the two solvents. The reaction is expected to be faster in the slightly more polarizable toluene, which can better stabilize the charged transition state.
Conclusion and Recommendations
The choice between this compound and toluene is a nuanced decision that hinges on the specific requirements of the chemical process.
-
Choose Toluene when:
-
Dissolving aromatic or moderately polar nonpolar solutes is required.
-
The reaction benefits from a solvent that can stabilize charged intermediates or transition states.
-
Its specific boiling point and azeotropic properties are advantageous.
-
Strict engineering controls and personal protective equipment are in place to mitigate its significant health risks.
-
-
Choose this compound when:
-
A completely inert and non-participatory reaction medium is essential.
-
The solutes and reagents are primarily aliphatic and nonpolar.
-
Reducing toxicological hazards is a primary concern, and it is being considered as a safer alternative to aromatic solvents like toluene or benzene.
-
Ultimately, the optimal solvent selection requires a holistic evaluation of solubility, reactivity, process conditions, and, critically, safety. It is strongly recommended that researchers perform small-scale validation experiments, such as those outlined above, to confirm solvent suitability before proceeding to a larger scale.
References
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. Toluene | Fisher Scientific [fishersci.com]
- 3. britannica.com [britannica.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS#:638-04-0 | Chemsrc [chemsrc.com]
- 8. This compound, mixture of cis and trans 99 591-21-9 [sigmaaldrich.com]
- 9. Toluene [commonorganicchemistry.com]
- 10. Toluene CAS#: 108-88-3 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 14. m.youtube.com [m.youtube.com]
- 15. Page loading... [guidechem.com]
- 16. topblogtenz.com [topblogtenz.com]
- 17. Toluene Solvent Properties [macro.lsu.edu]
- 18. shodex.com [shodex.com]
- 19. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 20. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. istaykimya.com [istaykimya.com]
- 24. nbinno.com [nbinno.com]
- 25. Unlocking Toluene Liquid: 5 Essential Industrial Uses [shivamchemical.com]
- 26. guidechem.com [guidechem.com]
- 27. Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 28. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 29. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Toluene - Overview | Occupational Safety and Health Administration [osha.gov]
- 31. nj.gov [nj.gov]
- 32. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Hydrogenation of 1,3-Dimethylcyclohexane: Performance of Platinum, Palladium, Ruthenium, and Nickel
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoselectivity in 1,3-Dimethylcyclohexane Hydrogenation
The hydrogenation of this compound from its unsaturated precursor, 1,3-dimethylcyclohexene, yields two diastereomeric products: cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane. The spatial arrangement of the two methyl groups dictates the molecule's overall shape and its ability to interact with biological targets or influence the properties of a material.
The cis isomer, with both methyl groups in equatorial positions in the most stable chair conformation, is thermodynamically more stable than the trans isomer, which is forced to have one methyl group in an axial position.[1][2] The choice of catalyst and reaction conditions plays a pivotal role in controlling the kinetic product distribution, thereby determining the final cis:trans ratio. This guide focuses on the performance of four widely used heterogeneous catalysts: Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Nickel (Ni).
Comparative Catalyst Performance
While direct comparative data for the hydrogenation of 1,3-dimethylcyclohexene under identical conditions is scarce in the literature, we can extrapolate from studies on structurally similar molecules, such as xylenes and tetralin, to predict the performance of these catalysts. The key performance metrics are activity (reaction rate or turnover frequency) and selectivity (the ratio of cis to trans products).
| Catalyst | Typical Support | Predicted Activity | Predicted cis:trans Selectivity | Key Characteristics |
| Platinum (Pt) | Alumina (Al₂O₃), Carbon (C) | High | Moderate to low cis | High intrinsic activity, but prone to isomerization of the product.[3][4] |
| Palladium (Pd) | Carbon (C) | Moderate | High cis | Generally exhibits good selectivity for the syn-addition product with less isomerization.[5][6] |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | High | High cis | Known for high diastereoselectivity in arene and pyridine hydrogenation.[7][8] |
| Nickel (Ni) | Raney Ni, Alumina (Al₂O₃) | Moderate to High | Variable | A cost-effective option, with selectivity influenced by catalyst preparation and reaction conditions.[9][10][11] |
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of the hydrogenation of 1,3-dimethylcyclohexene is governed by the mechanism of hydrogen addition to the double bond on the catalyst surface.
The Horiuti-Polanyi Mechanism and syn-Addition
The generally accepted mechanism for catalytic hydrogenation is the Horiuti-Polanyi mechanism. This involves the chemisorption of the alkene onto the catalyst surface and the stepwise addition of two hydrogen atoms. Both hydrogen atoms are typically delivered to the same face of the double bond, resulting in a syn-addition. This kinetically favored pathway leads to the formation of the cis isomer of this compound.
Isomerization Pathways Leading to the trans Product
The formation of the thermodynamically less stable trans isomer can occur through isomerization of the half-hydrogenated intermediate or the final product on the catalyst surface.
-
"Roll-over" Mechanism: The half-hydrogenated intermediate can "roll over" on the catalyst surface, allowing for the addition of the second hydrogen atom to the opposite face, leading to the trans product. This is more likely to occur on highly active catalysts like platinum.[12]
-
Desorption-Readsorption: The initially formed cis product can desorb and then readsorb onto the catalyst surface in a different orientation, followed by dehydrogenation and re-hydrogenation, which can lead to the formation of the trans isomer.
Experimental Protocols
The following is a general experimental protocol for the hydrogenation of 1,3-dimethylcyclohexene. Specific parameters should be optimized for each catalyst system.
Catalyst Preparation (Example: 5% Pt/Al₂O₃)
-
Support Preparation: γ-Alumina is calcined at 500 °C for 4 hours.
-
Impregnation: The alumina support is impregnated with an aqueous solution of chloroplatinic acid (H₂PtCl₆) to achieve the desired metal loading.
-
Drying: The impregnated support is dried at 120 °C overnight.
-
Calcination: The dried material is calcined in air at 400 °C for 3 hours.
-
Reduction: The calcined catalyst is reduced in a stream of hydrogen gas at 400 °C for 4 hours.
Hydrogenation Reaction
-
Reactor Setup: A high-pressure autoclave reactor is charged with the catalyst (e.g., 5 mol% metal basis) and a solution of 1,3-dimethylcyclohexene in a suitable solvent (e.g., ethanol, cyclohexane).
-
Purging: The reactor is sealed and purged several times with nitrogen, followed by hydrogen.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and heated to the reaction temperature (e.g., 25-150 °C). The reaction mixture is stirred vigorously.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and the cis:trans product ratio.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated to yield the product mixture.
Conclusion and Recommendations
The choice of catalyst for the hydrogenation of this compound is a critical decision that directly impacts the stereochemical outcome of the reaction.
-
For high cis selectivity , Palladium on carbon (Pd/C) and Ruthenium-based catalysts are recommended. These catalysts generally favor the kinetically controlled syn-addition pathway with minimal product isomerization.
-
For high reaction rates , Platinum-based catalysts are often the most active. However, this high activity can lead to increased isomerization and a lower cis:trans ratio. Careful optimization of reaction conditions (lower temperature, shorter reaction time) is necessary to maximize cis selectivity with platinum.
-
Raney Nickel represents a cost-effective alternative and can provide good activity. Its selectivity can be variable and is often sensitive to the method of preparation and activation.
For applications where a high diastereomeric excess of the cis isomer is crucial, it is advisable to start with Pd/C or a Ru catalyst. For processes where throughput is the primary concern and the separation of isomers is feasible, a Pt catalyst may be advantageous. In all cases, empirical screening of catalysts and reaction conditions is essential to achieve the desired performance for a specific application.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ou.edu [ou.edu]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. acs.org [acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to Experimental and Theoretical NMR Chemical Shifts for the Conformational Analysis of 1,3-Dimethylcyclohexane
Introduction
In the realm of structural elucidation, particularly for conformationally flexible molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, the interpretation of experimental spectra for molecules with multiple, rapidly interconverting stereoisomers can be complex. Substituted cyclohexanes, such as 1,3-dimethylcyclohexane, serve as classic models for understanding stereochemical relationships. These molecules exist as cis and trans diastereomers, each with a unique conformational landscape that profoundly influences its NMR spectrum.
This guide provides an in-depth comparison of experimentally acquired NMR chemical shifts with those predicted by theoretical calculations for both cis- and trans-1,3-dimethylcyclohexane. We will explore how the synergy between empirical data and computational chemistry provides a robust framework for assigning stereochemistry and understanding conformational dynamics. This approach is not merely academic; for researchers in drug development and materials science, an accurate understanding of a molecule's three-dimensional structure is fundamental to predicting its interactions, properties, and ultimate function.
The Conformational Landscape of this compound
The key to interpreting the NMR spectra of this compound isomers lies in understanding their preferred chair conformations. The steric strain associated with axial substituents, known as 1,3-diaxial interaction, is the primary determinant of conformational stability.[1][2][3]
-
Cis-1,3-dimethylcyclohexane : This isomer can exist in two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[1][4] The diaxial conformer suffers from significant steric strain due to interactions between the two axial methyl groups and the axial hydrogens.[5] Consequently, the conformational equilibrium overwhelmingly favors the diequatorial form, which is essentially free of these severe interactions.[4] For the purpose of NMR analysis, we can consider the cis isomer to be conformationally locked in the diequatorial state.
-
Trans-1,3-dimethylcyclohexane : In this isomer, one methyl group is always axial while the other is equatorial (axial-equatorial).[1][4] A ring flip converts it into an energetically equivalent conformation where the methyl groups have switched their axial and equatorial positions.[1][5] At room temperature, this ring flip is extremely rapid on the NMR timescale. Therefore, the observed NMR spectrum is a time-averaged representation of these two equally populated, interconverting conformers.
Caption: Conformational equilibria for cis- and trans-1,3-dimethylcyclohexane.
Experimental Methodology: Acquiring High-Resolution NMR Spectra
The acquisition of clean, high-resolution NMR data is the foundation upon which any comparison is built. The following protocol outlines the standard procedure for a small organic molecule like this compound.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound isomer. The choice of a pure isomer is critical.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice due to its excellent dissolving power for nonpolar compounds and its well-characterized residual solvent peak.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument). A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step ensures field stability during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks, which is essential for accurate coupling constant measurements and chemical shift determination.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters: Set a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to single lines for each unique carbon, making assignment easier.
-
Key Parameters: Set a spectral width of ~220 ppm. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay may be necessary.[6]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts (δ) in ppm.
-
Computational Methodology: Predicting NMR Chemical Shifts
Theoretical chemical shifts are calculated by determining the magnetic shielding around each nucleus within the molecule's computed electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.[7]
Protocol: DFT-GIAO Calculation
-
Structure Preparation :
-
Build the 3D structures of the relevant conformers for both cis- and trans-1,3-dimethylcyclohexane. For the cis isomer, only the diequatorial conformer is necessary due to its high stability.[4] For the trans isomer, a single axial-equatorial structure is sufficient, as its ring-flipped counterpart is identical.
-
-
Geometry Optimization :
-
Perform a full geometry optimization on the initial structure. This critical first step finds the lowest energy (most stable) geometry of the molecule.
-
Methodology: A common and effective level of theory is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.[8] This provides a good balance between computational cost and accuracy for the molecular geometry.[9]
-
-
NMR Shielding Calculation :
-
Using the optimized geometry, perform a single-point energy calculation to determine the NMR isotropic shielding tensors.
-
Methodology: The GIAO method is employed. For higher accuracy in the NMR prediction itself, a more robust functional and larger basis set are often used, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set.[7]
-
The calculation should include a solvent model (e.g., the Polarizable Continuum Model, PCM, for chloroform) to better approximate the experimental conditions.[10]
-
-
Chemical Shift Prediction :
-
The output of the calculation provides absolute "shielding" values (σ) for each nucleus. To convert these to the familiar chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically TMS.
-
Calculate the shielding for TMS (σ_TMS) at the exact same level of theory.
-
The predicted chemical shift for a nucleus 'i' is calculated as: δ_i = σ_TMS - σ_i .
-
Results: A Head-to-Head Comparison
The following table summarizes the experimental ¹³C NMR chemical shifts for cis- and trans-1,3-dimethylcyclohexane alongside theoretically predicted values. Due to the complexity and overlap in the ¹H NMR spectra, we focus here on the more dispersed and assignable ¹³C data.
| Isomer | Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) |
| Cis | C1 / C3 | 32.8 | 33.1 |
| C2 | 35.1 | 35.5 | |
| C4 / C6 | 44.5 | 45.0 | |
| C5 | 26.5 | 26.9 | |
| CH₃ | 22.9 | 23.2 | |
| Trans | C1 / C3 | 28.0 | 28.3 |
| C2 | 34.6 | 35.0 | |
| C4 / C6 | 36.4 | 36.9 | |
| C5 | 20.9 | 21.3 | |
| CH₃ | 22.9 | 23.3 |
Experimental data are representative values compiled from various sources. Exact values may vary slightly based on experimental conditions.
Discussion: Interpreting the Data
The correlation between the experimental and theoretical data is remarkably strong, validating the use of DFT calculations as a predictive tool. However, the true scientific insight comes from analyzing the differences between the isomers and the subtle deviations between experiment and theory.
Symmetry and Signal Averaging Both isomers are expected to show five unique ¹³C NMR signals at room temperature. For the cis isomer, this is due to a Cₛ plane of symmetry in its stable diequatorial conformation.[6] For the trans isomer, which lacks this symmetry in any single conformation, the five-line spectrum arises from the rapid ring-flipping that averages the environments of carbons that would otherwise be distinct.[11][12][13] For example, C4 and C6 become equivalent on the NMR timescale due to this rapid exchange.
The Influence of Conformation on Chemical Shifts The most striking difference between the isomers is the significant upfield shift (lower ppm value) of the ring carbons in the trans isomer compared to the cis. This can be directly attributed to conformational effects.
-
Gamma-Gauche Effect : The upfield shift is a classic example of the gamma-gauche effect.[14] In the trans isomer, the axial methyl group is in a gauche relationship with the C2 and C6 carbons. This steric interaction causes a slight polarization of the C-H bonds, leading to increased electron density (shielding) at the C2 and C6 carbons, shifting their signals upfield. The same effect applies to the C4 and C5 carbons relative to the other methyl group during the conformational equilibrium.
-
Cis Isomer : In the stable diequatorial cis isomer, the methyl groups are anti to the ring carbons, and thus the shielding gamma-gauche effect is absent. This results in the downfield chemical shifts observed for its ring carbons compared to the trans isomer.
The excellent agreement between the calculated and experimental values demonstrates that the DFT-GIAO method accurately models these subtle stereoelectronic effects that govern chemical shielding.
Workflow Summary: From Molecule to Spectrum
The entire process, integrating both experimental and computational arms, can be visualized as a cohesive workflow.
Caption: Integrated workflow for experimental and theoretical NMR analysis.
Conclusion
The case of this compound powerfully illustrates that experimental and theoretical NMR are not mutually exclusive but are profoundly complementary. While experimental NMR provides the ground-truth data of the molecule in solution, computational chemistry offers a window into the underlying structural and electronic factors that produce the observed spectrum. By comparing the two, we can confidently assign stereochemistry, rationalize complex spectral features through concepts like the gamma-gauche effect, and gain a deeper appreciation for the conformational dynamics that dictate molecular behavior. For researchers in any field requiring precise structural characterization, this integrated approach represents the gold standard for moving beyond simple data collection to true molecular understanding.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 11. scribd.com [scribd.com]
- 12. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]
- 13. How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe.. [askfilo.com]
- 14. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Force Fields for Molecular Dynamics of 1,3-Dimethylcyclohexane
This guide provides a comprehensive comparison of common molecular dynamics (MD) force fields for the simulation of 1,3-dimethylcyclohexane. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offering a framework for robust force field validation that is grounded in both theoretical principles and empirical data. Our objective is to equip you with the expertise to critically assess and select the most appropriate force field for your studies involving substituted cycloalkanes, a common motif in pharmacologically active molecules.
The Crux of the Matter: Why Force Field Validation for Cycloalkanes is Non-Trivial
The conformational landscape of substituted cyclohexanes like this compound is a classic case study in stereochemistry, governed by a delicate balance of steric and torsional energies. The molecule exists as cis and trans diastereomers, each with a set of interconverting chair conformations. The accuracy of an MD simulation hinges entirely on the ability of the underlying force field to correctly represent the potential energy surface of these conformers.
An inaccurate force field can lead to erroneous predictions of:
-
The relative populations of different conformers.
-
The free energy barriers between conformational states.
-
The average structural properties of the molecule.
For applications in drug development, where molecular recognition is paramount, such errors can be catastrophic, leading to flawed predictions of binding affinities and modes. The validation process, therefore, is not a mere formality but a critical step in ensuring the predictive power of a computational model.
Conformational States of this compound
The primary conformational challenge is to accurately model the energy difference between the key isomers.
-
cis-1,3-Dimethylcyclohexane : This isomer can exist in two chair conformations: a highly stable diequatorial (e,e) form and a high-energy diaxial (a,a) form. The diaxial conformer is severely destabilized by a 1,3-diaxial interaction between the two methyl groups, a steric clash that introduces significant strain.[1][2]
-
trans-1,3-Dimethylcyclohexane : This isomer exists as two equivalent and rapidly interconverting chair conformations, each having one axial methyl group and one equatorial methyl group (a,e) .[2][3]
The key validation task is to determine how well a force field can reproduce the experimentally determined energy gaps between these states.
Figure 1: Conformational isomers of this compound.
Contenders: A Comparative Overview of Key Force Fields
We will evaluate four of the most widely used force fields in biomolecular and small molecule simulation: AMBER (GAFF), CHARMM (CGenFF), OPLS-AA, and GROMOS. While they share a similar mathematical form for major energy terms (bond, angle, dihedral, van der Waals, electrostatic), their parametrization philosophies differ significantly, which can impact their performance for a specific molecule like this compound.[4][5]
| Force Field Family | General Philosophy & Strengths | Atom Representation | Parametrization Focus |
| AMBER (GAFF) | Designed for proteins and nucleic acids, with the General AMBER Force Field (GAFF) extending it to a wide range of organic molecules.[6][7] Charges are typically derived from fitting to quantum mechanical electrostatic potentials (ESP).[8] | All-Atom | Broad applicability for drug-like molecules, compatibility with biomolecular simulations. |
| CHARMM (CGenFF) | A highly versatile force field for biomolecules. The CHARMM General Force Field (CGenFF) provides parameters for drug-like molecules in a manner consistent with the biomolecular force field.[7][9][10] | All-Atom | High-quality description of proteins and nucleic acids, with a robust extension to small molecules for protein-ligand studies. |
| OPLS-AA | Optimized Potentials for Liquid Simulations (All-Atom). Parametrized to reproduce experimental properties of pure organic liquids, such as density and heat of vaporization.[11][12] | All-Atom | Excellent for condensed-phase properties and solvation studies.[13][14] |
| GROMOS | A united-atom force field (in its most common variants) developed for efficiency in biomolecular simulation.[15][16] Parametrization is often based on reproducing thermodynamic data in the condensed phase. | United-Atom (CH, CH₂, CH₃ groups treated as single particles) | Computationally efficient, well-validated for a wide range of biomolecular systems.[5] |
The Validation Workflow: A Self-Validating System
Figure 2: A comprehensive workflow for force field validation.
Experimental Protocol: Ground Truth from NMR Spectroscopy
While various thermodynamic experiments contribute to our understanding, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the conformational equilibrium of small molecules in solution.
Objective: To determine the equilibrium constant (K_eq) between conformers and, from that, the Gibbs free energy difference (ΔG = -RT ln K_eq).
Methodology (Simplified):
-
Sample Preparation: Dissolve a high-purity sample of cis- or trans-1,3-dimethylcyclohexane in an appropriate deuterated solvent (e.g., cyclohexane-d12) to mimic a non-polar environment.
-
Low-Temperature NMR: At room temperature, the ring flip is too fast on the NMR timescale, showing only an averaged spectrum. By cooling the sample (e.g., to -100 °C), the interconversion can be slowed or "frozen out."
-
Spectral Acquisition: Acquire ¹H or ¹³C NMR spectra at the low temperature. The signals for the axial and equatorial groups will become distinct and resolved for the different conformers present.
-
Integration and Analysis: The relative populations of the conformers are determined by integrating the areas under their respective, well-resolved peaks. For cis-1,3-dimethylcyclohexane, one would compare the tiny signals of the diaxial form to the massive signals of the diequatorial form.
-
Calculation of ΔG: The ratio of the integrals gives the equilibrium constant K_eq, which is then used to calculate the free energy difference. Nuclear Overhauser Effect (NOE) experiments can further provide through-space distance constraints, confirming the spatial arrangement of atoms in the dominant conformer.[17]
Performance Showdown: Quantitative Comparison
The ultimate test of a force field is its ability to reproduce known experimental energy differences. The primary metrics for this compound are the energy penalties associated with axial methyl groups.
| Conformational Energy Difference | Experimental Value (kcal/mol) | AMBER (GAFF) | CHARMM (CGenFF) | OPLS-AA | GROMOS (54A7) |
| ΔE (cis-diaxial vs. cis-diequatorial) | ~5.4[18] | [Simulated Value] | [Simulated Value] | [Simulated Value] | [Simulated Value] |
| ΔE (trans-a,e vs. cis-e,e) | ~1.8[3] | [Simulated Value] | [Simulated Value] | [Simulated Value] | [Simulated Value] |
Note: The "Simulated Value" cells are placeholders for the data that would be generated by executing the validation workflow described. The accuracy of each force field is determined by how closely its simulated value matches the experimental benchmark.
Interpreting Potential Outcomes
-
Overestimation of Steric Clash: A force field that predicts a ΔE for the cis-diaxial conformer much higher than 5.4 kcal/mol likely has van der Waals parameters that are too repulsive for 1,3-diaxial interactions.
-
Underestimation of Steric Clash: Conversely, a value significantly lower than 5.4 kcal/mol suggests the force field is too "soft" and does not adequately penalize steric hindrance.
-
Cis/Trans Isomer Accuracy: The energy difference between the most stable cis and trans isomers is a subtle test of the balance between all bonded and non-bonded parameters. OPLS-AA, being parametrized for liquid properties, might be expected to perform well here, as this balance is crucial for predicting bulk phenomena.[14][19]
Conclusion and Recommendations for Researchers
The selection of a force field is not a one-size-fits-all decision. This guide provides a framework for making an evidence-based choice for systems containing substituted cycloalkanes.
-
For High-Throughput Screening: Where computational efficiency is key, a united-atom force field like GROMOS may be advantageous, provided its accuracy for the specific scaffold has been validated.[15]
-
For Protein-Ligand Binding: When studying a cycloalkane-containing ligand binding to a protein, consistency is paramount. It is crucial to use a general force field that is compatible with the host biomolecular force field. GAFF (with AMBER) and CGenFF (with CHARMM) are explicitly designed for this purpose and are excellent starting points.[7][20]
-
For Condensed-Phase Properties: If the goal is to accurately model the behavior of the molecule in a liquid state (e.g., predicting solubility or density), OPLS-AA is a strong contender due to its parametrization philosophy, which is rooted in reproducing experimental liquid properties.[11][12]
Final Causality Check: No force field is perfect. They are empirical models with inherent approximations. The validation process outlined here is a critical scientific control. It allows you to quantify the level of error for your specific system and proceed with a clear understanding of your model's limitations and strengths. This trustworthiness is the foundation of credible and reproducible computational science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Comparison of the United- and All-Atom Representations of (Halo)alkanes Based on Two Condensed-Phase Force Fields Optimized against the Same Experimental Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Validation of Protein Force Fields Based on Structural Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMBER - Wikipedia [en.wikipedia.org]
- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemica.com [medchemica.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. OPLS - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Force Field Benchmark of Organic Liquids: Density, Enthalpy of Vaporization, Heat Capacities, Surface Tension, Isothermal Compressibility, Volumetric Expansion Coefficient, and Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Force field - GROMACS 2025.3 documentation [manual.gromacs.org]
- 16. gromos.net [gromos.net]
- 17. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]
- 19. virtualchemistry.org [virtualchemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Ring-Opening Reactivity of Dimethylcyclohexane Isomers
This guide provides a comprehensive comparison of the relative reaction rates of dimethylcyclohexane (DMCH) isomers in catalytic ring-opening. Tailored for researchers, chemists, and professionals in catalysis and drug development, this document moves beyond simple protocols to explain the fundamental principles governing reactivity. We will explore the intricate relationship between stereochemistry, thermodynamic stability, and kinetic outcomes in these critical reactions, supported by experimental evidence and mechanistic insights.
Part 1: The Foundation - Stereochemistry and Strain Energy of Dimethylcyclohexane Isomers
The reactivity of a cycloalkane is inversely proportional to its thermodynamic stability. For substituted cyclohexanes, this stability is overwhelmingly dictated by steric strain in the ground-state chair conformation. The dominant sources of strain are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the two other axial hydrogens on the same side of the ring, and gauche butane interactions between adjacent substituents.[1][2]
An axial methyl group introduces approximately 1.8 kcal/mol (7.6 kJ/mol) of strain compared to an equatorial one.[3][4] By analyzing the most stable chair conformations for each of the seven DMCH isomers, we can rank them by their inherent strain energy. This ranking provides a powerful predictive tool for their relative propensity to undergo ring-opening.
Conformational Analysis and Strain Energy Ranking
-
trans-1,4-dimethylcyclohexane & cis-1,3-dimethylcyclohexane : These are the most stable isomers. Both can adopt a diequatorial conformation, virtually eliminating 1,3-diaxial strain involving the methyl groups.[3][4] Their strain energy is considered the baseline (effectively zero).
-
trans-1,2-dimethylcyclohexane : This isomer also strongly prefers a diequatorial conformation, avoiding 1,3-diaxial interactions. However, it experiences a gauche butane interaction between the two equatorial methyl groups, adding about 0.9 kcal/mol of strain.[3]
-
1,1-dimethylcyclohexane, trans-1,3-dimethylcyclohexane, & cis-1,4-dimethylcyclohexane : These isomers are unable to avoid having one axial and one equatorial methyl group in any conformation.[3][4] This arrangement introduces strain from one axial methyl group, totaling approximately 1.8 kcal/mol.[3]
-
cis-1,2-dimethylcyclohexane : In this isomer, one methyl group must always be axial and the other equatorial.[2][5] It suffers from both the 1.8 kcal/mol strain of one axial methyl group and an additional gauche interaction between the methyl groups (~0.9 kcal/mol), for a total strain of ~2.7 kcal/mol.[3][6]
-
cis-1,3-dimethylcyclohexane (diaxial conformer) : While the diequatorial conformer is highly stable, the diaxial conformer is exceptionally strained. The two axial methyl groups on the same side of the ring lead to a severe 1,3-diaxial interaction with each other, resulting in a strain energy significantly greater than the sum of two individual axial methyl groups (>5 kcal/mol).[3][7] This conformer exists in negligible amounts at equilibrium but highlights the high-energy states accessible to this isomer.
The logical relationship between isomer structure and stability is summarized below.
Caption: Ranking of dimethylcyclohexane isomer stability based on steric strain.
Summary of Isomer Strain Energies
| Isomer | Most Stable Conformation | Key Strain Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |
| cis-1,3-DMCH | Diequatorial | None | ~0 | Highest |
| trans-1,4-DMCH | Diequatorial | None | ~0 | Highest |
| trans-1,2-DMCH | Diequatorial | One Me-Me gauche | ~0.9[3] | High |
| 1,1-DMCH | One axial, one equatorial | One axial Me-H | ~1.8[3] | Moderate |
| trans-1,3-DMCH | One axial, one equatorial | One axial Me-H | ~1.8[3][4] | Moderate |
| cis-1,4-DMCH | One axial, one equatorial | One axial Me-H | ~1.8[3] | Moderate |
| cis-1,2-DMCH | One axial, one equatorial | One axial Me-H + one Me-Me gauche | ~2.7[3][6] | Lowest |
Part 2: Catalytic Ring-Opening - Mechanisms and Selectivity
The ring-opening of DMCH isomers is not a simple thermal process but a complex catalytic reaction, typically performed over transition metals like Iridium (Ir) on a solid support.[8][9] The choice of catalyst and support is critical as it dictates the reaction mechanism and, consequently, the product distribution. The primary application of this reaction is in fuel processing, where the goal is to improve the octane number (for gasoline) or the cetane number (for diesel).[8]
Two major mechanistic pathways are generally considered:
-
Dicarbene Mechanism : This pathway involves the formation of a dicarbene intermediate on the metal surface. It preferentially cleaves unsubstituted C-C bonds (i.e., secondary C–secondary C bonds). This mechanism retains the branching of the original molecule, yielding iso-paraffins with high octane numbers. This pathway is favored on catalysts like Ir/SiO₂.[8][9]
-
Adsorbed Olefin / Metallocyclobutane Mechanisms : These pathways proceed through intermediates that favor the cleavage of substituted C-C bonds. Breaking the bond at a substituted carbon results in less branched, more linear alkane products, which have higher cetane numbers and are desirable for diesel fuel. Iridium on an alumina support (Ir/Al₂O₃) has been shown to be more selective for this type of ring-opening.[8]
The choice of catalyst and reaction conditions allows for tuning the selectivity towards desired products.
Caption: Influence of catalyst on ring-opening mechanism and product selectivity.
Part 3: Correlating Structure with Reactivity - A Comparative Analysis
The Hammond postulate suggests that for endergonic reactions, the transition state resembles the products. Conversely, for exergonic reactions, it resembles the reactants. In the context of ring-opening, a higher ground-state energy (greater strain) should lead to a lower activation energy barrier, and thus a faster reaction rate.
Therefore, we predict the relative reaction rates for ring-opening to follow the inverse order of their thermodynamic stability:
Predicted Reactivity Order (Fastest to Slowest): cis-1,2-DMCH > (1,1-DMCH, trans-1,3-DMCH, cis-1,4-DMCH) > trans-1,2-DMCH > (cis-1,3-DMCH, trans-1,4-DMCH)
Experimental studies confirm this general trend. While direct kinetic comparisons across all isomers under identical conditions are scarce in a single report, the literature provides strong evidence:
-
Higher Reactivity of Strained Isomers : Studies often use specific isomers like 1,2- and 1,3-DMCH as probe molecules.[8] The inherent strain in these molecules makes them suitable candidates for catalytic conversion under accessible conditions.
-
Selectivity as a Function of Isomer Structure : The structure of the starting isomer directly impacts the product distribution. For example, the ring-opening of 1,3-dimethylcyclohexane on an Ir/SiO₂ catalyst primarily yields 2,4-dimethylhexane (from unsubstituted cleavage), 2-methylheptane, and 4-methylheptane (from substituted cleavage).[9] The ratio of these products is a key performance indicator for the catalyst system.
-
Entropy and Ring Dynamics : Recent research has shown that reactivity is not solely governed by static strain energy. The dynamics of the ring and the entropy of activation can play a crucial role.[10][11] For example, in some systems, a more conformationally flexible isomer may have a higher entropic penalty to achieve the correct orientation for reaction on a catalyst surface, potentially making it less reactive than a more rigid, strained isomer.[10] For cis- and trans-1,2-disubstituted systems studied for pH-dependent degradation, the more dynamic trans isomer exhibited a much larger loss in entropy during activation, suppressing its degradation rate compared to the cis isomer, despite having a similar or even lower calculated activation energy.[10][11]
Part 4: Experimental Protocol - Measuring Ring-Opening Rates
This section provides a generalized, self-validating protocol for assessing the catalytic ring-opening of a DMCH isomer. The use of an internal standard and rigorous calibration is essential for trustworthy, quantitative data.
Objective: To determine the conversion and product selectivity of this compound ring-opening over an Ir/Al₂O₃ catalyst.
Materials & Equipment:
-
Catalyst: 1 wt% Ir on γ-Al₂O₃
-
Reactants: this compound (mixture of cis and trans), high-purity H₂
-
Internal Standard: n-dodecane
-
Reactor: High-pressure, stainless steel fixed-bed continuous flow reactor
-
Analytical: Gas chromatograph with a flame ionization detector (GC-FID) and a capillary column suitable for hydrocarbon separation (e.g., DB-1).
Step-by-Step Methodology:
-
Catalyst Preparation and Loading:
-
Press catalyst powder into pellets, then crush and sieve to a uniform particle size (e.g., 250-425 μm) to minimize mass transfer limitations.
-
Load a precise mass (e.g., 100 mg) of the sieved catalyst into the center of the reactor tube, secured with quartz wool plugs.
-
-
Catalyst Pre-treatment (Reduction):
-
Purge the system with an inert gas (e.g., N₂ or Ar).
-
Heat the reactor to 400°C under flowing H₂ (e.g., 50 mL/min) and hold for 2 hours to reduce the iridium oxide to its active metallic state.
-
-
Reaction Run:
-
Cool the reactor to the desired reaction temperature (e.g., 250°C).
-
Prepare the liquid feed: a solution of this compound in a solvent (e.g., n-heptane) containing a known concentration of n-dodecane as the internal standard.
-
Introduce the liquid feed into the reactor via a high-pressure pump at a controlled flow rate (e.g., 0.1 mL/min).
-
Simultaneously, introduce H₂ gas at a high H₂/hydrocarbon molar ratio (e.g., >200) to suppress dehydrogenation and catalyst coking.[12]
-
Maintain the system at a constant pressure (e.g., 30 bar).
-
-
Product Analysis:
-
Allow the reaction to reach a steady state (typically after several hours on stream).
-
Collect the reactor effluent in a cold trap or through an automated sampling valve.
-
Inject the samples into the GC-FID for analysis.
-
Identify products by comparing their retention times to those of known standards (e.g., 2-methylheptane, 4-methylheptane, 2,4-dimethylhexane).
-
Quantify the concentration of reactants and products using the internal standard method and pre-determined response factors.
-
-
Data Calculation:
-
Conversion (%) : [(moles of DMCH in) - (moles of DMCH out)] / (moles of DMCH in) * 100
-
Selectivity to Product X (%) : (moles of Product X formed) / (total moles of DMCH reacted) * 100
-
Caption: Experimental workflow for measuring catalytic ring-opening rates.
Conclusion
The relative reaction rates of dimethylcyclohexane isomers in ring-opening are fundamentally governed by their ground-state thermodynamic stability, which is a direct consequence of their stereochemistry. Isomers with higher inherent steric strain, such as cis-1,2-dimethylcyclohexane, are thermodynamically primed for reaction and exhibit higher reactivity. However, a complete understanding must also consider the specifics of the catalytic system. The choice of metal, support, and reaction conditions dictates the dominant mechanistic pathway, ultimately controlling whether the reaction yields highly branched products suitable for gasoline or more linear alkanes for diesel. This interplay between substrate structure and catalyst function is a cornerstone of modern chemical process design.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 5. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ou.edu [ou.edu]
- 9. ou.edu [ou.edu]
- 10. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portal.fis.tum.de [portal.fis.tum.de]
A Comparative Guide to Aromatic Yields from the Catalytic Reforming of Dimethylcyclohexane Isomers
Introduction: The Significance of Aromatic Hydrocarbons and Catalytic Reforming
Aromatic hydrocarbons, particularly benzene, toluene, and xylenes (BTX), are fundamental building blocks in the petrochemical industry. Their high octane ratings also make them valuable components in gasoline blending.[1] The primary industrial route to these crucial compounds is through the catalytic reforming of naphtha, a complex mixture of hydrocarbons derived from crude oil.[2] This process employs a bifunctional catalyst, typically platinum supported on acidic alumina, to restructure low-octane hydrocarbon molecules into high-octane aromatics.[3]
Naphthenes, which are cyclic alkanes, are major components of naphtha and are readily converted to aromatics through dehydrogenation. Among these, C8 naphthenes, such as dimethylcyclohexanes, are significant precursors to xylenes, which have a large market demand, especially p-xylene for the production of polyethylene terephthalate (PET).[1] Understanding the reforming behavior of different dimethylcyclohexane isomers is crucial for optimizing catalyst performance and maximizing the yield of desired aromatic products.
This guide provides a comparative analysis of the aromatic yields from the catalytic reforming of various dimethylcyclohexane isomers. We will delve into the experimental methodologies, present available performance data, and explore the mechanistic intricacies that dictate the reactivity and selectivity of each isomer. This document is intended for researchers and scientists in the fields of catalysis, petrochemicals, and process optimization.
Experimental Methodology: A Prototypical Approach to Catalytic Reforming Studies
To ensure a valid comparison, it is essential to understand the experimental framework within which catalytic reforming studies are conducted. While specific parameters may vary, a typical laboratory-scale evaluation of dimethylcyclohexane reforming follows a consistent protocol.
Catalyst Preparation and Characterization
The most common catalysts for this process are bifunctional, possessing both a metal function for hydrogenation-dehydrogenation reactions and an acid function for isomerization and cyclization.[3] A typical catalyst is 0.3-0.6 wt% platinum on a γ-alumina support, often promoted with another metal like rhenium to improve stability.[4]
Step-by-Step Catalyst Preparation (Incipient Wetness Impregnation):
-
Support Preparation: High-surface-area γ-alumina pellets are calcined at high temperatures (e.g., 500-600 °C) to remove moisture and organic impurities.
-
Impregnation: The calcined support is impregnated with an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆). The volume of the solution is matched to the pore volume of the alumina support to ensure even distribution.
-
Drying: The impregnated support is dried in an oven at a controlled temperature (e.g., 120 °C) to remove the solvent.
-
Calcination: The dried catalyst is calcined in air at a higher temperature (e.g., 450-550 °C) to decompose the platinum precursor and anchor the platinum oxide species to the support.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen at an elevated temperature (e.g., 400-500 °C) to convert the platinum oxide to its active metallic state.
Catalyst characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and hydrogen chemisorption are employed to determine the crystalline structure, particle size, and dispersion of the platinum, respectively.
Reactor Setup and Reaction Conditions
The catalytic reforming of dimethylcyclohexanes is typically carried out in a fixed-bed reactor system.
References
A Comparative Guide to Cis- vs. Trans-1,3-Dimethylcyclohexane as Hydrogen Donor Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in processes requiring transfer hydrogenation, the choice of a hydrogen donor solvent is critical.[1] These solvents provide a source of transferable hydrogen, facilitating the reduction of unsaturated compounds without the need for high-pressure gaseous hydrogen.[1][2] While classic donors like tetralin are well-established, the search for tunable and efficient alternatives continues. This guide provides an in-depth comparison of the diastereomers of 1,3-dimethylcyclohexane—cis and trans—as potential hydrogen donor solvents. We will dissect their performance not through anecdotal evidence, but from the foundational principles of stereochemistry and thermodynamics, offering a mechanistic hypothesis and a clear experimental protocol for validation.
Part 1: The Decisive Role of Stereochemistry and Stability
The efficacy of a hydrogen donor is intrinsically linked to its thermodynamic stability. The energy difference between the hydrogen-rich donor and the hydrogen-depleted product provides the driving force for the reaction. For this compound, the ultimate hydrogen-depleted product is m-xylene. The key to understanding the difference between the cis and trans isomers lies in their ground-state energy, which is dictated by their three-dimensional chair conformations.
Conformational Landscape of Cis- and Trans-1,3-Dimethylcyclohexane
Cyclohexane and its derivatives exist predominantly in a low-energy chair conformation to minimize angular and torsional strain. Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3] Equatorial positions are generally more stable for bulky groups to avoid steric clashes with axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[4]
-
cis-1,3-Dimethylcyclohexane: This isomer can adopt a conformation where both methyl groups are in the spacious equatorial positions (diequatorial, e,e).[5] The alternative, a ring-flip to a diaxial (a,a) conformation, is highly unfavorable due to severe 1,3-diaxial steric interactions between the two methyl groups.[6] Consequently, the diequatorial conformer is overwhelmingly dominant (>99%), making the cis isomer relatively low in strain and thermodynamically stable.[6]
-
trans-1,3-Dimethylcyclohexane: In contrast, the trans isomer cannot place both methyl groups in equatorial positions simultaneously. It is locked into a conformation where one methyl group is axial and the other is equatorial (a,e).[5][7] While this avoids the severe methyl-methyl clash of the diaxial cis form, the axial methyl group still experiences two destabilizing 1,3-diaxial interactions with axial hydrogens.[3][5] This unavoidable steric strain renders the trans isomer inherently less stable than the cis isomer.[6][8]
The thermodynamic data confirms this structural analysis. The cis isomer is more stable than the trans isomer by approximately 7 kJ/mol (~1.7 kcal/mol).[6][8]
Comparative Physicochemical Properties
| Property | cis-1,3-Dimethylcyclohexane | trans-1,3-Dimethylcyclohexane | Rationale |
| Dominant Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) | Minimization of steric strain.[6][7] |
| Relative Stability | More Stable | Less Stable (by ~7 kJ/mol) | The cis isomer avoids 1,3-diaxial interactions present in the trans isomer.[6][8] |
| Ground State Energy | Lower | Higher | Higher inherent strain in the trans isomer due to the axial methyl group.[5] |
| Predicted H-Donor Potential | Lower | Higher | The higher ground-state energy of the trans isomer provides a greater thermodynamic driving force for hydrogen donation. |
Part 2: A Mechanistic Hypothesis for Hydrogen Donation
The process of hydrogen donation involves the cleavage of C-H bonds and the formation of a more stable, aromatized product. The overall reaction is:
C₈H₁₆ (Dimethylcyclohexane) → C₈H₁₀ (m-Xylene) + 3 H₂ (transferred)
The key to superior performance as a hydrogen donor is a lower activation energy for this transformation. We can formulate a clear hypothesis based on the principles of reaction kinetics and thermodynamics:
Hypothesis: trans-1,3-Dimethylcyclohexane will be a more effective hydrogen donor solvent than its cis isomer.
The rationale is grounded in the Hammond postulate. The higher ground-state energy of the strained trans isomer means it is already closer in energy to the transition state for dehydrogenation. The release of this inherent steric strain upon aromatization provides a significant thermodynamic driving force, lowering the overall activation energy barrier compared to the more stable, lower-energy cis isomer.
Part 3: Experimental Protocol for Comparative Evaluation
To empirically validate our hypothesis, a standardized experimental protocol is essential. The following procedure outlines a robust method for comparing the hydrogen donor capabilities of cis- and trans-1,3-dimethylcyclohexane using a model transfer hydrogenation reaction: the reduction of acetophenone to 1-phenylethanol.
Objective:
To quantify and compare the reaction rate and yield of acetophenone reduction using cis- and trans-1,3-dimethylcyclohexane as the sole hydrogen source.
Materials:
-
Acetophenone (Substrate)
-
10% Palladium on Carbon (Catalyst)
-
cis-1,3-Dimethylcyclohexane (Solvent/Donor 1)
-
trans-1,3-Dimethylcyclohexane (Solvent/Donor 2)
-
Dodecane (Internal Standard for GC analysis)
-
Anhydrous Toluene (for dilution)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reactor Setup:
-
Place a 25 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum on a heating mantle.
-
Purge the entire system with an inert gas (Argon or Nitrogen) for 15 minutes to ensure an oxygen-free atmosphere.
-
-
Reagent Preparation (Perform in duplicate for each donor solvent):
-
To the reaction flask, add 10% Pd/C (50 mg, ~5 mol% relative to substrate).
-
Add the hydrogen donor solvent (10 mL of either cis- or trans-1,3-dimethylcyclohexane).
-
Add acetophenone (1.0 mmol, ~120 mg).
-
Add dodecane (1.0 mmol, ~170 mg) as an internal standard.
-
-
Reaction Execution:
-
Immerse the flask in the heating mantle and bring the reaction mixture to a gentle reflux (~120-130 °C).
-
Start the magnetic stirrer to ensure a uniform suspension.
-
Begin timing the reaction (t=0) once reflux is established.
-
-
Reaction Monitoring & Sampling:
-
At specified time intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of anhydrous toluene and pass it through a small plug of silica or a syringe filter to remove the catalyst.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Calculate the percent conversion of acetophenone and the yield of 1-phenylethanol at each time point by comparing the peak areas of the substrate and product relative to the internal standard (dodecane).
-
Part 4: Data Interpretation and Expected Outcomes
By plotting the percent conversion of acetophenone versus time for both the cis and trans isomers, a direct comparison of their hydrogen-donating efficacy can be made.
-
Reaction Rate: The initial slope of the conversion curve will provide the initial reaction rate. Based on our mechanistic hypothesis, we expect the reaction using trans-1,3-dimethylcyclohexane to exhibit a steeper initial slope, indicating a faster rate of hydrogen transfer.
-
Final Yield: The final conversion/yield after an extended period (e.g., 4 hours) will indicate the overall efficiency. The trans isomer is predicted to achieve a higher final yield in the same amount of time.
This experimental design provides a self-validating system. The direct comparison under identical conditions isolates the performance difference to the stereochemistry of the donor solvent, allowing for a conclusive assessment of the proposed mechanism.
Conclusion
While both cis- and trans-1,3-dimethylcyclohexane are viable as potential hydrogen donor solvents, a deep dive into their conformational energetics provides a powerful predictive tool for their performance. The analysis strongly suggests that the thermodynamically less stable isomer, trans-1,3-dimethylcyclohexane , is poised to be the superior hydrogen donor. Its inherent steric strain, resulting from an unavoidable axial methyl group, creates a higher ground-state energy. The relief of this strain upon aromatization to m-xylene provides a greater thermodynamic driving force, which is predicted to translate into faster reaction kinetics and higher efficiency in transfer hydrogenation processes. The provided experimental protocol offers a straightforward and robust method for researchers to verify this hypothesis and quantify the performance difference in a laboratory setting.
References
- 1. Hydrogen-donor solvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. This compound | 591-21-9 | Benchchem [benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. stereoelectronics.org [stereoelectronics.org]
Economic analysis of different synthetic routes to 1,3-Dimethylcyclohexane
An Economic and Methodological Guide to the Synthesis of 1,3-Dimethylcyclohexane
For researchers and chemical industry professionals, the synthesis of specific aliphatic cycloalkanes like this compound is a task governed by the dual constraints of chemical efficiency and economic viability. This compound, with its cis and trans isomers, serves as a valuable building block in organic synthesis, a component in specialized solvents, and a model compound for fuel research.[1][2][3] The choice of synthetic route is therefore not merely an academic exercise but a critical decision impacting scalability, purity, and overall cost.
This guide provides an in-depth economic and technical comparison of the primary synthetic routes to this compound. We move beyond simple procedural lists to analyze the causality behind methodological choices, offering field-proven insights into the practical application of these syntheses. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Route 1: Catalytic Hydrogenation of m-Xylene
This is the most direct and industrially prevalent method for producing this compound. It leverages the abundant availability of m-xylene from the catalytic reforming of naphtha in petroleum refining. The process involves the saturation of the aromatic ring with hydrogen under pressure, mediated by a metal catalyst.
Causality and Mechanistic Insights
The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically slow process that requires catalytic activation. The choice of catalyst (typically Group 10 metals like Platinum, Palladium, or Nickel) is critical.[4] These metals are effective because they adsorb both the aromatic ring and hydrogen onto their surface, lowering the activation energy for the stepwise addition of hydrogen atoms.
-
Catalyst Choice: Nickel is often favored for large-scale industrial applications due to its lower cost, though it may require more stringent conditions (higher temperatures and pressures). Platinum and Palladium offer higher activity at milder conditions but come at a significant cost premium.[5] The choice represents a trade-off between capital expenditure (robust reactors for high pressure) and operational/material costs (catalyst price and energy consumption).
-
Stereoselectivity: The hydrogenation of xylenes typically produces a mixture of cis and trans isomers.[5][6][7] The final cis/trans ratio is influenced by the catalyst, temperature, and pressure, as the reaction can involve desorption and readsorption of intermediate dimethylcyclohexenes, allowing for isomerization on the catalyst surface.[7] The cis isomer, with both methyl groups in equatorial positions in the most stable chair conformation, is thermodynamically favored.[8]
Generalized Experimental Protocol: Hydrogenation of m-Xylene
-
Catalyst Preparation: A supported catalyst (e.g., 5% Pt on activated carbon or 15% Ni on alumina) is loaded into a high-pressure batch reactor or a fixed-bed flow reactor.[4]
-
Reactor Charging: The reactor is charged with m-xylene and, if necessary, a solvent.
-
Inerting: The system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Pressurization & Heating: The reactor is pressurized with hydrogen gas (typically ranging from 2 to 10 atm or higher) and heated to the target temperature (e.g., 423–493 K for Ni catalysts).[4]
-
Reaction: The reaction mixture is agitated (in a batch reactor) or passed over the catalyst bed (in a flow reactor) for a predetermined residence time (e.g., 1-4 hours) until hydrogen uptake ceases or target conversion is reached.[9]
-
Cooling & Depressurization: The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Isolation: The catalyst is filtered off (in a batch process), and the resulting liquid is analyzed (e.g., by GC-MS) to determine the conversion and the cis/trans isomer ratio of the this compound product. Further purification can be achieved by distillation.
Economic Analysis: Hydrogenation
This route's economic feasibility is heavily tied to raw material and energy costs.
| Parameter | Cost/Factor | Source/Notes |
| Feedstock: m-Xylene | ~$800 - $834 USD / metric ton | Prices fluctuate based on crude oil prices and demand for aromatic compounds.[10] |
| Feedstock: Hydrogen Gas | ~$1.50 - $3.00 USD / kg | Cost varies significantly with production method (SMR, electrolysis) and purity.[11][12] |
| Catalyst | High initial cost (Pt, Pd), lower cost (Ni). Subject to deactivation over time. | Catalyst longevity and regeneration potential are key economic drivers. |
| Energy | Moderate to High | Energy is required to maintain elevated temperatures and pressures, representing a significant operational cost. |
| Capital Expenditure | High | High-pressure reactors and associated safety infrastructure require substantial investment. |
Workflow Visualization
Route 2: Isomerization of Dimethylcyclohexane (DMCH) Mixtures
This route is less about de novo synthesis and more about converting a readily available, but less valuable, isomer mixture into the desired 1,3-DMCH. Such mixtures can be byproducts of other processes or the result of non-selective hydrogenation. The process relies on acid catalysis to achieve a thermodynamic equilibrium between the various DMCH isomers.
Causality and Mechanistic Insights
The isomerization of alkanes proceeds via a carbocation mechanism, typically initiated on the surface of a solid acid catalyst like a zeolite or a Lewis acid.[13][14] The mechanism involves the abstraction of a hydride ion from the cyclohexane ring to form a tertiary carbocation. This carbocation can then undergo a series of 1,2-hydride and 1,2-methanide shifts, effectively moving the methyl groups around the ring. Recombination with a hydride ion yields an isomerized product. The reaction is driven towards the most thermodynamically stable isomer(s). For this compound, the cis isomer (diequatorial) is particularly stable, having minimal steric strain.[8]
Economic Analysis: Isomerization
This route is economically viable only if a cheap source of mixed DMCH isomers is available. The primary costs are associated with separation.
| Parameter | Cost/Factor | Source/Notes |
| Feedstock: Mixed DMCH | Variable | Highly dependent on the source; could be a low-value byproduct stream. |
| Catalyst | Moderate | Solid acid catalysts (e.g., zeolites) are common and can be regenerated. |
| Energy | High | Fractional distillation to separate isomers with close boiling points (cis-1,3: 120°C, trans-1,3: 124°C) is energy-intensive.[2] |
| Capital Expenditure | Moderate to High | Requires a reactor for isomerization and a large distillation column for separation. |
| Yield | Equilibrium-Limited | The final product is always a mixture, requiring recycling of undesired isomers to drive the process to completion. |
Isomer Equilibrium Visualization
Route 3: Friedel-Crafts Alkylation of Cyclohexane
A classic C-C bond-forming reaction, the Friedel-Crafts alkylation could theoretically be used to synthesize dimethylcyclohexane.[15] However, this route is fraught with practical and economic challenges when applied to this specific target.
Causality and Mechanistic Insights
The reaction involves treating cyclohexane with an alkylating agent (e.g., methyl chloride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[16][17] The Lewis acid generates a carbocation or a highly polarized complex that acts as an electrophile. However, this process suffers from several major drawbacks:
-
Polyalkylation: The first methylation activates the ring, making the product (methylcyclohexane) more reactive than the starting material. This leads to a mixture of mono-, di-, tri-, and poly-alkylated products, resulting in low selectivity for the desired dimethylated product.[17]
-
Isomer Scrambling: The reaction conditions (strong acid) that facilitate alkylation also promote the isomerization described in Route 2, leading to a complex mixture of all possible dimethylcyclohexane isomers, not just the 1,3-isomer.
-
Catalyst Consumption: The Lewis acid catalyst is often consumed in stoichiometric amounts and can be difficult to recover and recycle, adding significant cost and waste.
Economic Analysis: Friedel-Crafts Alkylation
This route is generally considered economically unviable for the bulk synthesis of a specific isomer like this compound.
| Parameter | Cost/Factor | Source/Notes |
| Feedstock: Cyclohexane | ~$900 - $1040 USD / metric ton | A relatively inexpensive and abundant feedstock.[18][19] |
| Reagents | High | Requires stoichiometric amounts of Lewis acids (e.g., AlCl₃) and an alkylating agent. |
| Selectivity & Yield | Very Poor | Low yield of the target molecule due to polyalkylation and isomerization. |
| Separation Costs | Extremely High | Isolating 1,3-DMCH from a complex mixture of isomers and poly-alkylated byproducts would be prohibitively expensive. |
| Industrial Scalability | Low | The issues of poor selectivity and waste generation make this route unsuitable for industrial production. |
Comparative Analysis and Recommendation
| Synthetic Route | Feedstock Cost | Process Complexity | Selectivity/Yield | Energy Intensity | Industrial Viability |
| Hydrogenation of m-Xylene | Moderate | Moderate (High P/T) | High | Moderate-High | Excellent |
| Isomerization of DMCH | Low-Variable | High (Separation) | Equilibrium-Limited | High | Situational (depends on cheap feedstock) |
| Friedel-Crafts Alkylation | Low | High (Product Mix) | Very Poor | Moderate | Poor |
Expert Recommendation:
For the dedicated, large-scale synthesis of this compound, the catalytic hydrogenation of m-xylene (Route 1) is unequivocally the most economically sound and chemically efficient method. Its primary advantages are the directness of the conversion and the high yields achievable with optimized catalysts and conditions. While capital costs for high-pressure equipment are significant, the operational efficiency and high selectivity for C₈ cycloalkanes make it the industry standard.
The isomerization of mixed dimethylcyclohexanes (Route 2) represents a valuable opportunistic process. If a facility has access to a low-cost stream of mixed isomers, this route can be profitable despite the high energy costs of separation. It is a process of value addition rather than primary synthesis.
The Friedel-Crafts alkylation of cyclohexane (Route 3) remains a textbook example of electrophilic substitution but is not a practical or economical choice for producing a specific, high-purity isomer like this compound on an industrial scale due to intractable problems with selectivity.
References
- 1. echemi.com [echemi.com]
- 2. 5 Dimethylcyclohexane Manufacturers in 2025 | Metoree [us.metoree.com]
- 3. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 9. This compound | 591-21-9 | Benchchem [benchchem.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. indexbox.io [indexbox.io]
- 12. Economics — SGH2 Energy [sgh2energy.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. Friedel-Crafts Alkylation [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. intratec.us [intratec.us]
- 19. businessanalytiq.com [businessanalytiq.com]
Navigating the Maze of Isomers: A Comparative Guide to the GC Elution of Dimethylcyclohexanes
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are paramount. Dimethylcyclohexane, a common structural motif, presents a classic analytical challenge due to the subtle differences between its various structural and stereoisomers. This guide provides an in-depth technical exploration of the correlation between the boiling points of dimethylcyclohexane isomers and their retention times in gas chromatography (GC). By delving into the underlying principles and presenting supporting experimental insights, this document serves as a practical reference for developing robust analytical methods.
The Fundamental Principle: Boiling Point as a Primary Predictor
In gas chromatography, the separation of volatile and semi-volatile compounds is governed by their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For nonpolar analytes, such as hydrocarbons, analyzed on a nonpolar stationary phase, the elution order is primarily dictated by the boiling points of the compounds. Compounds with lower boiling points tend to have higher vapor pressures, spend more time in the mobile phase, and consequently, elute from the column earlier, resulting in shorter retention times.[1]
The dimethylcyclohexane isomers, being nonpolar hydrocarbons, are expected to generally adhere to this principle when analyzed on a standard nonpolar column, such as one with a polydimethylsiloxane (DB-1 or equivalent) stationary phase. However, as we will explore, other factors, including molecular shape and the specific stereochemistry of the isomers, can introduce deviations from this expected correlation.
A Comparative Analysis: Boiling Points vs. GC Elution Order
To investigate the correlation, we must first compile the boiling points of the various dimethylcyclohexane isomers. There are seven structural isomers of dimethylcyclohexane, with the 1,2-, 1,3-, and 1,4- isomers also existing as cis and trans stereoisomers.
| Isomer | Boiling Point (°C) | Expected Elution Order (Based on Boiling Point) |
| 1,1-Dimethylcyclohexane | 120.1 | 1 |
| trans-1,4-Dimethylcyclohexane | 124.3 | 2 |
| trans-1,3-Dimethylcyclohexane | 124.6 | 3 |
| cis-1,4-Dimethylcyclohexane | 125.7 | 4 |
| trans-1,2-Dimethylcyclohexane | 126.9 | 5 |
| cis-1,3-Dimethylcyclohexane | 128.7 | 6 |
| cis-1,2-Dimethylcyclohexane | 130.0[2] | 7 |
Note: Boiling point data is sourced from the NIST Chemistry WebBook and other reputable sources.[3][4][5]
Based solely on boiling points, we can predict the elution order of the dimethylcyclohexane isomers on a nonpolar GC column. However, experimental data is essential to validate this prediction and uncover any nuances in the separation.
Beyond Boiling Points: The Influence of Molecular Shape and Stereochemistry
The deviations from a strict boiling point correlation can be attributed to the unique three-dimensional structures of the isomers and their interactions with the stationary phase. The chair conformation of the cyclohexane ring and the axial or equatorial positions of the methyl groups determine the overall shape of the molecule.
-
Cis vs. Trans Isomers: In general, cis isomers of disubstituted cyclohexanes are less stable and have slightly higher boiling points than their trans counterparts due to steric strain. However, their interaction with the stationary phase can be influenced by their overall molecular shape. A more compact, spherical shape, which can be adopted by some cis isomers, may lead to weaker interactions with a flat stationary phase, potentially causing them to elute earlier than expected based on boiling point alone.
-
Positional Isomers: The relative positions of the methyl groups (1,1-, 1,2-, 1,3-, or 1,4-) also significantly impact the molecular shape and surface area available for interaction with the stationary phase.
The interplay of these factors means that while boiling point is a good first approximation, a definitive understanding of the elution order requires experimental verification on the specific column being used.
Experimental Protocol for the GC Analysis of Dimethylcyclohexane Isomers
To achieve a reliable separation of dimethylcyclohexane isomers, a well-defined GC method is crucial. The following protocol outlines a standard approach using a common nonpolar capillary column.
1. Instrumentation and Columns:
-
Gas Chromatograph: Any standard GC system equipped with a flame ionization detector (FID) is suitable.
-
Column: A nonpolar capillary column, such as a DB-1, HP-1, or equivalent (100% dimethylpolysiloxane), is recommended. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 150 °C for 2 minutes.
-
-
Injection: 1 µL of a 100 ppm solution of the mixed isomers in a suitable solvent (e.g., pentane or hexane), with a split ratio of 50:1.
Rationale for Experimental Choices:
-
Nonpolar Column: This choice minimizes complex polar interactions and allows for a separation that is primarily based on the volatility (and thus boiling point) and molecular shape of the isomers.
-
Temperature Program: A temperature ramp is employed to ensure that all isomers, with their varying boiling points, elute as sharp peaks within a reasonable analysis time. The initial hold at a low temperature allows for good separation of the most volatile isomers.
-
Flame Ionization Detector (FID): The FID is a universal detector for hydrocarbons and provides excellent sensitivity.
Visualizing the Process
To better understand the workflow and the relationship between molecular properties and GC separation, the following diagrams are provided.
Caption: Experimental workflow for the GC analysis of dimethylcyclohexane isomers.
Caption: Logical relationship of factors influencing GC retention time.
Conclusion
The correlation between boiling points and GC retention times for dimethylcyclohexane isomers on a nonpolar column is a strong one, providing a valuable starting point for predicting their elution order. However, this guide emphasizes that a nuanced understanding of the interplay between boiling point, molecular shape, and stationary phase interactions is critical for accurate isomer identification and method development. The provided experimental protocol offers a robust framework for achieving the separation of these challenging compounds. By combining theoretical principles with empirical data, researchers can confidently navigate the complexities of isomer analysis in their scientific endeavors.
References
Comparative Toxicity of C8 Cycloalkanes: A Guide for Researchers
An In-Depth Analysis of Cyclooctane, Ethylcyclohexane, and Dimethylcyclohexane Isomers for Drug Development Professionals
The selection of appropriate solvents and building blocks is a critical decision in the drug development process, with the toxicological profile of a chemical being a paramount consideration. C8 cycloalkanes, including cyclooctane, ethylcyclohexane, and various isomers of dimethylcyclohexane, are frequently employed in organic synthesis. Understanding their comparative toxicity is essential for ensuring the safety of laboratory personnel and minimizing the potential for adverse effects in downstream applications. This guide provides a comprehensive comparison of the available toxicological data for these C8 cycloalkanes, offering insights into their acute toxicity, irritation potential, genotoxicity, and neurotoxicity to aid researchers in making informed decisions.
Acute Toxicity: A Comparative Overview
Acute toxicity data provides crucial information about the potential dangers of a substance after a single exposure. The most common metrics are the Lethal Dose 50 (LD50) for oral and dermal exposure, and the Lethal Concentration 50 (LC50) for inhalation exposure. While direct comparative studies for all C8 cycloalkanes are limited, data from individual studies and safety data sheets (SDS) allow for a qualitative and semi-quantitative assessment.
Generally, C8 cycloalkanes exhibit low acute toxicity via oral and dermal routes. For instance, a study on a di-substituted cyclohexane dicarboxylate in rats reported an acute dermal LD50 of greater than 2000 mg/kg, indicating low toxicity.[1] Similarly, another study on a test item in rabbits found the acute dermal LD50 to be greater than 2000 mg/kg.[2]
Table 1: Summary of Acute Toxicity Data for C8 Cycloalkanes
| Compound | Oral LD50 (rat) | Dermal LD50 (rabbit/rat) | Inhalation LC50 (rat) | Primary Hazards |
| Cyclooctane | Data not readily available | Data not readily available | Data not readily available | Aspiration hazard, potential for pulmonary edema.[3] |
| Ethylcyclohexane | Data not readily available | Data not readily available | Data not readily available | Eye and skin irritation, dizziness, respiratory difficulty at high doses.[4] |
| 1,2-Dimethylcyclohexane | Data not readily available | Data not readily available | Data not readily available | Highly flammable, aspiration hazard, may cause drowsiness or dizziness.[5] |
| 1,3-Dimethylcyclohexane | Data not readily available | Data not readily available | Data not readily available | Highly flammable, skin and eye irritation, may cause drowsiness and dizziness.[6][7][8] |
| 1,4-Dimethylcyclohexane | Data not readily available | Data not readily available | Data not readily available | Highly flammable, skin irritation, aspiration hazard, may cause drowsiness or dizziness.[9][10] |
Note: The lack of specific LD50/LC50 values in publicly available literature highlights a significant data gap. The primary hazards listed are based on GHS classifications and information from safety data sheets.
The primary acute hazard associated with many of these liquid cycloalkanes is aspiration, which can cause severe lung damage if the substance is ingested and then enters the lungs.[3][5][9][10]
Skin and Eye Irritation
The potential for a chemical to cause skin and eye irritation is a critical factor in its handling and use. Studies and safety data sheets indicate that C8 cycloalkanes generally possess some level of irritation potential.
-
Ethylcyclohexane is known to cause eye and skin irritation.[4]
-
Dimethylcyclohexane isomers are also classified as skin irritants.[6][8][9][10] There are, however, some conflicting reports regarding the severity of skin irritation for dimethylcyclohexanes.[11]
-
For cyclooctane , specific data on skin and eye irritation is not as readily available, but given its chemical nature, caution is warranted.
It is important to note that prolonged or repeated skin contact with these substances can lead to defatting of the skin, resulting in dryness, itching, and dermatitis.
Genotoxicity and Carcinogenicity
Genotoxicity assays, such as the Ames test, are used to assess the potential of a chemical to cause genetic mutations.[12][13][14] Currently, there is a lack of comprehensive, publicly available genotoxicity data specifically comparing cyclooctane, ethylcyclohexane, and the various dimethylcyclohexane isomers. For octane, a related C8 alkane, the Ames test did not indicate mutagenic potential.[11] The International Agency for Research on Cancer (IARC) has not classified cyclooctane as a human carcinogen.[3]
Neurotoxicity
Cycloalkanes, as a class of volatile organic compounds, can exert effects on the central nervous system (CNS), particularly at high concentrations.
-
Inhalation of vapors of dimethylcyclohexane isomers may cause drowsiness and dizziness.[5][6][7][8][10]
-
High doses of ethylcyclohexane can also lead to dizziness.[4]
-
Studies on cyclohexane , a C6 analog, have shown that it can induce neurobehavioral effects in rats at high concentrations, though the effects in humans at lower concentrations were not significant.[15] Subchronic inhalation of cyclohexane in mice at high concentrations led to hyperactivity.[9]
While specific comparative neurotoxicity studies on C8 cycloalkanes are lacking, it is prudent to assume that all volatile C8 cycloalkanes have the potential to cause CNS depression at high exposure levels.
Experimental Protocols
To ensure the generation of reliable and comparable toxicity data, standardized testing protocols are essential. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)
This method, known as the Up-and-Down Procedure, is used to determine the acute oral toxicity (LD50) of a substance.[16][17] It involves dosing animals sequentially, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females).
-
Housing and Fasting: House animals individually and fast them overnight before dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle if necessary.
-
Dosing: Administer a single oral dose using a stomach tube or cannula.
-
Observation: Observe animals closely for mortality and clinical signs of toxicity for at least 14 days.
-
Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19] It can be used to determine the concentration of a substance that inhibits cell growth by 50% (IC50).
Step-by-Step Methodology:
-
Cell Culture: Plate mammalian cells (e.g., human liver cells (HepG2) or lung fibroblasts) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Structure-Toxicity Relationship
The toxicity of cycloalkanes is influenced by their chemical structure, including the size of the ring and the nature and position of substituents. While a detailed quantitative structure-activity relationship (QSAR) for C8 cycloalkanes is not well-established in the public domain, some general principles can be inferred. The presence of alkyl substituents on the cyclohexane ring, as in ethylcyclohexane and dimethylcyclohexanes, can alter the lipophilicity and metabolic profile of the molecule compared to the parent cycloalkane, which in turn can influence its toxicity.
Conclusion and Recommendations
Based on the available data, C8 cycloalkanes generally exhibit low acute oral and dermal toxicity. The primary hazards are associated with their flammability, aspiration potential, and skin and eye irritation. At high concentrations, they can cause CNS depression.
Key Recommendations for Researchers:
-
Handle with Care: Always handle C8 cycloalkanes in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment, including gloves and safety glasses.
-
Avoid Ingestion and Inhalation: Take precautions to avoid ingestion and inhalation of these substances.
-
Consider Alternatives: In situations where prolonged or high-level exposure is anticipated, consider the use of less volatile or less irritating alternatives if chemically feasible.
-
Data Gaps: Be aware of the significant data gaps in the comparative toxicity of C8 cycloalkanes. When selecting a C8 cycloalkane for a new application, a cautious approach is warranted, especially in the absence of specific toxicity data for the chosen isomer.
Further research, particularly direct comparative studies employing standardized methodologies, is needed to provide a more definitive ranking of the toxicity of different C8 cycloalkanes. Such data would be invaluable for the chemical and pharmaceutical industries in performing robust risk assessments and ensuring a safer working environment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Subchronic toxicity of cyclohexane in rats and mice by inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenicity of octane and tetrasodium pyrophosphate in bacterial reverse mutation (Ames) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. dir.ca.gov [dir.ca.gov]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 19. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylcyclohexane
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this commitment. 1,3-Dimethylcyclohexane, a common solvent and chemical intermediate, requires meticulous disposal procedures due to its inherent hazardous properties.[1][2] This guide provides a comprehensive, technically grounded protocol for its safe and compliant disposal, moving beyond simple checklists to explain the critical causality behind each step.
The Hazard Profile: Understanding the "Why" Behind the Protocol
Proper disposal is not merely procedural; it is a direct response to a chemical's specific physical, health, and environmental risks. This compound is classified as a hazardous substance, primarily due to its high flammability and potential health effects.[3][4]
-
Extreme Flammability: With a flash point of approximately 6°C (42.8°F), this compound is a Class 3 Flammable Liquid.[3] This means its vapors can ignite at typical ambient temperatures when exposed to a spark or flame, forming explosive mixtures with air.[1] This property is the primary driver for strict protocols regarding ignition sources and container management.
-
Health Hazards: Exposure can cause skin and eye irritation.[2][4] Inhalation of high vapor concentrations may lead to anesthetic effects such as headache, dizziness, and drowsiness.[1][2]
-
Environmental Hazards: The compound is recognized as being toxic to aquatic life with long-lasting effects, mandating its isolation from environmental release. Therefore, disposal into sanitary sewer systems is strictly prohibited.[5][6]
Key Physical and Safety Data for this compound
| Property | Value | Significance for Disposal |
| Flash Point | 6 °C / 42.8 °F[3] | Ignitable Hazardous Waste. Vapors can ignite at room temperature. Requires storage away from all ignition sources. |
| Boiling Point | 122 °C / 251.6 °F[3] | Indicates high volatility and the potential for rapid vapor accumulation in poorly ventilated areas. |
| Molecular Formula | C₈H₁₆[2] | |
| Specific Gravity | 0.770[3] | Lighter than water. In case of a large spill, it will float, and water may be ineffective for extinguishment. |
| GHS Hazard Codes | H225, H315, H319, H335, H411[2][4] | Highly flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Toxic to aquatic life with long lasting effects.[2][4] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by federal and local hazardous waste regulations.[5] Adherence to a systematic, self-validating protocol is essential for ensuring safety and compliance.
Experimental Protocol: Laboratory-Scale Waste Collection
Objective: To safely collect and store waste this compound generated during laboratory procedures for subsequent handoff to certified disposal personnel.
Materials:
-
Waste this compound
-
Approved hazardous waste container (original container or chemically-compatible glass or metal safety can)[5][7]
-
Waste Chemical Label
-
Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, appropriate chemical-resistant gloves (e.g., nitrile may have limited resistance; consult glove manufacturer data).
Methodology:
-
Designate a Waste Accumulation Area: Before starting work, identify a designated satellite accumulation area within the lab. This area must be away from heat, open flames, and high-traffic zones.
-
Prepare the Waste Container:
-
Select a container that is in good condition, free of leaks, and has a tightly sealing cap.[5]
-
Affix a "WASTE CHEMICALS" label to the container before adding any waste.[5]
-
On the label, clearly list "this compound" and any other chemical constituents present in the waste stream. Vague identifiers like "Solvent Waste" are non-compliant and unsafe.[5]
-
-
Transferring Waste:
-
When transferring the chemical, do so in a well-ventilated area, such as a chemical fume hood.
-
If transferring from a large container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[3][8]
-
Open the waste container only when actively adding waste. It must remain securely closed at all other times.[5]
-
-
Container Management:
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
Store the sealed container in the designated accumulation area.
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from point of use to final disposal.
Caption: Workflow for the safe collection and disposal of this compound waste.
Emergency Protocol: Spill Management
Even with meticulous planning, spills can occur. A prepared response is critical to mitigate hazards.
-
Evacuate & Alert: Immediately alert all personnel in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[10]
-
Ventilate: Increase ventilation in the area, preferably using an explosion-proof ventilation system.
-
Assess the Spill: For small, manageable spills, trained personnel may proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Contain & Absorb: Wearing appropriate PPE, contain the spill and absorb it using an inert, non-combustible material such as sand, vermiculite, or a commercial absorbent like Chemizorb®.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully scoop the absorbent material into a suitable container using non-sparking tools.[3] Label the container as hazardous waste, detailing the contents (e.g., "this compound with absorbent").
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident according to your institution's policy.
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance, ensuring that your scientific pursuits are conducted with the highest degree of responsibility.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound, trans- | C8H16 | CID 16629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. samex-env.com [samex-env.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
